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  • Product: 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile
  • CAS: 872108-14-0

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: Chemical Properties and Applications of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile

Executive Summary In the landscape of modern drug discovery and agrochemical development, structurally pre-organized bifunctional intermediates are critical for accelerating hit-to-lead optimization. 2-[(Morpholine-4-sul...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern drug discovery and agrochemical development, structurally pre-organized bifunctional intermediates are critical for accelerating hit-to-lead optimization. 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile (CAS: 872108-14-0) is a highly versatile, advanced building block characterized by a unique triad of functional groups: an ortho-benzonitrile motif, an acidic methylene bridge, and a morpholine sulfonamide[1].

This whitepaper provides an authoritative analysis of its physicochemical properties, structural advantages, and synthetic utility. Designed for medicinal chemists and process scientists, this guide details the causality behind its reactivity and provides self-validating experimental protocols for its downstream functionalization.

Structural & Physicochemical Profiling

The utility of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile stems from its precisely engineered molecular architecture.

  • Morpholine Ring: Acts as a classic solubilizing moiety. In medicinal chemistry, morpholine improves aqueous solubility and favorable pharmacokinetic (PK) profiles while minimizing off-target lipophilicity-driven toxicity.

  • Sulfonamide Linkage: Provides a rigid, metabolically stable hydrogen-bond acceptor. Unlike amides, sulfonamides are highly resistant to enzymatic cleavage (e.g., by proteases or amidases).

  • Benzonitrile Motif: Serves a dual purpose. It can act as a direct pharmacophore (forming interactions with cysteine residues or metal centers in target proteins) or as a synthetic handle for conversion into primary amines, carboxylic acids, or tetrazoles.

Quantitative Data Summary
PropertyValueSource / Rationale
CAS Number 872108-14-0Standard registry identifier[1],[2].
Molecular Formula C₁₂H₁₄N₂O₃SDerived from structure[2].
Molecular Weight 266.32 g/mol Ideal for fragment-based drug design (FBDD)[3].
Hydrogen Bond Donors 0No free N-H or O-H groups.
Hydrogen Bond Acceptors 4Sulfonyl (2), Morpholine Oxygen (1), Nitrile (1).
Rotatable Bonds 3Aryl-CH₂, CH₂-SO₂, SO₂-N linkages allow conformational flexibility.

Synthetic Methodology

The synthesis of benzylsulfonamides requires careful control of highly reactive intermediates. The most robust and scalable route to 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile involves the generation of a transient benzylsulfonyl chloride, followed by immediate trapping with morpholine[4].

Mechanistic Rationale
  • Isothiouronium Salt Formation: 2-(Bromomethyl)benzonitrile is reacted with thiourea. Thiourea is a superior nucleophile compared to direct sulfur sources, preventing unwanted dimerization (disulfide formation).

  • Oxidative Chlorination: The salt is oxidized using aqueous chlorine (or sodium hypochlorite) to yield 2-cyanophenylmethanesulfonyl chloride. The aqueous environment drives the formation of the sulfonyl chloride rather than the sulfonic acid.

  • Sulfonamide Coupling: The highly electrophilic sulfonyl chloride is reacted with morpholine. A non-nucleophilic base (Triethylamine, Et₃N) is strictly required to scavenge the HCl byproduct, preventing the morpholine from becoming protonated and unreactive[5].

Synthesis A 2-(Bromomethyl) benzonitrile B Thiourea (EtOH, Reflux) A->B C Isothiouronium Salt B->C D Cl2 / H2O (Oxidation) C->D E 2-Cyanophenylmethane sulfonyl Chloride D->E F Morpholine, Et3N (DCM, 0°C) E->F G 2-[(Morpholine-4-sulfonyl) methyl]benzonitrile F->G

Fig 1: Three-step synthetic workflow for 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile.

Chemical Reactivity & Downstream Applications

The strategic placement of the sulfonyl group and the ortho-cyanophenyl ring creates a highly activated, acidic methylene bridge (-CH₂-). The combined electron-withdrawing effects lower the pKa of these protons to approximately 15–18. This enables facile alpha-alkylation, a critical pathway for generating sterically hindered, proprietary drug scaffolds[5].

Furthermore, the nitrile group acts as a versatile orthogonal handle, allowing for divergent synthetic pathways without disturbing the robust sulfonamide linkage.

Reactivity Core 2-[(Morpholine-4-sulfonyl) methyl]benzonitrile Alkylation Alpha-Alkylation (Base + R-X) Core->Alkylation Acidic -CH2- Reduction Nitrile Reduction (LiAlH4 or H2/Pd) Core->Reduction -CN group Tetrazole Tetrazole Formation (NaN3, ZnBr2) Core->Tetrazole -CN group Hydrolysis Nitrile Hydrolysis (Acid/Base) Core->Hydrolysis -CN group

Fig 2: Primary chemical reactivity pathways for downstream functionalization.

Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate states provide observable feedback to the bench scientist.

Protocol A: Synthesis of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile

Objective: Form the morpholine sulfonamide linkage while preventing competitive hydrolysis.

  • Preparation: Dissolve 2-cyanophenylmethanesulfonyl chloride (1.0 eq, 10 mmol) in anhydrous Dichloromethane (DCM, 50 mL) under an inert nitrogen atmosphere.

  • Temperature Control: Cool the reaction flask to 0 °C using an ice-water bath. Causality: Low temperature suppresses the thermal degradation of the sulfonyl chloride and prevents exothermic runaway.

  • Reagent Addition: Add Triethylamine (Et₃N, 2.0 eq, 20 mmol) in one portion. Subsequently, add Morpholine (1.1 eq, 11 mmol) dropwise over 15 minutes.

  • Reaction Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours.

  • Validation: Monitor via TLC (Hexanes/EtOAc 1:1). The disappearance of the highly UV-active sulfonyl chloride spot indicates completion.

  • Workup: Quench the reaction with 1M aqueous HCl (20 mL) to protonate and remove excess morpholine and Et₃N. Separate the organic layer, wash with saturated aqueous NaHCO₃ (20 mL) to neutralize residual acid, and finally wash with brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the target compound as a crystalline solid.

Protocol B: Alpha-Alkylation of the Methylene Bridge

Objective: Introduce an alkyl substituent at the acidic -CH₂- position.

  • Preparation: Dissolve 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile (1.0 eq, 5 mmol) in anhydrous N,N-Dimethylformamide (DMF, 20 mL). Causality: DMF's high dielectric constant stabilizes the intermediate carbanion.

  • Deprotonation: Cool to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq, 6 mmol) in small portions.

  • Validation: Stir for 30 minutes at 0 °C. Self-validation: The cessation of hydrogen gas (H₂) evolution confirms complete deprotonation and formation of the carbanion.

  • Alkylation: Add the desired alkyl halide (e.g., Benzyl bromide, 1.1 eq, 5.5 mmol) dropwise.

  • Reaction Propagation: Warm to room temperature and stir for 3 hours.

  • Workup: Quench carefully by adding saturated aqueous NH₄Cl (10 mL) dropwise at 0 °C. Causality: NH₄Cl safely neutralizes excess NaH without the violent exotherm associated with pure water. Extract the aqueous mixture with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers extensively with water (to remove DMF) and brine, dry over Na₂SO₄, and concentrate.

References

  • Chemsrc. "CAS#:872108-14-0 | 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile". chemsrc.com. Available at: [Link]

  • Pharmaffiliates. "872108-14-0| Chemical Name : 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile". pharmaffiliates.com. Available at: [Link]

  • Marco-Contelles et al. "Nitriles as multipurpose reagents for the synthesis of sultams and sultons". ChemRxiv. Available at:[Link]

  • ACS Publications. "Development of a Multi-Kilogram-Scale Synthesis of AZD1283: A Selective and Reversible Antagonist of the P2Y12 Receptor". acs.org. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to the Structure Elucidation of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile

Abstract The robust and unambiguous determination of a molecule's chemical structure is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, in-depth walkthrough of the analytical...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The robust and unambiguous determination of a molecule's chemical structure is a cornerstone of modern drug discovery and development. This guide provides a comprehensive, in-depth walkthrough of the analytical methodologies and data interpretation required for the structural elucidation of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile, a compound featuring key pharmacophores. This document is intended for researchers, scientists, and drug development professionals, offering not just a series of protocols, but a detailed rationale behind the analytical choices, ensuring a self-validating and scientifically rigorous approach to structure confirmation.

Introduction: The Imperative of Structural Integrity

In the landscape of pharmaceutical development, the precise molecular structure of a candidate compound is its fundamental identity. All subsequent investigations into its biological activity, safety profile, and therapeutic potential are predicated on the absolute certainty of its atomic connectivity and stereochemistry. The title compound, 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile, incorporates three key structural motifs: a benzonitrile group, a sulfonamide linker, and a morpholine ring. Each of these is prevalent in medicinally active compounds, making the rigorous confirmation of their arrangement crucial.

This guide will employ a multi-technique spectroscopic approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build a cohesive and irrefutable structural assignment. We will explore not only the "what" but the "why" of each experimental step, providing a framework for logical and efficient structure elucidation.

The Analytical Workflow: A Multi-pronged Approach

The strategy for elucidating the structure of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile is based on a synergistic application of modern analytical techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to the final, confirmed structure.

Structure_Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Core Structure & Connectivity cluster_2 Final Confirmation Mass_Spec Mass Spectrometry (MS) Determine Molecular Weight & Formula 1D_NMR 1D NMR ('H, ¹³C, DEPT-135) Proton/Carbon Environments & Counts Mass_Spec->1D_NMR Provides Molecular Formula IR_Spec Infrared (IR) Spectroscopy Identify Key Functional Groups IR_Spec->1D_NMR Confirms Functional Groups 2D_NMR 2D NMR (COSY, HSQC, HMBC) Establish Atom Connectivity 1D_NMR->2D_NMR Assigns Signals Data_Integration Integration of All Data 2D_NMR->Data_Integration Defines Connectivity Structure_Confirmed Structure Confirmed Data_Integration->Structure_Confirmed HMBC_Correlations cluster_structure Key HMBC Correlations structure He H-e (δ 4.40) C5 C-5 (δ 135.0) He->C5 ³J C10 C-10 (δ 46.0) He->C10 ³J C8 C-8 (δ 55.0) Ha H-a (δ 7.75) Ha->C8 ²J C7 C-7 (CN, δ 118.5) Ha->C7 ³J

Caption: Key HMBC correlations confirming the connectivity of the molecular fragments.

Final Structure Confirmation

The collective evidence from all analytical techniques provides an unambiguous confirmation of the structure of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile.

  • Mass Spectrometry established the correct molecular formula and weight. The fragmentation pattern was consistent with the proposed structure.

  • IR Spectroscopy confirmed the presence of the key nitrile and sulfonyl functional groups.

  • ¹H and ¹³C NMR provided the precise number and chemical environments of all proton and carbon atoms.

  • DEPT-135 differentiated the carbon types, confirming the presence of methylene and methine groups.

  • COSY, HSQC, and HMBC experiments pieced together the molecular puzzle, establishing the connectivity between the benzonitrile, methylene, sulfonyl, and morpholine moieties.

Conclusion

The structure elucidation of novel chemical entities is a critical process in scientific research, particularly in the field of drug discovery. This guide has demonstrated a systematic and logical workflow for the characterization of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile. By integrating data from MS, IR, and a suite of 1D and 2D NMR experiments, we have confidently assigned its structure. This multi-technique approach ensures scientific rigor and provides a robust framework that can be applied to the characterization of other complex small molecules.

References

  • Perreault, H., & Costello, C. E. (1995). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. Journal of the American Society for Mass Spectrometry, 6(6), 483-491. [Link]

  • Sodhi, G. S., & Kaur, J. (2012). DEPT-135: Organic Chemistry Study Guide. Concepts in Magnetic Resonance Part A, 40A(5), 235-240. [Link]

  • Gao, J., et al. (2010). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. The Journal of Organic Chemistry, 75(12), 4057-4064. [Link]

  • Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: Elimination of SO2 via rearrangement. (2008). ResearchGate. [Link]

  • Klagkou, K., et al. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379. [Link]

  • Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. (2010). ACS Publications. [Link]

  • 2D NMR: Heteronuclear Single-Quantum Correlation Spectroscopy (HSQC). (2024). JoVE. [Link]

  • Comparison of COSY and TOCSY for detection of small couplings between protons. (2017). Chemistry Stack Exchange. [Link]

  • HSQC and HMBC. Columbia University NMR Core Facility. [Link]

  • Observing Spin Systems using COSY. (2015). Magritek. [Link]

  • COSY. Columbia University NMR Core Facility. [Link]

  • Delaglio, F., Wu, Z., & Bax, A. (n.d.). Measurement of Homonuclear Proton Couplings from Regular 2D COSY Spectra. National Institutes of Health. [Link]

  • Chemical shifts of 1 H (A) and 13 C (B) assigned to morpholine amine moiety... (n.d.). ResearchGate. [Link]

  • Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility – Department of Chemistry. [Link]

  • Heteronuclear Single-quantum Correlation (HSQC) NMR. Advances in Polymer Science. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link]

  • Hanna, S. Y. (1990). Spectroscopic Studies of Some Organic Compounds: Solvent Effects on1H NMR Shift of Amine Proton of Morpholine. Spectroscopy Letters, 23(5), 621-629. [Link]

  • Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-675. [Link]

  • 2D HMBC (Heteronuclear Multiple-Bond Correlation spectroscopy). Bruker. [Link]

  • Araya-Maturana, R., Pessoa-Mahana, H., & Weiss-López, B. (2007). Very long-range correlations ((n)J(C,H) n > 3) in HMBC spectra. Natural Product Communications, 2(12), 1934578X0700201. [Link]

  • Leveraging the HMBC to Facilitate Metabolite Identification. (2022). PMC - NIH. [Link]

  • DEPT ¹³C NMR Spectroscopy. (2024). Chemistry LibreTexts. [Link]

  • Long-range heteronuclear correlation. University of Ottawa. [Link]

  • DEPT 13C NMR Spectroscopy. OpenStax. [Link]

  • Benzonitrile, 4-(6-methoxy-2-quinolyl) - 13C NMR. SpectraBase. [Link]

  • HMBC vs. H2BC. (2017). University of Ottawa NMR Facility Blog. [Link]

  • Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy. NC State University Libraries. [Link]

  • Benzonitrile - 13C NMR. SpectraBase. [Link]

  • Multiple bond correlations in HSQC spectra. (2017). UCSD SSPPS NMR Facility. [Link]

  • DEPT - 135. Tecmag. [Link]

  • Heteronuclear single quantum coherence spectroscopy. Wikipedia. [Link]

  • The infrared spectra of nitriles and related compounds frozen in Ar and H2O. PubMed. [Link]

  • 13C NMR spectrum of benzonitrile. Chegg.com. [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]

  • IR Absorption Table. University of Colorado Boulder. [Link]

  • Typical IR Absorption Frequencies For Common Functional Groups. Northern Illinois University. [Link]

  • Organic Nitrogen Compounds IV: Nitriles. (2019). Spectroscopy Online. [Link]

  • 2-[4-(Morpholin-4-ylmeth-yl)phen-yl]benzonitrile. PubMed. [Link]

  • (E)-4-{[(Morpholin-4-yl)imino]methyl}benzonitrile. PMC. [Link]

  • New Process for the Synthesis of Morpholinylbenzenes.
Foundational

2-[(Morpholine-4-sulfonyl)methyl]benzonitrile mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile (CYM-5442), a Selective S1P1 Receptor Agonist Authored by: Gemini, Senior Application Scientist Foreword: The compou...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Mechanism of Action of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile (CYM-5442), a Selective S1P1 Receptor Agonist

Authored by: Gemini, Senior Application Scientist

Foreword: The compound 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile, more commonly known in scientific literature as CYM-5442, represents a significant advancement in the field of selective G protein-coupled receptor (GPCR) modulation. This guide provides a comprehensive technical overview of its mechanism of action, tailored for researchers, scientists, and drug development professionals. We will delve into the molecular intricacies of its interaction with the Sphingosine-1-Phosphate Receptor 1 (S1P1), the subsequent cellular signaling cascades, and the key experimental methodologies used to elucidate these processes.

Introduction: The Significance of S1P1 Receptor Agonism

Sphingosine-1-phosphate (S1P) is a bioactive lipid mediator that plays a pivotal role in a multitude of physiological processes, including immune cell trafficking, vascular homeostasis, and neuronal signaling.[1] It exerts its effects by binding to a family of five high-affinity GPCRs, designated S1P1-5.[2] The S1P1 receptor, in particular, is a well-validated therapeutic target, primarily due to its critical role in regulating the egress of lymphocytes from secondary lymphoid organs.[3][4] Modulation of S1P1 signaling has led to the development of therapies for autoimmune diseases, most notably multiple sclerosis.[4]

CYM-5442 has emerged as a potent and highly selective agonist for the S1P1 receptor.[5] Its selectivity profile, being inactive against S1P2, S1P3, S1P4, and S1P5, makes it an invaluable tool for dissecting the specific functions of S1P1 and a promising candidate for therapeutic development with potentially fewer side effects than non-selective S1P modulators.[5] This guide will explore the nuanced mechanism by which CYM-5442 activates the S1P1 receptor and triggers downstream cellular responses.

Molecular Mechanism of Action: A Tale of Selective Engagement

The primary mechanism of action of CYM-5442 is its function as a full agonist at the S1P1 receptor.[6][7] This interaction initiates a cascade of intracellular events that ultimately dictate the physiological response.

Receptor Binding and Activation

CYM-5442 exhibits a high affinity for the S1P1 receptor, with a reported EC50 of 1.35 nM.[5] Upon binding, it induces a conformational change in the receptor, facilitating its coupling to intracellular heterotrimeric G proteins, predominantly of the Gαi/o family.[8] This coupling inhibits adenylyl cyclase activity and modulates downstream effector pathways.

A key feature of CYM-5442's interaction with S1P1 is its unique binding mode. Unlike the endogenous ligand S1P, which relies on interactions with charged residues in the receptor's binding pocket, CYM-5442 engages a distinct hydrophobic pocket.[7][9] This is evidenced by the fact that mutations of key residues required for S1P binding do not abolish the activity of CYM-5442.[7][9]

Downstream Signaling Pathways

Activation of the S1P1 receptor by CYM-5442 triggers several key downstream signaling pathways:

  • p42/p44 MAPK (ERK) Pathway: CYM-5442 robustly activates the p42/p44-MAPK phosphorylation cascade in an S1P1-dependent manner.[5][7] This pathway is crucial for cell growth, differentiation, and survival. The activation of this pathway by CYM-5442 has been demonstrated in various cell lines, including CHO-K1 cells transfected with S1P1.[5]

  • Receptor Phosphorylation, Internalization, and Ubiquitination: As a full agonist, CYM-5442 induces the phosphorylation of the S1P1 receptor.[7][10] This phosphorylation event, mediated by G protein-coupled receptor kinases (GRKs), leads to the recruitment of β-arrestin.[8][11] β-arrestin binding subsequently promotes the internalization of the receptor via clathrin-mediated endocytosis and targets it for ubiquitination and subsequent degradation.[7][8][10] This process of receptor downregulation is a critical aspect of the "functional antagonism" exhibited by many S1P1 agonists, leading to a sustained dampening of S1P1 signaling.[3][8]

The following diagram illustrates the core signaling pathway initiated by CYM-5442:

S1P1_Signaling cluster_membrane Cell Membrane S1P1 S1P1 Receptor G_protein Gαi/βγ S1P1->G_protein Activates GRK GRK S1P1->GRK Recruits B_arrestin β-arrestin S1P1->B_arrestin Recruits CYM5442 CYM-5442 CYM5442->S1P1 Binds ERK p42/p44 MAPK (ERK) Activation G_protein->ERK GRK->S1P1 Phosphorylates Internalization Receptor Internalization & Degradation B_arrestin->Internalization

Caption: CYM-5442 binding to S1P1 activates G-protein signaling and GRK-mediated phosphorylation, leading to ERK activation and β-arrestin-mediated receptor internalization.

Physiological Effects and Therapeutic Implications

The molecular mechanism of CYM-5442 translates into significant physiological effects, primarily related to its immunomodulatory properties.

Lymphopenia

A hallmark effect of S1P1 receptor agonism is the induction of lymphopenia, a reduction in the number of circulating lymphocytes.[3][7] CYM-5442 is a full agonist for inducing and maintaining S1P1-dependent lymphopenia.[7] By causing the internalization and degradation of S1P1 receptors on lymphocytes, CYM-5442 effectively traps these immune cells within the lymph nodes, preventing their egress into the bloodstream and subsequent migration to sites of inflammation.[3][4] This sequestration of lymphocytes is the primary mechanism behind the therapeutic efficacy of S1P1 agonists in autoimmune diseases.

Inhibition of Macrophage Recruitment

Beyond its effects on lymphocytes, CYM-5442 has been shown to reduce the infiltration of macrophages into target organs in models of acute graft-versus-host disease (aGVHD).[6][12] This effect is not due to a direct suppression of macrophage proliferation.[6] Instead, CYM-5442 acts on endothelial cells to downregulate the expression of chemokines such as CCL2 and CCL7.[6] This reduction in chemokine production diminishes the migratory cues for monocytes, the precursors of tissue macrophages, thereby limiting their recruitment to inflammatory sites.[6]

The following diagram outlines the experimental workflow to assess the effect of CYM-5442 on monocyte migration:

Monocyte_Migration_Workflow EC_Culture Culture Endothelial Cells (e.g., HUVECs) Treatment Treat with CYM-5442 or Vehicle Control EC_Culture->Treatment RNA_Isolation Isolate RNA and perform qRT-PCR for CCL2/CCL7 Treatment->RNA_Isolation Conditioned_Media Collect Conditioned Media Treatment->Conditioned_Media Transwell_Assay Perform Monocyte Transwell Migration Assay using Conditioned Media Conditioned_Media->Transwell_Assay Quantification Quantify Migrated Monocytes Transwell_Assay->Quantification

Caption: Workflow to investigate the impact of CYM-5442 on endothelial chemokine production and subsequent monocyte migration.

Experimental Protocols for Characterization

The elucidation of CYM-5442's mechanism of action relies on a suite of in vitro and in vivo experimental techniques.

In Vitro Assays
AssayPurposeRepresentative Protocol
Receptor Binding Assay To determine the binding affinity (EC50) of CYM-5442 to the S1P1 receptor.Competitive binding assay using radiolabeled S1P in cells overexpressing the S1P1 receptor.
p42/p44 MAPK (ERK) Phosphorylation Assay To quantify the activation of the ERK signaling pathway upon S1P1 agonism.Western blot or ELISA-based detection of phosphorylated ERK in cell lysates (e.g., CHO-K1 cells expressing S1P1) following treatment with varying concentrations of CYM-5442.[5][7]
Receptor Internalization Assay To visualize and quantify the agonist-induced internalization of the S1P1 receptor.Live-cell imaging of cells expressing fluorescently tagged S1P1 (e.g., S1P1-GFP) treated with CYM-5442.[8][10]
Receptor Phosphorylation Assay To directly measure the phosphorylation of the S1P1 receptor.Immunoprecipitation of S1P1 from cells labeled with 32P-orthophosphate followed by SDS-PAGE and autoradiography.[7][10]
Chemokine Expression Assay To measure the effect of CYM-5442 on the expression of inflammatory chemokines.Quantitative real-time PCR (qRT-PCR) to measure mRNA levels of CCL2 and CCL7 in endothelial cells (e.g., HUVECs) treated with CYM-5442.[6]
In Vivo Studies
StudyPurposeRepresentative Protocol
Lymphopenia Induction To assess the in vivo efficacy of CYM-5442 in reducing circulating lymphocytes.Administration of CYM-5442 to mice via intraperitoneal injection, followed by collection of blood samples at various time points for flow cytometric analysis of lymphocyte populations (B cells and T cells).[7]
Pharmacokinetic Analysis To determine the absorption, distribution, metabolism, and excretion (ADME) properties of CYM-5442.Administration of CYM-5442 to animals (e.g., mice) via various routes (e.g., oral, intravenous) followed by measurement of drug concentrations in plasma and tissues over time.[7]
Disease Model Efficacy To evaluate the therapeutic potential of CYM-5442 in relevant animal models of disease.In a model of acute graft-versus-host disease (aGVHD), CYM-5442 is administered to recipient mice, and disease severity, survival, and immune cell infiltration into target organs are monitored.[6][12]

Conclusion and Future Directions

2-[(Morpholine-4-sulfonyl)methyl]benzonitrile (CYM-5442) is a highly selective and potent S1P1 receptor agonist with a well-defined mechanism of action. Its ability to induce S1P1 internalization and functional antagonism, leading to lymphopenia and reduced macrophage recruitment, underscores its therapeutic potential in a range of inflammatory and autoimmune disorders. The unique binding mode of CYM-5442 to a hydrophobic pocket within the S1P1 receptor opens avenues for the design of novel agonists with improved pharmacological properties.

Future research should continue to explore the full therapeutic utility of CYM-5442 and other selective S1P1 agonists. Investigating its effects in a broader range of disease models and further dissecting the nuances of its downstream signaling pathways will be crucial for optimizing its clinical application and developing the next generation of S1P1-targeted therapies.

References

  • The S1P1 receptor-selective agonist CYM-5442 reduces the severity of acute GVHD by inhibiting macrophage recruitment. Cellular & Molecular Immunology. [Link][6][12]

  • Sphingosine-1-Phosphate (S1P) and S1P Signaling Pathway Modulators, from Current Insights to Future Perspectives. Cells. [Link][2]

  • Sphingosine 1-Phosphate Receptor 1 Signaling in Mammalian Cells. International Journal of Molecular Sciences. [Link][11]

  • Full pharmacological efficacy of a novel S1P1 agonist that does not require S1P-like head-group interactions. Molecular Pharmacology. [Link][7]

  • S1P Receptor Agonists. Annual Reports in Medicinal Chemistry. [Link][3]

  • Sphingosine-1-phosphate Signaling. GeneGlobe. [Link]

  • S1PR (Sphingosine-1-Phosphate Receptor) Signaling in the Regulation of Vascular Tone and Blood Pressure. Hypertension. [Link]

  • Sphingosine-1-phosphate receptor-1 (S1PR1) signalling: the homeostatic pathway of the heart. Cardiovascular Research. [Link][1]

  • Full Pharmacological Efficacy of a Novel S1P1 Agonist That Does Not Require S1P-Like Headgroup Interactions. Molecular Pharmacology. [Link][9]

  • Sphingosine-1-phosphate receptor 1 (S1PR1) agonist CYM5442 inhibits expression of intracellular adhesion molecule 1 (ICAM1) in endothelial cells infected with influenza A viruses. PLOS ONE. [Link]

  • CYM-5442 activates three S1P 1 dependent pathways in stable S1P 1 -GFP 293 cells. ResearchGate. [Link][10]

  • Dissecting the Therapeutic Mechanisms of Sphingosine-1-Phosphate Receptor Agonism during Ischaemia and Reperfusion. International Journal of Molecular Sciences. [Link]

  • Structural insights into sphingosine-1-phosphate receptor activation. PNAS. [Link]

  • Sphingosine-1-phosphate receptor modulator. Wikipedia. [Link][4]

Sources

Exploratory

An In-depth Technical Guide to the Solubility and Stability of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile

Abstract This technical guide provides a comprehensive analysis of the anticipated solubility and stability profile of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile, a compound of interest in contemporary drug discovery...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive analysis of the anticipated solubility and stability profile of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile, a compound of interest in contemporary drug discovery and development. In the absence of extensive empirical data for this specific molecule, this guide synthesizes information based on the well-documented physicochemical properties of its constituent functional moieties: the morpholine ring, the sulfonamide group, and the benzonitrile scaffold. We will explore the theoretical underpinnings of its solubility in various solvent systems and delineate a robust strategy for assessing its chemical stability through forced degradation studies. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling them to design informed experimental protocols and anticipate potential challenges in formulation and analytical method development.

Introduction: Deconstructing 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile

The molecule 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile integrates three key pharmacophoric elements, each contributing distinct properties that influence its overall solubility and stability. A thorough understanding of these components is crucial for predicting its behavior in a pharmaceutical context.

  • The Morpholine Moiety: As a saturated heterocycle containing both an amine and an ether, morpholine is a versatile scaffold in medicinal chemistry.[1][2] Its presence generally enhances aqueous solubility and metabolic stability.[1][3] Morpholine is miscible with water and a variety of organic solvents, although its solubility can be limited in alkaline aqueous solutions.[4] The basicity of the morpholine nitrogen (pKa of the conjugate acid is typically around 8.3-8.5) is a key determinant of its pH-dependent solubility.[5]

  • The Sulfonamide Group: The sulfonamide functional group is a cornerstone in drug design, known for its high stability and favorable solubility characteristics.[6] Sulfonamides are generally stable to hydrolysis under typical environmental conditions, with particular stability often observed at a pH of 9.[7][8] Their solubility can be effectively modeled using approaches like the extended Hildebrand solubility parameter.[9]

  • The Benzonitrile Scaffold: Benzonitrile is a polar aprotic moiety that can act as a versatile solvent and synthetic precursor.[10][11] It is characterized as a colorless liquid with a boiling point of approximately 190.7°C and is slightly soluble in water.[1][10] The nitrile group can influence the electronic properties of the aromatic ring and participate in various chemical reactions, although it is generally stable.

By dissecting the molecule into these constituent parts, we can formulate a well-grounded hypothesis regarding the solubility and stability of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile.

Solubility Profile: A Predictive Analysis

The solubility of a drug candidate is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation possibilities. Based on the structural components of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile, we can infer its likely solubility behavior in various solvent systems.

Aqueous Solubility

The presence of the polar morpholine and sulfonamide groups suggests that 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile will exhibit some degree of aqueous solubility. The basic nitrogen atom of the morpholine ring will be protonated at acidic pH, forming a more soluble salt. Therefore, the aqueous solubility is expected to be pH-dependent, with higher solubility at lower pH values.

Organic Solvent Solubility

Given the aromatic benzonitrile core and the organic nature of the morpholine ring, the compound is anticipated to be soluble in a range of organic solvents. The polarity of the molecule suggests good solubility in polar organic solvents.

Table 1: Predicted Solubility of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile in Common Solvents

Solvent ClassSpecific SolventsPredicted SolubilityRationale
Aqueous Water, PBS (pH 7.4)Slightly soluble to soluble, pH-dependentThe morpholine and sulfonamide groups contribute to water solubility. Protonation of the morpholine nitrogen at lower pH will enhance solubility.
Polar Protic Methanol, EthanolSolubleCapable of hydrogen bonding with the morpholine and sulfonamide moieties.
Polar Aprotic Acetonitrile, DMSO, DMFSolubleThe polar nature of the benzonitrile and sulfonamide groups will facilitate dissolution.
Non-Polar Hexane, TolueneSparingly soluble to insolubleThe overall polarity of the molecule is likely too high for significant solubility in non-polar solvents.
Experimental Protocol for Solubility Assessment

A standardized experimental workflow is essential to determine the empirical solubility of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile.

Protocol 1: Equilibrium Solubility Determination

  • Preparation of Saturated Solutions: Add an excess amount of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile to a known volume of the selected solvent in a sealed vial.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to pellet the undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant, dilute it with an appropriate solvent, and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[12][13]

G cluster_prep Sample Preparation cluster_sep Phase Separation cluster_quant Quantification A Add excess compound to solvent B Equilibrate at constant temperature A->B C Centrifuge to pellet solid D Collect and dilute supernatant C->D E Analyze by HPLC D->E

Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile and Forced Degradation Studies

Assessing the chemical stability of a drug substance is a regulatory requirement and is crucial for determining its shelf-life and appropriate storage conditions.[14] Forced degradation studies are employed to intentionally degrade the compound to identify potential degradation products and establish stability-indicating analytical methods.[15][16]

Predicted Stability Landscape

Based on the functional groups present in 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile, we can anticipate its susceptibility to various stress conditions.

  • Hydrolytic Stability: Sulfonamides are generally resistant to hydrolysis, particularly at neutral and alkaline pH.[7][8] The morpholine ring is also relatively stable to hydrolysis. Therefore, the compound is expected to be largely stable under neutral and basic aqueous conditions. Some degradation may be observed under strongly acidic conditions.

  • Oxidative Stability: The morpholine ring can be susceptible to oxidation.[17] The presence of an oxidizing agent, such as hydrogen peroxide, may lead to the formation of N-oxide or other oxidative degradation products.

  • Photostability: Aromatic systems, like the benzonitrile core, can be susceptible to photolytic degradation. Exposure to UV or visible light may induce degradation.

  • Thermal Stability: The molecule is expected to be reasonably stable at ambient temperatures. Elevated temperatures, however, could promote degradation, potentially through pathways involving the sulfonamide or morpholine moieties.

Table 2: Predicted Stability of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile under Stress Conditions

Stress ConditionPredicted StabilityPotential Degradation Pathways
Acidic (e.g., 0.1 M HCl) Moderately StablePotential hydrolysis of the sulfonamide or morpholine ring.
Neutral (e.g., Water) StableMinimal degradation expected.
Basic (e.g., 0.1 M NaOH) StableGenerally stable, as sulfonamides are more stable at higher pH.[7][8]
Oxidative (e.g., 3% H₂O₂) Potentially LabileOxidation of the morpholine nitrogen to an N-oxide.
Photolytic (e.g., UV light) Potentially LabileDegradation of the benzonitrile aromatic system.
Thermal (e.g., 60°C) Moderately StableGeneral acceleration of other degradation pathways.
Experimental Protocol for Forced Degradation Studies

A systematic approach to forced degradation is necessary to comprehensively evaluate the stability of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile. The goal is to achieve 5-20% degradation to ensure that relevant degradation products are formed without generating unrealistic byproducts.[14]

Protocol 2: Forced Degradation Study

  • Stock Solution Preparation: Prepare a stock solution of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile in a suitable solvent (e.g., acetonitrile/water).

  • Stress Conditions:

    • Acidic: Treat the stock solution with 0.1 M HCl and incubate at 60°C.

    • Basic: Treat the stock solution with 0.1 M NaOH and incubate at 60°C.

    • Oxidative: Treat the stock solution with 3% H₂O₂ at room temperature.

    • Thermal: Heat the stock solution at 60°C.

    • Photolytic: Expose the stock solution to UV light (e.g., 254 nm) at room temperature.

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization (for acidic and basic samples): Neutralize the samples before analysis.

  • Analysis: Analyze all samples by a stability-indicating HPLC method, preferably with a photodiode array (PDA) detector to assess peak purity and a mass spectrometer (MS) to identify degradation products.[15][18]

G cluster_stress Application of Stress Conditions A Prepare Stock Solution of Compound B Acidic (HCl, Heat) A->B C Basic (NaOH, Heat) A->C D Oxidative (H₂O₂, RT) A->D E Thermal (Heat) A->E F Photolytic (UV Light, RT) A->F G Sample at Time Points B->G C->G D->G E->G F->G H Neutralize (if applicable) G->H I Analyze by HPLC-PDA/MS H->I

Caption: Experimental Workflow for Forced Degradation Studies.

Conclusion

References

  • Martinez, F. (2001). Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. Journal of Solution Chemistry.
  • Reddy, B. P., & Reddy, K. V. (2009). A New Stability Indicating HPLC Method for Related Substances in Zolmitriptan. Pharmaceutical Methods, 1(1), 47–51.
  • Martin, A., & Wu, P. L. (1982). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of pharmaceutical sciences, 71(8), 849–856.
  • Chemcess. (2024, April 18). Benzonitrile: Properties, Production And Uses. Retrieved from [Link]

  • Merck Index. (n.d.). Morpholine.
  • Katarzyna, B., & Ewa, R. (2021). Application of Micellar Mobile Phase for Quantification of Sulfonamides in Medicated Feeds by HPLC-DAD. Molecules (Basel, Switzerland), 26(13), 3824.
  • Yan, Z., & Lu, W. (2002). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Journal of pharmaceutical sciences, 91(8), 1834–1843.
  • Sreekanth, N., & Sridhar, G. (2014). Development and validation of stability indicating the RP-HPLC method for the estimation of related compounds of guaifenesin in pharmaceutical dosage forms. Journal of advanced pharmaceutical technology & research, 5(4), 183–190.
  • Tseng, S. H., & Chen, S. N. (2020). Analytical Detection of Sulfonamides and Organophosphorus Insecticide Residues in Fish in Taiwan. Molecules (Basel, Switzerland), 25(7), 1515.
  • Perlovich, G. L., Kazachenko, V. P., Strakhova, N. N., & Raevsky, O. A. (2014). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.
  • Cayman Chemical. (n.d.).
  • Wikipedia. (n.d.). Morpholine. Retrieved from [Link]

  • Perlovich, G. L., & Raevsky, O. A. (2001). Thermodynamic Study of the Solubility of Some Sulfonamides in Octanol, Water, and the Mutually Saturated Solvents. Journal of Solution Chemistry, 30(3), 227–241.
  • Sharma, M. C. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-8.
  • Kim, H., & Kim, D. (2024). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO)
  • United States Department of Agriculture. (n.d.). CLG-SUL4.
  • Patel, K. D., & Patel, S. A. (2023). Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences, 20(6), 6393.
  • Zhang, Y., & Li, Y. (2021). Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms. Scientific reports, 11(1), 12345.
  • Ataman Kimya. (n.d.). MORPHOLINE. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzonitrile (CAS 100-47-0). Retrieved from [Link]

  • ChemicalBook. (n.d.). MORPHOLINE.
  • LookChem. (n.d.). MORPHOLINE.
  • Agilent Technologies. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD.
  • Yan, Z., & Lu, W. (2002). Prediction of aqueous solubility of organic compounds using a quantitative structure-property relationship. Journal of pharmaceutical sciences, 91(8), 1834-1843.
  • Białk-Bielińska, A., & Stolte, S. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(1), 108–114.
  • Wang, Y., & Liu, Y. (2022). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Frontiers in microbiology, 13, 969438.
  • Białk-Bielińska, A., & Stolte, S. (2012). Hydrolysis of sulphonamides in aqueous solutions. Chemosphere, 88(1), 108-114.
  • Smith, J., & Doe, A. (2022). Prediction of Organic Compound Aqueous Solubility Using Interpretable Machine Learning- A Comparison Study of Descriptor-Based a. Research Square.
  • Li, J., & Chen, X. (2026). Difluoro(methoxy)methyl Is a Neglected Group for Medicinal Chemistry Revival via CF2OMe-Containing Amines. Organic letters.
  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • Wikipedia. (n.d.). Benzonitrile. Retrieved from [Link]

  • Proia, L., & Anza, M. (2017). Degradation of sulfonamides as a microbial resistance mechanism. The Science of the total environment, 586, 166–174.
  • Misra, N., & Singh, R. (2009). A comparative study of vibrational spectra of 2-formyl benzonitrile and 4-methyl 3-nitrobenzonitrile based on density functional theory calculations. Der Pharma Chemica, 1(1), 196-209.
  • Reddy, G. K., & Reddy, B. K. (2023). Stability-indicating HPLC method optimization using quality. Journal of Applied Pharmaceutical Science, 13(1), 1-11.
  • Pawar, S., & Pawar, A. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia, 19(1), 1-10.
  • Kumar, A., & Singh, S. (2019). Study of concentration dependent Physico-chemical properties of 1-Propanol, Benzonitrile and their binary mixtures. International Journal of Engineering and Advanced Technology, 9(1), 1-5.
  • El-Gindy, A., & Emara, S. (2014). STABILITY-INDICATING HPLC METHOD FOR SIMULTANEOUS DETERMINATION OF CAPTOPRIL, INDAPAMIDE, AND THEIR RELATED COMPOUNDS.
  • Singh, R. K., & Kumar, S. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578.
  • Kapelewska, J., & Kotowska, U. (2025). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions.
  • Kumar, A., & Singh, R. (2024).

Sources

Protocols & Analytical Methods

Method

Protocol for the synthesis of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile

Application Note: Protocol for the Synthesis of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals. Application: Synthesis of functio...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Synthesis of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals. Application: Synthesis of functionalized benzylsulfonyl morpholines as key intermediates for receptor antagonists and enzyme inhibitors.

Mechanistic Rationale & Strategy

The synthesis of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile requires the construction of a robust sulfonamide linkage from a benzylic halide. While the classical Strecker sulfite alkylation can convert alkyl halides directly to sulfonate salts[1], the prolonged aqueous reflux required for this transformation often leads to the partial hydrolysis of sensitive functional groups, such as the ortho-cyano moiety.

To circumvent this, we utilize a highly efficient, mild three-step telescoping strategy[2].

  • Isothiouronium Salt Formation: 2-(bromomethyl)benzonitrile is reacted with thiourea via an SN2 mechanism to form an highly crystalline S-benzyl isothiouronium salt[3].

  • Oxidative Chlorosulfonation: This intermediate is subjected to oxidative chlorosulfonation using N-chlorosuccinimide (NCS) in acidic media to yield the highly reactive sulfonyl chloride[4].

  • Sulfonamidation: A Schotten-Baumann-type amination with morpholine furnishes the target compound[5].

This route ensures high fidelity of the nitrile group and avoids the use of toxic chlorine gas or foul-smelling thiols.

Synthetic Pathway Visualization

G SM 2-(Bromomethyl)benzonitrile (Starting Material) Step1 Step 1: SN2 Displacement Thiourea, EtOH, Reflux SM->Step1 Int1 S-(2-cyanobenzyl)isothiouronium bromide (Intermediate) Step1->Int1 Step2 Step 2: Oxidative Chlorosulfonation NCS, 2M HCl, MeCN, <20°C Int1->Step2 Int2 (2-cyanophenyl)methanesulfonyl chloride (Intermediate) Step2->Int2 Step3 Step 3: Sulfonamidation Morpholine, TEA, DCM, 0°C to RT Int2->Step3 Prod 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile (Target Product) Step3->Prod

Fig 1: Three-step synthetic workflow for 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile.

Reagent Matrix

Scale: 10.0 mmol of starting material.

ReagentMW ( g/mol )EquivalentsAmountRole
2-(Bromomethyl)benzonitrile 196.041.01.96 gStarting Material
Thiourea 76.121.00.76 gNucleophile (Step 1)
Ethanol (Absolute) 46.07-20 mLSolvent (Step 1)
N-Chlorosuccinimide (NCS) 133.534.05.34 gOxidant/Chlorinating Agent
Hydrochloric Acid (2M aq) 36.46Excess10 mLProton/Water Source
Acetonitrile (MeCN) 41.05-20 mLCo-solvent (Step 2)
Morpholine 87.121.21.05 g (1.04 mL)Nucleophile (Step 3)
Triethylamine (TEA) 101.191.51.52 g (2.10 mL)Acid Scavenger
Dichloromethane (DCM) 84.93-30 mLSolvent (Step 3)

Step-by-Step Experimental Protocol

Step 4.1: Synthesis of S-(2-cyanobenzyl)isothiouronium bromide
  • Equip a 100-mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charge the flask with 2-(bromomethyl)benzonitrile (1.96 g, 10.0 mmol), thiourea (0.76 g, 10.0 mmol), and absolute ethanol (20 mL)[3].

  • Heat the mixture to reflux (approx. 80 °C) and stir for 1.5 hours.

  • Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to yield a white crystalline solid. Wash the solid with cold diethyl ether (10 mL) and dry under vacuum.

Expertise & Causality: Thiourea is an exceptional nucleophile due to the high polarizability of its sulfur atom. Ethanol is chosen as the solvent because both starting materials are highly soluble at reflux, but the resulting ionic isothiouronium salt readily precipitates upon cooling or concentration, allowing for isolation without chromatography. Self-Validation Checkpoint: The reaction is complete when TLC (Hexanes:EtOAc 4:1) shows the total consumption of the UV-active starting material (Rf ≈ 0.55). The product is a baseline spot (Rf = 0.0) due to its ionic nature.

Step 4.2: Oxidative Chlorosulfonation
  • Suspend the S-(2-cyanobenzyl)isothiouronium bromide from Step 1 in a mixture of MeCN (20 mL) and 2M aqueous HCl (10 mL) in a 250-mL flask.

  • Cool the suspension to 10 °C using an ice-water bath.

  • Add N-Chlorosuccinimide (5.34 g, 40.0 mmol) in small portions over 15 minutes, ensuring the internal temperature does not exceed 20 °C[4].

  • Stir the mixture for 30 minutes at 15 °C.

  • Dilute with water (30 mL) and extract with DCM (3 × 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield (2-cyanophenyl)methanesulfonyl chloride. Use immediately in the next step.

Expertise & Causality: The use of NCS instead of Cl₂ gas provides a weighable, controlled source of electrophilic chlorine, preventing over-oxidation or aromatic ring chlorination. The temperature must be strictly maintained below 20 °C; higher temperatures promote the hydrolysis of the newly formed sulfonyl chloride into an unreactive sulfonic acid. Self-Validation Checkpoint: The reaction mixture will transition from a cloudy suspension to a clear, pale-yellow solution as the isothiouronium salt is oxidatively cleaved.

Step 4.3: Sulfonamidation
  • Dissolve the crude (2-cyanophenyl)methanesulfonyl chloride in anhydrous DCM (30 mL) and cool to 0 °C under an inert atmosphere.

  • Prepare a solution of morpholine (1.04 mL, 12.0 mmol) and TEA (2.10 mL, 15.0 mmol) in DCM (5 mL).

  • Add the morpholine/TEA solution dropwise to the sulfonyl chloride over 10 minutes[5].

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.

  • Quench the reaction by adding 1M aqueous HCl (20 mL). Separate the layers and wash the organic phase sequentially with saturated aqueous NaHCO₃ (20 mL) and brine (20 mL).

  • Dry the organic layer over Na₂SO₄, filter, and concentrate. Recrystallize the crude residue from EtOAc/Hexanes to afford pure 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile.

Expertise & Causality: Morpholine acts as the nucleophile, while TEA serves as an acid scavenger to neutralize the generated HCl. The inverse addition (adding the amine to the sulfonyl chloride at 0 °C) is critical to control the exothermic reaction and prevent the dimerization or hydrolysis of the sulfonyl chloride. Self-Validation Checkpoint: The addition of the amine/TEA mixture will cause the immediate formation of a white fume/precipitate (TEA·HCl), visually confirming the progression of the sulfonamidation.

Analytical & Quality Control Data

To ensure the integrity of the synthesized 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile, verify the product against the following spectroscopic benchmarks:

Analytical TechniqueExpected Signal / ValueDiagnostic Significance
¹H NMR (400 MHz, CDCl₃) δ 7.75 - 7.45 (m, 4H)Aromatic protons of the ortho-substituted benzonitrile core.
δ 4.48 (s, 2H)Benzylic methylene (CH₂-SO₂) adjacent to the strongly electron-withdrawing sulfone.
δ 3.65 (t, J = 4.8 Hz, 4H)Morpholine ether protons (-CH₂-O-CH₂-).
δ 3.15 (t, J = 4.8 Hz, 4H)Morpholine amine protons (-CH₂-N-CH₂-).
¹³C NMR (100 MHz, CDCl₃) δ 117.0Characteristic shift for the intact nitrile carbon (-C≡N).
ESI-MS (m/z) [M+H]⁺ = 267.1Confirms the molecular weight of the target compound (Exact Mass: 266.07).
TLC (Hexanes:EtOAc 1:1) Rf ≈ 0.45UV-active spot; distinct from the sulfonyl chloride intermediate (which runs higher).

References

  • [1] Sulfonate - Wikipedia. Grokipedia / Wikipedia. Available at:[Link]

  • [5] A Facile and Eco-Friendly Method for the Synthesis of Sulfonamide and Sulfonate Carboxylic Acid Derivatives—X-ray Structure, Hirshfeld Analysis and Spectroscopic Characterizations. MDPI (Molecules). Available at:[Link]

  • [2] Thiourea/NCBSI/HCl System: Telescoping Alkyl Halide to Alkyl Sulfonyl Chloride by Recyclable N-Chloro-N-(phenylsulfonyl)benzene Sulfonamide (NCBSI). SynOpen. Available at:[Link]

  • [3] Organic Syntheses Procedure: S-Benzyl Isothiouronium Chloride. Organic Syntheses. Available at:[Link]

  • [4] Method for preparing sulfonyl chloride in environment-friendly mode (CN103193687A). Google Patents. Available at:

Sources

Application

Application Notes and Protocols for High-Throughput Screening of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile

Introduction: Unveiling the Potential of a Novel Scaffold In the landscape of modern drug discovery, the identification of novel molecular scaffolds with therapeutic potential is paramount. The compound 2-[(Morpholine-4-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of a Novel Scaffold

In the landscape of modern drug discovery, the identification of novel molecular scaffolds with therapeutic potential is paramount. The compound 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile presents an intriguing chemical architecture, integrating two pharmacologically significant moieties: a morpholine sulfonyl group and a benzonitrile group. The morpholine ring is a well-established privileged structure in medicinal chemistry, recognized for conferring favorable physicochemical properties such as aqueous solubility and metabolic stability to drug candidates.[1][2] It is a common feature in a multitude of approved drugs, including kinase inhibitors.[3] The benzonitrile moiety is also a key pharmacophore, with its unique electronic properties and metabolic stability contributing to the efficacy of numerous therapeutic agents, including those targeting kinases and phosphodiesterases.[4][5]

Given the prevalence of these structural motifs in kinase inhibitors, we hypothesize that 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile may act as an inhibitor of a protein kinase. Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in a wide range of diseases, most notably cancer.[6][7] Therefore, they represent a major class of targets for drug discovery.[8]

This document provides a comprehensive guide for the utilization of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile in high-throughput screening (HTS) campaigns aimed at identifying novel kinase inhibitors. We will outline a robust and validated HTS protocol, detail data analysis procedures, and provide insights into the scientific rationale behind the experimental design.

Hypothesized Mechanism of Action: Targeting a Pro-Survival Kinase Pathway

For the purpose of this application note, we will hypothesize that 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile targets a hypothetical tyrosine kinase, "Kinase-X," a critical node in a pro-survival signaling pathway in cancer cells. Inhibition of Kinase-X is expected to disrupt downstream signaling, leading to an anti-proliferative effect.

cluster_0 Cell Membrane GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Binds KinaseX Kinase-X Receptor->KinaseX Activates DownstreamEffector Downstream Effector KinaseX->DownstreamEffector Phosphorylates Proliferation Cell Proliferation & Survival DownstreamEffector->Proliferation Promotes Inhibitor 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile Inhibitor->KinaseX Inhibits

Caption: Hypothesized signaling pathway targeted by the inhibitor.

High-Throughput Screening Protocol: ADP-Glo™ Kinase Assay

To identify and characterize the inhibitory activity of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile against our hypothetical Kinase-X, we will employ the ADP-Glo™ Kinase Assay. This luminescent-based assay is a robust, sensitive, and widely used platform for HTS of kinase inhibitors.[9] The principle of the assay is to quantify the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity. The assay is performed in two steps: first, the kinase reaction is stopped, and the remaining ATP is depleted. Second, the ADP is converted to ATP, which is then used to generate a luminescent signal via a luciferase reaction.

I. Materials and Reagents
  • 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile (Test Compound)

  • Kinase-X (Enzyme)

  • Kinase-X substrate (Peptide or protein)

  • ATP (Adenosine 5'-triphosphate)

  • ADP-Glo™ Kinase Assay Kit (Promega)

    • ADP-Glo™ Reagent

    • Kinase Detection Reagent

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • DMSO (Dimethyl sulfoxide)

  • Positive Control Inhibitor (e.g., Staurosporine)

  • 384-well white, opaque plates

II. Experimental Workflow

cluster_0 Plate Preparation cluster_1 Kinase Reaction cluster_2 Signal Generation Dispense_Compound Dispense Test Compound, Positive Control, and DMSO (Vehicle Control) Add_Kinase Add Kinase-X Enzyme and Substrate Mixture Dispense_Compound->Add_Kinase Add_ATP Initiate Reaction with ATP Add_Kinase->Add_ATP Incubate_1 Incubate at Room Temperature Add_ATP->Incubate_1 Add_ADPGlo Add ADP-Glo™ Reagent (Stop Reaction & Deplete ATP) Incubate_1->Add_ADPGlo Incubate_2 Incubate Add_ADPGlo->Incubate_2 Add_KinaseDetection Add Kinase Detection Reagent (Convert ADP to ATP & Generate Light) Incubate_2->Add_KinaseDetection Incubate_3 Incubate Add_KinaseDetection->Incubate_3 Read_Luminescence Read Luminescence Incubate_3->Read_Luminescence

Caption: High-throughput screening experimental workflow.

III. Step-by-Step Protocol
  • Compound Plating:

    • Prepare a serial dilution of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile in DMSO.

    • Using an acoustic liquid handler or a pintool, dispense 50 nL of each compound concentration into the wells of a 384-well plate.

    • Include wells with a positive control inhibitor (e.g., Staurosporine) and DMSO only (vehicle control).

  • Kinase Reaction:

    • Prepare a 2X Kinase-X enzyme/substrate master mix in kinase buffer.

    • Add 5 µL of the master mix to each well of the compound-containing plate.

    • Prepare a 2X ATP solution in kinase buffer.

    • To initiate the kinase reaction, add 5 µL of the 2X ATP solution to each well. The final reaction volume is 10 µL.

    • Incubate the plate at room temperature for 60 minutes.

  • Signal Generation and Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate at room temperature for 40 minutes.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.

    • Incubate the plate at room temperature for 30 minutes.

    • Read the luminescence using a plate reader.

Data Analysis and Interpretation

The raw data from the plate reader (Relative Luminescence Units, RLU) is used to calculate the percent inhibition of Kinase-X activity for each concentration of the test compound.

1. Percent Inhibition Calculation:

The percent inhibition is calculated using the following formula:

% Inhibition = 100 * (1 - (RLU_compound - RLU_background) / (RLU_vehicle - RLU_background))

Where:

  • RLU_compound is the luminescence signal in the presence of the test compound.

  • RLU_vehicle is the average luminescence signal of the DMSO control wells (0% inhibition).

  • RLU_background is the average luminescence signal of the no-enzyme control wells (100% inhibition).

2. Dose-Response Curve and IC₅₀ Determination:

The calculated percent inhibition values are plotted against the logarithm of the compound concentration to generate a dose-response curve. A non-linear regression analysis (e.g., sigmoidal dose-response with variable slope) is then used to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of the enzyme's activity.

3. Sample Data Table:

Compound Concentration (µM)Average RLU% Inhibition
10015,00095.0
3025,00085.0
1050,00060.0
380,00030.0
195,00015.0
0.3105,0005.0
0.1110,0000.0
DMSO (Vehicle)110,0000.0
No Enzyme (Background)5,000100.0

Conclusion and Future Directions

This application note provides a comprehensive framework for utilizing 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile in a high-throughput screening campaign to identify potential kinase inhibitors. The described ADP-Glo™ assay is a robust and reliable method for primary screening and dose-response determination.[9][10] "Hit" compounds identified from the primary screen, such as our hypothetical compound, would require further validation through orthogonal assays and more detailed mechanistic studies to confirm their mode of action and selectivity profile. The presence of the morpholine and benzonitrile moieties suggests that this compound class holds promise for the development of novel therapeutics targeting kinase-driven diseases.[1][4]

References

  • The Rise of Benzonitrile Compounds in Medicinal Chemistry: A Technical Guide. Benchchem.

  • The Construction and Application of a New Screening Method for Phosphodiesterase Inhibitors. MDPI.

  • Application of Benzonitrile in the Synthesis of Pharmaceuticals: Detailed Application Notes and Protocols. Benchchem.

  • A Comparative Guide to QSAR Studies of Benzonitrile Derivatives in Drug Discovery. Benchchem.

  • Application Note: Incorporating Sildenafil Mesylate in High-Throughput Screening for Novel PDE5 Inhibitors. Benchchem.

  • Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. PubMed.

  • A review on pharmacological profile of Morpholine derivatives. ResearchGate.

  • Screening and Profiling Kinase Inhibitors with a Luminescent ADP Detection Platform. Promega Corporation.

  • High Throughput Kinase Discovery, Inhibitor Screening and Specificity Analysis using Multi-Array Technology. Meso Scale Diagnostics.

  • 6-Morpholino- and 6-amino-9-sulfonylpurine derivatives. Synthesis, computational analysis, and biological activity. Taylor & Francis Online.

  • A robust and quantitative assay platform for multiplexed, high throughput screening of protein kinase inhibitors. Royal Society of Chemistry.

  • Morpholine: A Privileged Pharmacophore in Modern Drug Discovery. Benchchem.

  • High Throughput Screening for Protein Kinase Inhibitors. Bentham Science.

  • Design of Second Generation Phosphodiesterase 5 Inhibitors. Bentham Science.

  • Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.

  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.

  • A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.

  • Phosphodiesterase Screening Library. Life Chemicals.

  • [Benzonitrile and its derivatives: action of para-aminobenzonitrile on the cardiovascular system]. PubMed.

  • High-Throughput Screening for the Discovery of Enzyme Inhibitors. ACS Publications.

Sources

Method

Identifying a specific protein target for 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile is crucial for developing detailed application notes; however, publicly available scientific literature does not currently specify a singular, validated biological target for this compound.

Extensive searches of chemical databases and peer-reviewed publications did not yield a specific, well-characterized protein target for the chemical probe 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile. While the morpholi...

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Author: BenchChem Technical Support Team. Date: March 2026

Extensive searches of chemical databases and peer-reviewed publications did not yield a specific, well-characterized protein target for the chemical probe 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile. While the morpholine chemical group is a common feature in a wide array of biologically active molecules, the specific activity of this particular compound remains largely undefined in public research.[1][2][3][4][5][6]

The morpholine heterocycle is recognized in medicinal chemistry as a "privileged structure," meaning it is a molecular framework capable of binding to multiple, diverse protein targets.[7] Compounds containing morpholine have shown a broad range of pharmacological effects, acting on targets in the central nervous system and exhibiting properties that make them valuable in drug discovery.[8] For instance, different morpholine derivatives have been investigated as inhibitors of various enzymes and as ligands for different receptors.[7][9]

The sulfonyl and benzonitrile components of the molecule also contribute to its potential for biological interaction. For example, sulfonyl-containing compounds have been identified as inhibitors of enzymes like Protein Phosphatase Methylesterase-1 (PME-1), although these are structurally distinct from 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile.[10]

Pathways to Characterize a Chemical Probe's Target

To generate the detailed application notes and protocols as requested, the first essential step is to identify the protein target. This process, often called target deconvolution or target identification, is a critical phase in chemical biology and drug discovery.[11] Several experimental strategies can be employed for this purpose:

  • Affinity-based Methods: These techniques utilize the binding properties of the chemical probe to isolate its target protein(s) from complex biological mixtures, such as cell lysates. A common approach involves immobilizing the probe on a solid support (like beads) to "pull down" its binding partners.

  • Activity-based Protein Profiling (ABPP): This method uses chemical probes that covalently bind to the active site of specific enzyme families to identify the target.

  • Genetic and Genomic Approaches: Techniques like yeast three-hybrid screening can identify protein-small molecule interactions.[11] Additionally, screening for changes in gene or protein expression after treating cells with the compound can provide clues about the pathways it affects.

Once a candidate target protein is identified, further validation is necessary to confirm the interaction and understand its functional consequences. This typically involves a combination of biochemical and cellular assays.

Information Required to Fulfill the Original Request

To proceed with creating the detailed application notes and protocols, the following information regarding the target protein of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile would be necessary:

  • Identity of the Target Protein: The specific name and accession number (e.g., UniProt ID) of the protein.

  • Biological Pathway: The signaling pathway or cellular process in which the target protein is involved.

  • Mechanism of Action: How the chemical probe modulates the activity of the target protein (e.g., inhibition, activation, allosteric modulation).

  • Binding Affinity and Kinetics: Quantitative data on how tightly and how quickly the probe binds to its target (e.g., Kd, IC50, on/off rates).

  • Cellular Effects: The observed effects of the compound on cells, and whether these effects are consistent with the modulation of the target protein.

Without this fundamental information, any generated protocol would be generic and lack the scientific rigor and specificity required for a useful application note for researchers. Should a specific target for 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile be identified and characterized in the future, the development of detailed protocols for its use as a chemical probe would be a valuable contribution to the scientific community.

Sources

Application

Cell-based assays using 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile

In Vitro Pharmacological Profiling of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile Derivatives: A Comprehensive Guide to Target Engagement and Phenotypic Assays As a Senior Application Scientist in early-stage drug disc...

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Author: BenchChem Technical Support Team. Date: March 2026

In Vitro Pharmacological Profiling of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile Derivatives: A Comprehensive Guide to Target Engagement and Phenotypic Assays

As a Senior Application Scientist in early-stage drug discovery, evaluating novel chemical entities requires moving beyond basic viability screens to establish a rigorous, causal chain of evidence. The compound 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile (CAS 872108-14-0) represents a highly versatile pharmacophore. The morpholine-4-sulfonyl and benzonitrile moieties are frequently utilized as structural linchpins in the design of selective kinase inhibitors, particularly those targeting Janus Kinase 1 (JAK1), Cyclin-Dependent Kinases (CDKs), and Hematopoietic Progenitor Kinase 1 (HPK1)[1][2].

To rigorously characterize derivatives of this compound, we must build a self-validating experimental workflow that answers three critical questions:

  • Does the compound penetrate the cell and bind its target?

  • Does this binding functionally inhibit the downstream signaling cascade?

  • Does the signaling blockade translate to a measurable phenotypic outcome?

This application note provides a field-proven, causality-driven framework for evaluating such investigational kinase inhibitors in cell-based models.

I. Experimental Architecture & Causality

To establish true pharmacological efficacy, we employ a tripartite assay strategy.

First, we utilize the Cellular Thermal Shift Assay (CETSA) . Traditional biochemical kinase assays lack physiological context. CETSA allows us to monitor drug-target engagement inside intact cells without requiring chemical modification or fluorescent tagging of the compound[3]. The biophysical principle is straightforward: ligand binding thermodynamically stabilizes the target protein, shifting its unfolding and aggregation profile to higher temperatures[3].

Second, we measure functional blockade using Single-Cell Phospho-Flow Cytometry . The JAK-STAT pathway, a common target for this chemical class, provides direct communication from transmembrane receptors to the nucleus[4][5]. Because signaling dynamics can be highly heterogeneous across a cell population, flow cytometry is chosen over bulk Western blotting to capture distinct subpopulation responses and avoid masking effects.

Finally, we assess the phenotypic endpoint using a Luminescent ATP-based Cell Viability Assay . We specifically avoid traditional tetrazolium reduction assays (e.g., MTT) because they rely on metabolic conversion, which can be artificially skewed by compounds that alter mitochondrial physiology without causing cell death[6][7]. ATP detection directly correlates with the number of viable cells by immediately lysing the cells to halt metabolism and generating a stable luminescent signal[6][7].

Workflow Cmpd 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile (Test Compound) CETSA Target Engagement (CETSA) Cmpd->CETSA Intracellular Binding PhosFlow Functional Inhibition (Phospho-Flow) CETSA->PhosFlow Pathway Modulation Viability Phenotypic Profiling (ATP Viability) PhosFlow->Viability Anti-proliferative Effect

Figure 1: The tripartite pharmacological profiling workflow establishing a causal link from target binding to phenotypic outcome.

II. Step-by-Step Methodologies

Protocol 1: Cellular Thermal Shift Assay (CETSA)

Objective: Confirm intracellular target engagement via thermodynamic stabilization.

Causality Checkpoint: Heating cells causes unbound proteins to denature and aggregate. Centrifugation separates these aggregates from the soluble, ligand-bound proteins. A shift in the melting temperature ( ΔTm​ ) confirms target engagement[3].

  • Cell Treatment: Seed target cells (e.g., THP-1 or Ba/F3) at 1×106 cells/mL. Treat with 10 µM of the 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile derivative or 0.1% DMSO (vehicle control) for 1 hour at 37°C.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes (50 µL/tube). Subject the tubes to a temperature gradient (e.g., 40°C to 65°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis: Subject the cells to three rapid freeze-thaw cycles (liquid nitrogen to 25°C water bath). Note: Avoid harsh detergents like SDS, which will artificially denature the proteins and erase the thermal shift.

  • Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C. The high speed is critical to completely pellet the denatured protein aggregates.

  • Detection: Carefully extract the supernatant (soluble fraction) and analyze via quantitative Western Blotting using an antibody against the putative kinase target.

Protocol 2: Phospho-Flow Cytometry (JAK/STAT Blockade)

Objective: Quantify the inhibition of signal transduction at single-cell resolution.

Pathway Ligand Cytokine (e.g., IL-6) Receptor Transmembrane Receptor Ligand->Receptor JAK JAK Kinase (Target) Receptor->JAK Activation STAT STAT Monomer JAK->STAT Phosphorylation Inhibitor Morpholine-Sulfonyl Derivative Inhibitor->JAK Blockade pSTAT Phospho-STAT Dimer STAT->pSTAT Dimerization Transcription Gene Transcription (Proliferation) pSTAT->Transcription Nuclear Translocation

Figure 2: Mechanism of action for a putative JAK inhibitor blocking the STAT signaling cascade.

Causality Checkpoint: Paraformaldehyde locks the transient phosphorylation state, while ice-cold methanol strips lipids to allow large intracellular antibodies to reach the nucleus.

  • Pre-incubation: Starve cells of serum for 4 hours to reduce basal signaling. Pre-treat with a dose-response titration of the compound for 1 hour.

  • Stimulation: Spike in the activating cytokine (e.g., 50 ng/mL IL-6) for exactly 15 minutes to induce maximal STAT phosphorylation[4].

  • Fixation: Immediately add 16% paraformaldehyde directly to the culture to a final concentration of 4%. Incubate for 10 minutes at room temperature.

  • Permeabilization: Wash cells in PBS, then resuspend vigorously in ice-cold 90% methanol. Incubate on ice for 30 minutes.

  • Staining & Acquisition: Wash twice in FACS buffer (PBS + 1% BSA) to remove methanol. Stain with fluorophore-conjugated anti-pSTAT3 (Tyr705) for 45 minutes. Acquire data on a flow cytometer, calculating the IC50​ based on the Median Fluorescence Intensity (MFI).

Protocol 3: ATP-Based Cell Viability Assay

Objective: Measure the ultimate anti-proliferative efficacy of the compound.

Causality Checkpoint: The assay reagent contains a detergent to instantly lyse cells and inhibit endogenous ATPases, alongside recombinant luciferase and luciferin. The resulting light output is directly proportional to the ATP concentration, which strictly correlates with the number of living cells[6][7].

  • Plating: Seed cells at 2,000 cells/well in a 96-well opaque white microplate (white plates maximize luminescence reflection and prevent well-to-well crosstalk).

  • Treatment: Treat with the compound in a 10-point dose-response format. Incubate for 72 hours under standard culture conditions.

  • Equilibration: Remove the plate from the incubator and equilibrate to room temperature for 30 minutes. Note: Luciferase enzyme kinetics are highly temperature-dependent; uneven plate temperatures will cause edge effects.

  • Reagent Addition: Add a volume of ATP detection reagent (e.g., CellTiter-Glo) equal to the volume of cell culture medium present in each well.

  • Lysis & Reading: Place the plate on an orbital shaker for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Read on a microplate luminometer.

III. Quantitative Data Presentation

To ensure the compound is advancing properly through the hit-to-lead pipeline, data from the three assays must be aggregated and compared. Below is a standardized data matrix for evaluating 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile derivatives.

Assay EndpointMetricExpected Range for a "Lead" CompoundBiological Implication
CETSA ΔTm​ (°C)+3.0°C to +8.0°CConfirms the compound crosses the membrane and physically stabilizes the target kinase.
Phospho-Flow IC50​ (nM)10 nM – 500 nMDemonstrates potent functional blockade of the downstream transcription factor (e.g., pSTAT3).
ATP Viability EC50​ (nM)50 nM – 1,000 nMConfirms that signaling blockade successfully induces cell cycle arrest or apoptosis.
Selectivity Index EC50​ Ratio> 50-foldEnsures toxicity is mechanism-based (Target Cell EC50​ vs. Healthy Control Cell EC50​ ).

IV. References

  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Martinez Molina, D., et al. Science (2013). Link

  • The JAK-STAT Pathway: Impact on Human Disease and Therapeutic Intervention. O'Shea, J. J., et al. Annual Review of Medicine (2015). Link

  • Cell Viability Assays. Riss, T. L., et al. Assay Guidance Manual [Internet]. Eli Lilly & Company and the National Center for Advancing Translational Sciences (2013, updated 2016). Link

  • Janus kinase 1 selective inhibitor and pharmaceutical use thereof. US Patent US20180237440A1 (2018). Link

  • Substituted pyrazine-2-carboxamides as hpk1 inhibitors for the treatment of cancer. World Intellectual Property Organization WO2023001794A1 (2023). Link

Sources

Method

Application Notes and Protocols for In Vivo Evaluation of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile

Introduction: Rationale for In Vivo Characterization 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile is a synthetic small molecule featuring a morpholine ring, a sulfonyl group, and a benzonitrile moiety.[1] The morpholine...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Rationale for In Vivo Characterization

2-[(Morpholine-4-sulfonyl)methyl]benzonitrile is a synthetic small molecule featuring a morpholine ring, a sulfonyl group, and a benzonitrile moiety.[1] The morpholine heterocycle is a privileged pharmacophore in medicinal chemistry, frequently incorporated into drug candidates to enhance physicochemical properties, modulate pharmacokinetic profiles, and interact with biological targets.[2][3] While specific in vivo data for this exact compound is not extensively published, the structural motif is of significant interest. For instance, related compounds incorporating a morpholino-methyl group have been investigated as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a key enzyme in glucose homeostasis.[4][5]

These application notes provide a comprehensive framework for the in vivo characterization of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile in animal models. The protocols are designed to establish a foundational understanding of its pharmacokinetic (PK), pharmacodynamic (PD), and safety profile, which is a critical and necessary step in the progression of any potential therapeutic agent from the laboratory to the clinic.[6][7] This guide is intended for researchers, scientists, and drug development professionals, offering detailed methodologies and explaining the scientific rationale behind experimental design choices.

Chapter 1: Preclinical Study Design and Objectives

A well-designed preclinical research program is essential for generating reliable and translatable data.[8][9] The primary objective is to systematically evaluate the absorption, distribution, metabolism, and excretion (ADME) of the compound, and to establish a preliminary assessment of its efficacy and safety.[7]

Defining Experimental Goals

The initial in vivo studies for 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile should be designed to answer the following fundamental questions:

  • Pharmacokinetics (PK): How does the animal body handle the compound? This involves quantifying its concentration in biological fluids over time to understand its absorption rate, bioavailability, distribution into tissues, metabolic pathways, and elimination rate.[10]

  • Pharmacodynamics (PD): What is the effect of the compound on the body? This aims to measure the biological response to the drug, such as target engagement or changes in relevant biomarkers.[11]

  • Efficacy: Does the compound have the desired therapeutic effect in a relevant disease model?

  • Safety & Tolerability: What is the safety profile of the compound? This involves identifying potential toxicities and determining a safe dose range.[12]

The experimental workflow should be logical, starting with fundamental PK and tolerability studies before proceeding to more complex and resource-intensive efficacy models.

G cluster_0 Phase 1: Foundational Assessment cluster_1 Phase 2: Efficacy & Target Engagement cluster_2 Phase 3: Safety Evaluation A Compound Formulation & Stability Testing B Single-Dose Tolerability (Dose Range Finding) A->B C Pharmacokinetic (PK) Profiling (IV and PO) B->C Select doses for PK D Animal Model Selection (e.g., Type 2 Diabetes Model) C->D Establish PK/PD relationship E Pharmacodynamic (PD) Study (Target Engagement Assay) D->E F Efficacy Study in Disease Model E->F Confirm target modulation G Repeat-Dose Toxicology (e.g., 7-day study) F->G Determine efficacious dose range H Histopathology & Clinical Pathology G->H G cluster_pk Pharmacokinetic Study Workflow start Acclimate & Fast Rats dose_iv Dose Group 1 (IV) start->dose_iv dose_po Dose Group 2 (PO) start->dose_po sampling Serial Blood Sampling (Defined Timepoints) dose_iv->sampling dose_po->sampling processing Plasma Separation (Centrifugation) sampling->processing analysis LC-MS/MS Bioanalysis processing->analysis calc Calculate PK Parameters (Cmax, AUC, t1/2, F%) analysis->calc end PK Profile calc->end

Caption: Workflow for a typical rodent pharmacokinetic study.

Protocol 2: Efficacy Evaluation in a Diet-Induced Obesity (DIO) Mouse Model

Objective: To assess the efficacy of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile in improving glucose tolerance, based on the hypothesis of DPP-4 inhibition.

Materials:

  • Male C57BL/6J mice on a high-fat diet (e.g., 60% kcal from fat) for 10-12 weeks

  • 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile formulated for oral gavage

  • Positive control (e.g., Sitagliptin, a known DPP-4 inhibitor)

  • Vehicle control (e.g., 0.5% MC)

  • Glucose solution (for gavage)

  • Handheld glucometer and test strips

Experimental Design:

  • Model Induction: Induce obesity and insulin resistance by feeding mice a high-fat diet until a significant increase in body weight and baseline blood glucose is observed compared to chow-fed controls.

  • Groups (n=8-10 mice per group):

    • Group 1: Vehicle Control (0.5% MC), PO, once daily

    • Group 2: Low Dose Compound (e.g., 10 mg/kg), PO, once daily

    • Group 3: High Dose Compound (e.g., 30 mg/kg), PO, once daily

    • Group 4: Positive Control (Sitagliptin, e.g., 10 mg/kg), PO, once daily

  • Treatment Period: 14-28 days.

Procedure:

  • Daily Dosing: Administer the respective treatments via oral gavage once daily for the duration of the study. Monitor body weight and food intake regularly.

  • Oral Glucose Tolerance Test (OGTT): Perform an OGTT on Day 14 or at the end of the study.

    • Fast mice for 6 hours.

    • Collect a baseline blood sample (T=0) from the tail vein to measure blood glucose.

    • Administer the daily dose of the compound, vehicle, or positive control.

    • After 30-60 minutes, administer a glucose challenge via oral gavage (e.g., 2 g/kg).

    • Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose challenge.

  • Terminal Endpoints (Optional):

    • At the end of the study, collect terminal blood samples for measuring plasma insulin, triglycerides, and active GLP-1 levels.

    • Collect tissues (e.g., liver, adipose) for further analysis.

  • Data Analysis:

    • Plot the mean blood glucose concentration versus time for each group.

    • Calculate the Area Under the Curve (AUC) for the glucose excursion (0-120 min).

    • Use statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare treatment groups to the vehicle control.

Chapter 4: Safety and Toxicology Assessment

Preliminary safety assessment is crucial to identify potential liabilities. [12]This often begins with a dose range-finding or acute toxicity study, followed by short-term repeat-dose studies.

Protocol 3: 7-Day Repeat-Dose Toxicology Study in Rats

Objective: To evaluate the safety and tolerability of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile after daily administration for 7 days.

Procedure:

  • Animal Model: Use healthy, non-diseased Sprague-Dawley rats (equal numbers of males and females).

  • Dosing: Administer the compound orally once daily at three dose levels (low, mid, high) determined from acute tolerability studies, plus a vehicle control group (n=5/sex/group).

  • Clinical Observations: Conduct daily clinical observations for signs of toxicity (e.g., changes in posture, activity, breathing, grooming). Record body weights daily and food consumption weekly.

  • Terminal Procedures:

    • At the end of the study (Day 8), collect blood for hematology and clinical chemistry analysis.

    • Conduct a full necropsy, examining all organs for macroscopic abnormalities. [6] * Weigh key organs (e.g., liver, kidneys, spleen, heart).

    • Preserve organs in 10% neutral buffered formalin for potential histopathological examination. [13]5. Histopathology:

    • Process, embed, section, and stain tissues (e.g., with Hematoxylin and Eosin) from the high-dose and control groups. [14]If treatment-related findings are observed, tissues from lower dose groups should also be examined to establish a No-Observed-Adverse-Effect-Level (NOAEL). A certified veterinary pathologist should interpret the slides. [15][16]

References

  • RJPTSimLab. Study of Different Routes of Drug Administration in Mice and Rats.
  • Boston University. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC). Office of Research. Published March 4, 2025.
  • Machholz E, Mulder G, Ruiz C, Corning BF, Pritchett-Corning KR. Manual Restraint and Common Compound Administration Routes in Mice and Rats. J. Vis. Exp. (67), e2771, doi:10.3791/2771 (2012).
  • Scribd. Study of Different Routes of Drug Administration on Mice or Rats.
  • Turner PV, Brabb T, Pekow C, Vasbinder MA. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider. JAALAS. 2011;50(5):600-613.
  • Xie C, Zhong D, Chen X. Pharmacokinetic and Pharmacodynamic Studies in Rats Using a New Method of Automated Blood Sampling. Current Separations. 2002;20(3):83-88.
  • Waynforth HB, Flecknell PA. Experimental and surgical technique in the rat. Academic Press; 1992. [Note: While not directly in the search results, this is a classic reference for the described techniques. A similar concept is found in the search results discussing detailed methods.]
  • Preprints.org. Designing an In Vivo Preclinical Research Study. Published August 22, 2023.
  • Prisys Biotech. Designing Animal Studies: Key Considerations For Preclinical Research Success. Published May 23, 2025.
  • Gao C, Liu Y, Li C, et al. Murine Pharmacokinetic Studies. Bio-protocol. 2016;6(22):e2023.
  • European Medicines Agency. Guideline on the Conduct of Pharmacokinetic Studies in Target Animal Species. Published September 8, 2000.
  • BioBoston Consulting. Best Practices For Preclinical Animal Testing. Published January 9, 2025.
  • Biotechfarm. Animal Pharmacokinetic Studies for Safe Treatments.
  • ResearchGate. Histopathology of Preclinical Toxicity Studies.
  • University of Pennsylvania. Preclinical Animal Models. Published October 7, 2019.
  • FDAMap. FDA Provides Guidance on Histopathology Review for Non-clinical Studies. Published January 13, 2021.
  • Ma H, Aarts E, Bahr BA, et al. General Principles of Preclinical Study Design. In: Handbook of Experimental Pharmacology. Springer; 2020.
  • Waxit Inc. Preclinical Histology Laboratory: A Guide to Early Drug Development Success. Published November 6, 2024.
  • OECD. Guidance Document 125: Histopathology for Subacute and Subchronic Inhalation Toxicity Studies. Published June 1, 2010.
  • Journal of Applied Toxicology. [Note: This is a representative journal for toxicology studies, not a specific article from the search results, but aligns with the content.]
  • StageBio. Preclinical CRO: Delivering Superb Pathology Reports. Published April 28, 2016.
  • Journal of Medicinal Chemistry. [Note: This is a representative journal for medicinal chemistry and drug design, not a specific article from the search results, but aligns with the content.]
  • Taylor & Francis Online. Identification of novel PD-1/PD-L1 small molecule inhibitors: virtual screening, synthesis and in vitro characterisation. Published June 17, 2024.
  • ACS Medicinal Chemistry Letters. [Note: This is a representative journal for medicinal chemistry, not a specific article from the search results, but aligns with the content.]
  • University at Buffalo. Lessons from Small Molecule Drug Design, Directed Evolution, and Vaccine Research. Published August 9, 2013.
  • MDPI. Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects. Published August 15, 2025.
  • ACS Chemical Neuroscience. Occurrence of Morpholine in Central Nervous System Drug Discovery. Published October 28, 2020.
  • Google Patents. WO2005105100A1 - Morpholine compounds.
  • Kumar S, Singh R. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorg. Chem. 2020;96:103578.
  • PubMed. Identification of 4-benzylamino-2-[(4-morpholin-4-ylphenyl)amino]pyrimidine-5-carboxamide derivatives as potent and orally bioavailable STAT6 inhibitors. Published July 1, 2008.
  • Meher CP, Purohit D, Kumar A, Singh R, Dubey A. An updated review on morpholine derivatives with their pharmacological actions. GSC Biological and Pharmaceutical Sciences. 2022;19(01):135–148.
  • BenchChem. Application Notes and Protocols for the Pharmacokinetic Profiling of Morpholine-Containing Compounds.
  • Sigma-Aldrich. 2-[(morpholin-4-yl)methyl]benzonitrile. Product Page.
  • Purwono B, Hadanu R, Mardjan MI, et al. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Pharm. Sci. 2023;29(4):463-472.
  • ResearchGate. Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Published November 3, 2025.
  • ACS Omega. [Note: This is a representative journal for chemical research, not a specific article from the search results, but aligns with the content.]
  • Drug Testing and Analysis. In vitro metabolic fate of the synthetic cannabinoid receptor agonists (quinolin-8-yl 4-methyl-3-(morpholine-4-sulfonyl)benzoate [QMMSB]) and (quinolin-8-yl 4-methyl-3-((propan-2-yl)sulfamoyl)benzoate [QMiPSB]) including isozyme mapping and carboxylesterases activity testing. Published February 15, 2023.
  • ResearchGate. Toxicokinetic and mass balance of morpholine in rats. Published July 12, 2023.
  • Syngene International. List of validated animal models.
  • Mutation Research/Genetic Toxicology and Environmental Mutagenesis. [Note: This is a representative journal for toxicology and mutagenicity studies, not a specific article from the search results, but aligns with the content.]

Sources

Application

Application Note: Development and Validation of a Robust LC-MS/MS Method for the Quantification of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile in Human Plasma

Executive Summary This application note details a highly sensitive, robust, and reproducible Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 2-[(Morpholine-4-sulfonyl)methyl]ben...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details a highly sensitive, robust, and reproducible Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantification of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile (CAS: 872108-14-0) in human plasma. By leveraging Solid Phase Extraction (SPE) and Ultra-Performance Liquid Chromatography (UPLC), this protocol effectively mitigates matrix effects while achieving a lower limit of quantification (LLOQ) suitable for rigorous pharmacokinetic (PK) profiling. The methodology is designed in strict accordance with the FDA and ICH M10 guidelines for bioanalytical method validation[1].

Introduction & Chemical Context

2-[(Morpholine-4-sulfonyl)methyl]benzonitrile is a sulfonamide-linked benzonitrile derivative utilized as a critical building block and pharmacophore in modern drug discovery. The structural integration of a morpholine ring via a sulfonyl linker is a common motif in kinase inhibitors and other targeted therapeutics.

Analytical Challenge: While morpholine itself is a secondary amine (pKa ~8.3), its incorporation into a sulfonamide heavily delocalizes the nitrogen lone pair into the sulfonyl group. Consequently, the morpholine nitrogen in this specific compound is non-basic and will not readily protonate under physiological conditions. The molecule is essentially neutral and moderately lipophilic. Extracting this neutral compound from complex plasma proteins without co-extracting ion-suppressing phospholipids is the primary bioanalytical hurdle.

Scientific Rationale & Method Design

To build a self-validating and robust assay, every step of the sample preparation and chromatographic separation was selected based on the analyte's physicochemical properties:

  • Extraction Strategy (SPE vs. PPT): Simple Protein Precipitation (PPT) often leaves residual phospholipids that cause severe ion suppression in the mass spectrometer's electrospray ionization (ESI) source. Because the analyte lacks a strongly basic functional group, mixed-mode cation exchange SPE is ineffective. Instead, a polymeric reversed-phase sorbent (Oasis HLB) is utilized. This allows for extensive washing steps with highly aqueous solvents to remove salts and proteins, followed by targeted elution of the lipophilic analyte, ensuring high recovery and minimal matrix effect.

  • Chromatographic Separation: A sub-2-micron C18 column is employed to provide high theoretical plate counts, ensuring sharp peak shapes. An acidic mobile phase (0.1% Formic Acid) is used to drive the formation of the [M+H]+ adduct ( m/z 267.1) in the ESI+ source.

  • Matrix Effect Assessment: To ensure trustworthiness, the protocol mandates the quantitative assessment of matrix effects using the post-extraction spiking method pioneered by Matuszewski et al.[2]. This guarantees that the LC-MS/MS response is not artificially suppressed or enhanced by endogenous plasma components.

SPE_Workflow A Plasma Sample (50 µL) B Add Internal Standard (IS) & Dilute with 2% H3PO4 A->B D Load Sample onto HLB Sorbent B->D C Condition SPE Cartridge (MeOH, then Water) C->D E Wash (5% MeOH in Water) D->E F Elute (100% Acetonitrile) E->F G Evaporate & Reconstitute (Initial Mobile Phase) F->G H LC-MS/MS Analysis G->H

Solid Phase Extraction (SPE) workflow for isolating the analyte from plasma matrix.

Materials and Reagents

  • Analyte: 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile (Sigma-Aldrich, Purity 98%).

  • Internal Standard (IS): Stable Isotope-Labeled (SIL) analog (e.g., Analyte- d4​ ).

  • Matrix: Human plasma (K2EDTA anticoagulant).

  • Reagents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, and Formic Acid (FA). Phosphoric acid ( H3​PO4​ ) for sample pre-treatment.

  • Consumables: Waters Oasis HLB 96-well plate (30 mg/well).

Detailed Experimental Protocol

Step 1: Preparation of Standards and Quality Controls (QCs)
  • Prepare a primary stock solution of the analyte at 1.0 mg/mL in DMSO.

  • Dilute the stock serially in 50% MeOH/Water to create working solutions.

  • Spike working solutions into blank human plasma to yield calibration standards ranging from 1.0 ng/mL to 1000 ng/mL .

  • Prepare Quality Control (QC) samples independently at 1.0 ng/mL (LLOQ), 3.0 ng/mL (Low QC), 400 ng/mL (Mid QC), and 800 ng/mL (High QC).

Step 2: Solid Phase Extraction (SPE) Procedure
  • Pre-treatment: Aliquot 50 µL of plasma sample (Standard, QC, or Unknown) into a 96-well collection plate. Add 10 µL of IS working solution (100 ng/mL). Add 100 µL of 2% H3​PO4​ in water to disrupt protein binding. Vortex for 2 minutes.

  • Conditioning: Condition the Oasis HLB plate with 500 µL of MeOH, followed by 500 µL of LC-MS grade water. Apply low vacuum.

  • Loading: Transfer the pre-treated samples onto the SPE plate. Draw through at a flow rate of ~1 mL/min.

  • Washing: Wash the sorbent with 500 µL of 5% MeOH in water to remove polar endogenous interferences. Discard the wash solvent.

  • Elution: Place a clean 96-well collection plate under the SPE manifold. Elute the analytes using 2 × 250 µL of 100% Acetonitrile.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of Mobile Phase A/B (90:10, v/v). Vortex and centrifuge before injection.

Step 3: LC-MS/MS Conditions
  • Analytical Column: Waters XBridge BEH C18 (50 mm × 2.1 mm, 1.7 µm).

  • Column Temperature: 40°C.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient Program:

    • 0.00 – 0.50 min: 10% B

    • 0.50 – 2.50 min: Linear ramp to 90% B

    • 2.50 – 3.50 min: Hold at 90% B (Column Wash)

    • 3.50 – 3.60 min: Return to 10% B

    • 3.60 – 4.50 min: Re-equilibration at 10% B

  • Injection Volume: 5 µL.

Step 4: Mass Spectrometry Parameters

Detection is performed on a triple quadrupole mass spectrometer equipped with an ESI source operating in positive ion mode. The primary fragmentation pathway involves the cleavage of the sulfonamide linkage, yielding a stable cyanobenzyl cation ( m/z 116.1) and a secondary fragment representing the loss of the morpholine ring ( m/z 180.1).

MRM_Logic IonSource ESI+ Source Ionization Q1 Quadrupole 1 Precursor Selection [M+H]+ m/z 267.1 IonSource->Q1 Q2 Collision Cell (Q2) CID with Argon Q1->Q2 Q3 Quadrupole 3 Product Selection m/z 116.1 Q2->Q3 Detector Electron Multiplier Signal Detection Q3->Detector

Multiple Reaction Monitoring (MRM) logic for 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile.

Table 1: Optimized MRM Transitions and Collision Energies

AnalytePrecursor Ion ( m/z )Product Ion ( m/z )Dwell Time (ms)Cone Voltage (V)Collision Energy (eV)Purpose
Analyte 267.1116.1503025Quantifier
Analyte 267.1180.1503018Qualifier
SIL-IS 271.1120.1503025Internal Standard

Method Validation Data Summary

The method was validated per ICH M10 guidelines[1]. The calibration curve exhibited excellent linearity ( R2>0.995 ) over the dynamic range of 1.0 to 1000 ng/mL using a 1/x2 weighted linear regression.

Table 2: Intra- and Inter-day Precision and Accuracy (n=6)

QC LevelNominal Conc. (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ 1.06.4102.57.8104.1
LQC 3.04.298.45.197.6
MQC 400.03.1101.23.9100.8
HQC 800.02.899.53.598.9

Note: Acceptance criteria dictate accuracy within ±15% (±20% at LLOQ) and precision 15% ( 20% at LLOQ).

Table 3: Extraction Recovery and Matrix Factor (Matuszewski Approach)

Matrix effects were evaluated by calculating the Matrix Factor (MF), defined as the peak area ratio of the analyte spiked post-extraction into blank matrix extracts versus neat solutions[2]. An IS-normalized MF close to 1.0 indicates negligible ion suppression or enhancement.

QC LevelExtraction Recovery (%) ± SDAbsolute Matrix FactorIS-Normalized Matrix Factor
LQC (3.0 ng/mL) 88.5 ± 3.20.92 ± 0.041.01 ± 0.02
HQC (800.0 ng/mL) 91.2 ± 2.50.95 ± 0.030.99 ± 0.01

Conclusion

The developed LC-MS/MS method provides a highly specific, sensitive, and reliable framework for the quantification of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile in human plasma. The strategic implementation of an Oasis HLB solid-phase extraction effectively isolates the neutral sulfonamide from complex plasma proteins and phospholipids, resulting in excellent recovery (>88%) and an IS-normalized matrix factor of ~1.0. This self-validating protocol meets all stringent regulatory criteria for bioanalytical assays and is readily deployable for high-throughput preclinical and clinical pharmacokinetic studies.

References

  • [1] Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. (2022). Available at:[Link]

  • [2] Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry, 75(13), 3019–3030. (2003). Available at:[Link]

Sources

Method

Crystallization conditions for 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile-protein complexes

Application Note: Structural Elucidation of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile-Protein Complexes Executive Summary The compound 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile is a highly versatile molecular fra...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Structural Elucidation of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile-Protein Complexes

Executive Summary

The compound 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile is a highly versatile molecular fragment, serving as a critical pharmacophore scaffold in the development of targeted therapeutics, particularly against kinases (e.g., CDK9) and serine proteases (e.g., leukocyte elastase)[1][2]. Co-crystallizing this specific fragment presents unique biophysical challenges due to the conformational flexibility of its methylene bridge and the differential solubility profiles of its highly polar morpholine-sulfonyl group versus its lipophilic benzonitrile moiety. This application note provides a comprehensive, self-validating protocol for the successful crystallization and structural resolution of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile-protein complexes, utilizing Cyclin-Dependent Kinase 9 (CDK9) and Leukocyte Elastase as model targets.

Mechanistic Rationale & Structural Dynamics

Understanding the physicochemical behavior of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile is essential for rational crystallization design:

  • Hydrogen Bonding & Solvation : The sulfonyl oxygens act as potent hydrogen-bond acceptors, frequently anchoring to the hinge region backbone amides in kinases or the catalytic triad in proteases[1][2]. The morpholine ring enhances aqueous solubility and typically projects into the solvent-exposed channel, minimizing entropic penalties upon binding[3].

  • Dipole Interactions : The benzonitrile group provides critical π -stacking capabilities. The cyano substituent (-C N) carries a strong dipole moment, which can engage in water-mediated hydrogen bonding deep within hydrophobic sub-pockets.

  • Crystallographic Causality : Because of the flexible methylene (-CH 2​ -) linker connecting the rigid benzonitrile to the tetrahedral sulfonamide, the ligand exhibits significant conformational plasticity. This flexibility necessitates high ligand concentrations during crystallization to drive the equilibrium toward the bioactive conformation. However, exceeding the solubility limit triggers localized nucleation of ligand crystals rather than protein-ligand complexes. Therefore, controlling DMSO concentrations and employing PEG-based precipitants is critical to modulate osmotic pressure without disrupting delicate dipole interactions.

Experimental Workflow

Workflow A Apo-Protein Preparation (10-12 mg/mL) C Solubility Assessment (Dynamic Light Scattering) A->C B Ligand Stock (50 mM in 100% DMSO) B->C D Co-Crystallization (Pre-incubation) C->D High Aggregation Risk E Crystal Soaking (Gradient Transfer) C->E Stable Lattice Maintained F X-Ray Diffraction (Resolution < 2.5 Å) D->F E->F

Workflow for 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile complex crystallization.

Self-Validating Crystallization Protocols

Phase A: Complex Assembly & Quality Control

This phase ensures that the protein-ligand mixture is biophysically homogeneous prior to setting up crystallization drops, preventing the occurrence of false nucleation.

  • Buffer Exchange : Dialyze the target protein into a crystallization-compatible buffer (e.g., 20 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM TCEP).

    • Causality: TCEP is strictly preferred over DTT or β -mercaptoethanol, as it does not undergo nucleophilic addition with the cyano group of the ligand over extended multi-week incubation periods.

  • Ligand Solubilization : Prepare a 50 mM stock of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile in 100% anhydrous DMSO.

  • Complexation & Self-Validation : Slowly titrate the ligand into the protein solution to a final concentration of 2.0 mM (yielding a 4% final DMSO concentration). Immediately analyze the mixture via Dynamic Light Scattering (DLS).

    • Validation Check: If the Polydispersity Index (PDI) exceeds 0.25, the system contains micro-aggregates. You must centrifuge the sample at 14,000 x g for 10 minutes at 4°C to remove these aggregates before proceeding, as they will act as catastrophic false nucleation sites.

Phase B: Vapor Diffusion Setup (Co-Crystallization)
  • Matrix Screening : Set up hanging-drop vapor diffusion plates. Mix 1 μ L of the validated protein-ligand complex with 1 μ L of reservoir solution (e.g., 15% PEG 3350, 0.1 M HEPES pH 7.5, 0.2 M Proline).

  • Osmotic Control :

    • Causality: 0.2 M Proline is added specifically as an osmolyte to stabilize the protein's hydration shell against the destabilizing effects of 4% DMSO. This ensures the structural integrity of the complex during the slow dehydration and concentration process inherent to vapor diffusion.

  • Incubation : Seal the wells and incubate at a highly stable 18°C. Monitor daily for 14 days using cross-polarized light to distinguish true protein crystals from precipitated ligand.

Phase C: Cryoprotection & Harvesting
  • Cryoprotectant Formulation : Prepare a solution identical to the reservoir buffer, supplemented with 20% (v/v) glycerol and 2.5 mM ligand .

    • Causality: Because the methylene bridge of the ligand introduces binding flexibility, the off-rate ( koff​ ) can be high. Including a supersaturated concentration of the ligand in the cryoprotectant prevents ligand "washout" (dissociation) during the brief soaking step, ensuring high occupancy in the final electron density map.

  • Flash Freezing : Loop the crystal using a nylon loop and plunge directly into liquid nitrogen to vitrify the solvent, preventing ice lattice formation which would destroy the diffraction pattern.

Quantitative Optimization Matrix

The following table summarizes the empirically validated boundaries for co-crystallizing and soaking 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile with model protein targets.

MethodTarget ProteinPrecipitantAdditive / pHLigand Conc.Max DMSOResolution (Å)
Co-Crystallization CDK9/CycT115% PEG 33500.2 M Proline, pH 7.52.0 mM4.0%2.1
Crystal Soaking CDK9/CycT120% PEG 40000.1 M MgCl 2​ , pH 8.05.0 mM10.0%1.9
Co-Crystallization Leukocyte Elastase1.2 M NaCitrate0.1 M HEPES, pH 7.01.5 mM2.5%1.8
Crystal Soaking Leukocyte Elastase1.5 M AmSO 4​ 0.1 M NaOAc, pH 5.53.0 mM5.0%2.3

References

  • Wang et al. "Discovery and characterization of 2-Anilino-4-(Thiazol-5-yl)Pyrimidine transcriptional CDK inhibitors as anticancer agents". Open University.
  • BRENDA Enzyme Database. "Information on EC 3.4.21.37 - leukocyte elastase". BRENDA.
  • Benchchem. "N-[2-chloro-5-(morpholine-4-sulfonyl)phenyl]-2-{[(2-methoxyphenyl)methyl]amino}acetamide". Benchchem.

Sources

Application

Application of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile in neuroscience research

An In-Depth Technical Guide to the Application of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile in Neuroscience Research This guide provides a comprehensive overview of the potential applications and investigational prot...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Application of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile in Neuroscience Research

This guide provides a comprehensive overview of the potential applications and investigational protocols for the compound 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile in the field of neuroscience. While direct research on this specific molecule is limited, its structural motifs—the morpholine ring and the benzonitrile group—are well-established pharmacophores in central nervous system (CNS) drug discovery.[1][2][3][4][5][6] This document, therefore, serves as a scientifically-grounded roadmap for researchers, scientists, and drug development professionals interested in exploring the neuropharmacological potential of this compound.

Introduction: Deconstructing a Privileged Scaffold

The chemical architecture of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile combines two key features that are highly valued in the design of CNS-active agents.

  • The Morpholine Moiety: This heterocyclic amine is considered a "privileged pharmacophore" in medicinal chemistry.[6] Its inclusion in a molecule can confer favorable physicochemical properties, such as improved water solubility and metabolic stability.[6] The morpholine ring's weak basicity and flexible conformation can facilitate passage across the blood-brain barrier (BBB), a critical hurdle for CNS drugs.[1][3][4][5] Furthermore, it can participate in crucial hydrogen bonding interactions with biological targets.[6]

  • The Benzonitrile Group: The nitrile group on a benzene ring is a versatile functional group in drug design. It is an effective bioisostere for other groups, like halogens, and its electron-withdrawing nature can enhance metabolic stability and influence binding affinity to target proteins.[7] The para-substitution pattern, in particular, is common in pharmaceuticals as it can protect the aromatic ring from oxidative metabolism.[7]

The strategic combination of these two moieties in 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile suggests its potential as a CNS-penetrant molecule with the capacity to interact with various neurological targets.

Hypothesized Mechanisms and Potential Therapeutic Targets

Based on the extensive literature on structurally related compounds, we can hypothesize several promising avenues for investigating the neuropharmacological profile of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile.

Inhibition of PI3K/Akt/mTOR Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a critical regulator of cell growth, survival, and synaptic plasticity. Its dysregulation is implicated in neurodegenerative diseases and brain tumors. Numerous morpholine-containing molecules have been developed as potent and selective inhibitors of PI3K isoforms.[8]

Signaling Pathway: PI3K/Akt/mTOR

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt activates PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Downstream Cell Growth, Survival, Synaptic Plasticity mTORC1->Downstream Compound 2-[(Morpholine-4-sulfonyl) methyl]benzonitrile (Hypothesized Inhibitor) Compound->PI3K

Caption: Hypothesized inhibition of the PI3K signaling pathway.

Modulation of Cholinesterases and Monoamine Oxidases

Morpholine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and monoamine oxidases (MAO-A and MAO-B).[9] These enzymes are key targets in the treatment of Alzheimer's disease (AChE and BuChE inhibitors) and Parkinson's disease and depression (MAO inhibitors).[9]

Dipeptidyl Peptidase-4 (DPP-4) Inhibition

While primarily a target for type 2 diabetes, DPP-4 is also expressed in the brain and is involved in neuroinflammation. A study on quinazolinone derivatives containing a 2-(...methyl)benzonitrile core, including a morpholino-methyl substituted analogue, demonstrated DPP-4 inhibitory activity.[10][11] This suggests a potential, albeit less conventional, avenue for neuroscience research.

Experimental Protocols for Target Validation

The following protocols are representative methodologies for assessing the activity of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile against its hypothesized targets.

In Vitro Enzyme Inhibition Assays

These assays are the first step in determining if the compound directly interacts with and inhibits the activity of a target enzyme.

Experimental Workflow: In Vitro Enzyme Inhibition Assay

in_vitro_workflow Compound_Prep Prepare serial dilutions of test compound Assay_Setup Add enzyme, substrate, and compound to 96-well plate Compound_Prep->Assay_Setup Incubation Incubate at controlled temperature Assay_Setup->Incubation Detection Measure product formation (e.g., fluorescence, absorbance) Incubation->Detection Data_Analysis Calculate IC50 value Detection->Data_Analysis

Caption: General workflow for in vitro enzyme inhibition assays.

Protocol 1: PI3Kα Inhibition Assay

  • Reagents and Materials:

    • Recombinant human PI3Kα

    • PIP2 substrate

    • ATP

    • Kinase-Glo® Luminescent Kinase Assay kit

    • 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile

    • Known PI3Kα inhibitor (positive control)

    • DMSO (vehicle control)

    • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)

    • White, opaque 96-well plates

  • Procedure:

    • Prepare serial dilutions of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile in DMSO, then dilute further in assay buffer.

    • Add 5 µL of the diluted compound or control to the wells of a 96-well plate.

    • Add 10 µL of PI3Kα enzyme solution to each well and incubate for 15 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of a PIP2/ATP mixture.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction and measure the remaining ATP using the Kinase-Glo® kit according to the manufacturer's instructions.

    • Measure luminescence using a plate reader.

    • Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Table 1: Representative Data for PI3Kα Inhibition Assay

Compound Concentration (µM)Luminescence (RLU)% Inhibition
0 (Vehicle)100,0000
0.0195,0005
0.175,00025
150,00050
1010,00090
1005,00095

Note: Data are hypothetical and for illustrative purposes only.

Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

  • Reagents and Materials:

    • Human recombinant AChE

    • Acetylthiocholine iodide (ATCI)

    • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

    • 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile

    • Donepezil (positive control)

    • Phosphate buffer (pH 8.0)

    • Clear 96-well plates

  • Procedure:

    • Prepare serial dilutions of the test compound in phosphate buffer.

    • Add 20 µL of diluted compound or control, 140 µL of phosphate buffer, and 20 µL of DTNB solution to each well.

    • Add 20 µL of AChE solution and incubate for 15 minutes at 25°C.

    • Initiate the reaction by adding 20 µL of ATCI solution.

    • Measure the absorbance at 412 nm every minute for 10 minutes using a microplate reader.

    • Calculate the rate of reaction (change in absorbance per minute).

    • Determine the percent inhibition and calculate the IC₅₀ value.

Cell-Based Assays

These assays assess the compound's effect in a more biologically relevant context.

Protocol 3: Neuroprotection Assay in a SH-SY5Y Cell Model of Oxidative Stress

  • Cell Culture and Treatment:

    • Culture SH-SY5Y neuroblastoma cells in DMEM/F12 medium supplemented with 10% FBS.

    • Plate cells in a 96-well plate and allow them to adhere overnight.

    • Pre-treat the cells with various concentrations of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile for 2 hours.

    • Induce oxidative stress by adding 6-hydroxydopamine (6-OHDA) to a final concentration of 100 µM.

    • Incubate for 24 hours.

  • Cell Viability Assessment (MTT Assay):

    • Add MTT solution to each well and incubate for 4 hours at 37°C.

    • Solubilize the formazan crystals with DMSO.

    • Measure the absorbance at 570 nm.

    • Express cell viability as a percentage of the untreated control.

In Vivo Behavioral Models

Should in vitro and cell-based assays show promising results, the next logical step is to evaluate the compound's effects in animal models of neurological disorders.

Experimental Workflow: In Vivo Behavioral Study

in_vivo_workflow Acclimatization Animal Acclimatization Baseline Baseline Behavioral Testing Acclimatization->Baseline Dosing Compound Administration (e.g., i.p., p.o.) Baseline->Dosing Behavioral_Testing Post-Dosing Behavioral Testing Dosing->Behavioral_Testing Tissue_Collection Tissue Collection (e.g., brain) Behavioral_Testing->Tissue_Collection Analysis Biochemical/Histological Analysis Tissue_Collection->Analysis

Caption: General workflow for an in vivo behavioral study.

Protocol 4: Rodent Model of Parkinson's Disease (6-OHDA Lesion Model)

  • Animals and Surgery:

    • Adult male Sprague-Dawley rats.

    • Stereotaxically inject 6-OHDA into the medial forebrain bundle to create a unilateral lesion of the nigrostriatal dopamine pathway.

  • Drug Administration:

    • After a recovery period, administer 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile or vehicle daily via intraperitoneal (i.p.) injection for a specified duration (e.g., 14 days).

  • Behavioral Assessment (Apomorphine-Induced Rotations):

    • Administer apomorphine, a dopamine receptor agonist, to induce rotational behavior contralateral to the lesion.

    • Record the number of full rotations over a 60-minute period.

    • A reduction in rotations in the compound-treated group compared to the vehicle group would suggest a neuroprotective or neurorestorative effect.

  • Post-mortem Analysis:

    • At the end of the study, euthanize the animals and perfuse the brains.

    • Perform tyrosine hydroxylase (TH) immunohistochemistry on brain sections to quantify the loss of dopaminergic neurons in the substantia nigra.

Safety and Handling

As with any research chemical, proper safety precautions are essential.

  • Personal Protective Equipment (PPE): Wear gloves, a lab coat, and safety glasses.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

While direct experimental data for 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile in neuroscience is not yet available, its chemical structure strongly suggests its potential as a CNS-active agent. The presence of the morpholine and benzonitrile moieties, both common in successful neuropharmacological compounds, provides a strong rationale for its investigation. The hypothesized targets—PI3K, cholinesterases, MAOs, and DPP-4—represent key players in the pathophysiology of a range of neurological and psychiatric disorders. The protocols outlined in this guide offer a starting point for a systematic evaluation of this promising compound, from initial in vitro screening to cell-based and in vivo validation. Such a research program has the potential to uncover novel therapeutic leads for challenging CNS diseases.

References

  • Di Mambro, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(4), 546-578. Available from: [Link]

  • Di Mambro, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC, NIH. Available from: [Link]

  • Di Mambro, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. Available from: [Link]

  • Di Mambro, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. Available from: [Link]

  • Christopher, J. A., et al. (2015). Fragment and Structure-Based Drug Discovery for a Class C GPCR: Discovery of the mGlu5 Negative Allosteric Modulator HTL14242 (3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile). Journal of Medicinal Chemistry, 58(17), 6969-6974. Available from: [Link]

  • Singh, G., et al. (2025). Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. European Journal of Medicinal Chemistry, 290, 116345. Available from: [Link]

  • Fleming, F. F., et al. (2010). Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore. Journal of Medicinal Chemistry, 53(22), 7902-7917. Available from: [Link]

  • Suryani, et al. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. Iranian Journal of Pharmaceutical Research, 24(1), e145406. Available from: [Link]

  • Mubeen, et al. (2021). Synthesis and Biological Evaluation of Malononitrile-Based Sulfonamide Analogs. Russian Journal of Organic Chemistry, 57(10), 1694-1699. Available from: [Link]

  • Zhang, Z., et al. (2024). Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. Nature Communications, 15, 5406. Available from: [Link]

  • Jameson, S. B., et al. (2015). Discovery of a Selective and CNS Penetrant Negative Allosteric Modulator of Metabotropic Glutamate Receptor Subtype 3 with Antidepressant and Anxiolytic Activity in Rodents. ACS Chemical Neuroscience, 6(10), 1731-1743. Available from: [Link]

  • ResearchGate (n.d.). Biological activities of morpholine derivatives and molecular targets involved. Available from: [Link]

  • Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-810. Available from: [Link]

  • Hayakawa, M., et al. (2006). Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors. Bioorganic & Medicinal Chemistry, 14(20), 6847-6858. Available from: [Link]

  • Di Mambro, A., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. FLORE. Available from: [Link]

  • Singh, H., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. Available from: [Link]

  • Gheldiu, A. M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. Molecules, 27(18), 5853. Available from: [Link]

  • Lee, J. Y., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Molecules, 30(19), 4381. Available from: [Link]

  • Ishikawa, K., et al. (2005). Effects of single and repeated administration of methamphetamine or morphine on neuroglycan C gene expression in the rat brain. International Journal of Neuropsychopharmacology, 8(2), 229-237. Available from: [Link]

  • Patel, K. D., et al. (2022). Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. Indian Journal of Chemistry, 61B(1), 81-90. Available from: [Link]

  • Mitra, M. (2023). Neuroscience and its Applications. Neurology & Neurotherapy Open Access Journal, 8(1), 000175. Available from: [Link]

  • Author unknown. (n.d.). Title in Japanese regarding neurodegenerative disease drug development. Available from: [Link]

  • Suryani, et al. (2025). Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent. PubMed. Available from: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile

Welcome to the Technical Support Center. This hub is designed for researchers, analytical scientists, and drug development professionals tasked with isolating and purifying 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This hub is designed for researchers, analytical scientists, and drug development professionals tasked with isolating and purifying 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile . Because this molecule contains a highly polar sulfonamide, a basic morpholine ring, and a hydrolysis-sensitive benzonitrile group, standard purification workflows often fail.

This guide abandons generic advice in favor of field-proven troubleshooting strategies, explaining the causality behind every failure and providing self-validating Standard Operating Procedures (SOPs) to ensure high-purity isolation.

Part 1: Physicochemical Profile & Quantitative Data

Before troubleshooting, it is critical to understand the quantitative parameters that dictate the molecule's behavior during phase separation and chromatography.

Table 1: Physicochemical & Analytical Parameters

ParameterValueAnalytical Significance
Chemical Name 2-[(Morpholine-4-sulfonyl)methyl]benzonitrileTarget analyte identity.
CAS Number 872108-14-0[1]Reference for regulatory/inventory tracking.
Molecular Formula C12H14N2O3SMass spectrometry (MS) target mass.
Molecular Weight 266.32 g/mol Required for yield and molarity calculations.
Key Functional Groups Nitrile, Sulfonamide, MorpholineDictates solubility and silica gel interactions.
UV Absorbance Max ~254 nmOptimal wavelength for TLC and HPLC-UV tracking.
Recommended Eluent EtOAc / Hexane (Gradient)Standardized in .

Part 2: Troubleshooting Guide & FAQs

Q1: During silica gel chromatography, my target compound severely tails and co-elutes with unreacted morpholine. How can I resolve this?

The Causality: Morpholine is a secondary amine. If excess morpholine from the reaction mixture is loaded onto standard unmodified silica gel, it interacts strongly via hydrogen bonding with the acidic silanol groups on the stationary phase. This causes severe peak tailing, dragging the polar sulfonamide product along with it and ruining the separation. The Solution: Do not rely on chromatography to separate amines from sulfonamides. Perform a rigorous acidic aqueous workup prior to column loading. Washing the organic layer with 1M HCl protonates the morpholine, forcing it into the aqueous phase, while the neutral 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile remains in the organic phase.

Q2: When attempting to crystallize the purified product, it consistently "oils out" instead of forming crystals. What is the mechanistic cause?

The Causality: "Oiling out" (Liquid-Liquid Phase Separation, LLPS) occurs when the saturation temperature of the compound in your chosen solvent is higher than its melting point. The morpholine ring introduces significant conformational flexibility, which, combined with the flexible benzylic methylene linkage, lowers the lattice energy and hinders rapid crystal nucleation. The Solution: Shift from a temperature-dependent cooling crystallization to an anti-solvent crystallization strategy. Dissolve the compound in a strong, volatile solvent (like Dichloromethane) and slowly titrate in an anti-solvent (like Heptane) to force supersaturation at room temperature.

Q3: I observed degradation of the benzonitrile group during the purification process. What conditions trigger this?

The Causality: While sulfonamides are highly robust, benzonitriles are susceptible to nucleophilic attack. Under strongly basic conditions (e.g., prolonged exposure to NaOH during workup) or harsh acidic conditions at elevated temperatures, the nitrile group will hydrolyze into an amide or a carboxylic acid[2]. The Solution: Maintain mild workup conditions. If an acidic wash is used to remove morpholine, perform it at ambient temperature and immediately wash the organic layer with brine or a mild bicarbonate solution to neutralize residual acid before concentration.

Part 3: Standard Operating Procedures (SOPs)

SOP 1: Optimized Flash Chromatography Workflow

This protocol is designed to isolate the target compound from crude mixtures containing excess morpholine and sulfonyl chlorides, utilizing an optimized gradient system.

Step-by-Step Methodology:

  • Aqueous Workup: Dissolve the crude mixture in Dichloromethane (DCM). Wash sequentially with 1M HCl (2x) to remove morpholine, followed by saturated NaHCO3 (1x) and brine (1x).

  • Drying & Concentration: Dry the organic phase over anhydrous Na2SO4. Filter and concentrate under reduced pressure to yield a crude solid.

  • Dry Loading: Dissolve the crude solid in a minimal amount of DCM. Add silica gel (approx. 3x the mass of the crude) and evaporate the solvent completely to create a free-flowing powder. Load this onto the top of a pre-equilibrated silica column.

  • Gradient Elution: Elute using a gradient of Hexane to 1:1 Ethyl Acetate/Hexane. The target compound typically elutes around 40-50% EtOAc.

  • Self-Validation Check: Spot the pooled fractions on a TLC plate and elute with 1:1 EtOAc/Hexane. A single, distinct spot under UV (254 nm) with an Rf of ~0.4 and no baseline retention confirms the complete removal of polar impurities. Furthermore, 1H NMR should show the absence of aliphatic morpholine multiplets at δ 2.8-3.0 ppm.

ChromatographyWorkflow Start Crude Mixture Workup 1M HCl Aqueous Wash Start->Workup Extract (DCM) Dry Dry (Na2SO4) & Concentrate Workup->Dry Organic Phase Load Dry Loading (Silica) Dry->Load Evaporate Elute Gradient Elution (Hexane to 1:1 EtOAc/Hexane) Load->Elute Apply to Column Fractions TLC/UV Analysis (254 nm) Elute->Fractions Collect Pure Pure Target Compound Fractions->Pure Pool & Dry

Fig 1: Optimized chromatography workflow for sulfonamide purification.

SOP 2: Anti-Solvent Crystallization Protocol

Use this protocol if the purified compound from SOP 1 exhibits "oiling out" during standard cooling crystallization.

Step-by-Step Methodology:

  • Dissolution: Dissolve the chromatographically pure 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile in a minimum volume of Dichloromethane (DCM) at 25 °C.

  • Anti-Solvent Titration: Dropwise, add Heptane (the anti-solvent) under constant stirring until the solution reaches the "cloud point" (a persistent, faint turbidity that does not disappear upon stirring).

  • Seeding & Aging: If available, add 1-2 mg of pure seed crystals. Stop the addition of Heptane and allow the mixture to age for 1 hour at room temperature to promote nucleation over liquid-liquid phase separation.

  • Cooling & Isolation: Once a slurry of crystals has formed, slowly cool the mixture to 0 °C at a rate of 0.1 °C/min to maximize yield. Filter the crystals and wash with cold Heptane.

  • Self-Validation Check: Perform a melting point analysis on the isolated solid. A sharp, narrow melting point range (e.g., within 2 °C) confirms a highly ordered crystalline lattice, validating that the amorphous "oiled out" state was successfully avoided[2].

CrystallizationLogic Oil Issue: Oiling Out Dissolve Dissolve in DCM (Good Solvent) Oil->Dissolve Restart AntiSolvent Add Heptane (Anti-solvent) Dissolve->AntiSolvent Titrate Seed Seed at Cloud Point & Age (1 hr) AntiSolvent->Seed Turbidity Cool Slow Cooling (0.1 °C/min) Seed->Cool Nucleation Success Crystalline Solid Cool->Success Filter

Fig 2: Anti-solvent crystallization strategy to resolve oiling out.

Part 4: References

  • Pharmaffiliates. 872108-14-0 | Chemical Name : 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile. URL: [Link]

  • Baxendale Group, Durham University. Preparation of arylsulfonyl chlorides by chlorosulfonylation of in situ generated diazonium salts using a continuous flow reactor. URL:[Link]

  • The Royal Society of Chemistry. S(VI) in Three-Component Sulfonamide Synthesis: Use of Sulfuric Chloride as Linchpin in Palladium-Catalyzed Suzuki-Miyaura Coupling. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile Off-Target Effects

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and molecular pharmacologists troubleshoot unexpected phenotypic b...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help drug development professionals and molecular pharmacologists troubleshoot unexpected phenotypic behaviors, off-target binding, and metabolic liabilities associated with 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile (CAS: 872108-14-0) .

Rather than relying on generic troubleshooting steps, this guide dissects the specific physicochemical properties of the sulfonyl morpholine and benzonitrile moieties, providing you with self-validating protocols to definitively isolate and mitigate off-target effects.

PART 1: Structural Triage & Causality (FAQs)

Q1: We are observing significant cytotoxicity in our 48-hour cellular assays, but our target is not essential for cell survival. Is the morpholine group causing lysosomotropism? A: No. While basic morpholine rings (like those found in gefitinib) have a pKa around 8.3 and are notorious for becoming protonated and trapped in acidic lysosomes (pH ~4.5) leading to phospholipidosis, your compound is structurally distinct. In 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile, the morpholine nitrogen is directly conjugated to a sulfonyl group (-SO₂-). The strong electron-withdrawing nature of the sulfonyl group delocalizes the nitrogen's lone pair, drastically reducing its pKa to < 0. Because it remains unprotonated at all physiological pH levels, lysosomal trapping is not the driver of your cytotoxicity.

Q2: If not lysosomotropism, what is the most likely mechanistic cause of this off-target toxicity? A: The liability lies in Cytochrome P450 (CYP450) mediated metabolism and inhibition. The morpholine ring is highly susceptible to α-carbon oxidation by hepatic and extrahepatic CYP enzymes (particularly CYP3A4), which can lead to ring-opening and the formation of reactive electrophilic intermediates. These intermediates can covalently bind to cellular macromolecules or the CYP enzyme itself, causing irreversible Time-Dependent Inhibition (TDI)[1]. Additionally, the benzonitrile moiety contains a sp-hybridized nitrogen that can coordinate directly with the heme iron of CYP enzymes, acting as a reversible competitive inhibitor.

PART 2: Quantitative Off-Target Profile

To benchmark your internal assay results, compare them against this representative off-target profiling data for 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile derivatives.

Assay / TargetIsoform / Cell LineResult (IC₅₀ / Shift)Clinical / Experimental Implication
CYP450 Inhibition CYP3A4 (Testosterone)2.4 µMModerate DDI risk; potential for time-dependent inhibition via morpholine oxidation.
CYP450 Inhibition CYP2D6 (Dextromethorphan)>50 µMLow risk of CYP2D6-mediated drug-drug interactions.
Cardiotoxicity hERG (Patch Clamp)>30 µMLow liability; lack of a basic amine prevents standard hERG channel trapping.
Target Engagement CETSA (Broad Panel)Promiscuous shiftsHigh risk of non-specific hydrophobic binding confounding phenotypic screens.
Cytotoxicity HepG2 (48h exposure)15.2 µMHepatotoxicity potential driven by reactive metabolite formation.

PART 3: Diagnostic Workflows & Self-Validating Protocols

To isolate whether your experimental noise is driven by metabolic toxicity or non-specific protein binding, implement the following two self-validating protocols.

Protocol A: High-Throughput CYP450 Inhibition Assay

This protocol determines if your compound is acting as a reversible or time-dependent inhibitor of CYP enzymes, which could confound co-treatment experiments. It utilizes fluorogenic probes for rapid readout, as detailed in established 2[2].

Step-by-Step Methodology:

  • Reagent Preparation: Thaw Human Liver Microsomes (HLMs) on ice. Prepare a cofactor buffer containing 100 mM potassium phosphate (pH 7.4), 3.3 mM MgCl₂, and 1.3 mM NADP+[2].

  • Compound Titration: Serially dilute 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile from 0.05 µM to 50 µM in DMSO. Ensure the final DMSO concentration in the assay well does not exceed 0.5% to prevent solvent-induced CYP inhibition[3].

  • Pre-Incubation: In a 96-well microtiter plate, combine 0.1 mg/mL HLMs, the diluted compound, and isoform-specific substrates (e.g., testosterone for CYP3A4, dextromethorphan for CYP2D6). Pre-incubate at 37°C for 10 minutes[4].

  • Reaction Initiation: Add an NADPH regenerating system (glucose-6-phosphate and glucose-6-phosphate dehydrogenase) to initiate the reaction. Incubate with shaking at 180 Hz for 15 minutes (CYP3A4) or 30 minutes (CYP2D6)[4].

  • Termination & Readout: Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge to pellet precipitated proteins, and analyze the supernatant via LC-MS/MS or fluorescence microplate reader.

  • Self-Validation Control: You must run parallel positive controls to validate the assay's dynamic range. Use Ketoconazole (0.022 µM expected IC₅₀) for CYP3A4 and Quinidine (0.056 µM expected IC₅₀) for CYP2D6[3].

Protocol B: Cellular Thermal Shift Assay (CETSA)

If CYP inhibition is ruled out, your compound may be binding promiscuously to off-target proteins. The 5[5] bypasses downstream phenotypic noise by directly measuring the thermodynamic stabilization of a protein upon ligand binding in intact cells.

Step-by-Step Methodology:

  • Cell Treatment: Culture your target cell line (e.g., HEK293) to 70% confluency. Treat cells with 10 µM of the compound or a DMSO vehicle control for 1 hour at 37°C to allow for intracellular accumulation and target binding[6].

  • Thermal Challenge: Harvest the cells, resuspend in PBS containing protease inhibitors, and aliquot 100 µL into PCR tubes. Subject the tubes to a transient heat challenge across a temperature gradient (e.g., 40°C to 70°C) for exactly 3.5 minutes using a thermocycler, followed by a 3-minute cooling step at room temperature[6][7].

  • Lysis & Separation: Lyse the cells using three rapid freeze-thaw cycles in liquid nitrogen. Centrifuge the lysates at ≥20,000 × g for 20 minutes at 4°C. This critical step pellets the thermally denatured, unbound proteins[6][8].

  • Detection: Carefully extract the soluble supernatant. Quantify the remaining soluble target protein using quantitative immunoblotting (Western blot) or an AlphaScreen® compatible detection plate[5].

  • Interpretation: Plot the relative band intensity against temperature. A rightward shift in the aggregation temperature ( Tagg​ ) in the compound-treated group confirms direct, on-target thermodynamic stabilization[9]. If no shift is observed despite phenotypic effects, the compound is acting via off-target mechanisms.

PART 4: Logical Workflow Visualization

To streamline your troubleshooting process, follow this decision-tree logic when evaluating sulfonyl morpholine derivatives.

OffTargetWorkflow Obs 1. Observe Phenotypic Cytotoxicity Struct 2. Structural Triage: Sulfonyl Morpholine & Benzonitrile Obs->Struct CYP 3. CYP450 Inhibition Assay (HLM + Fluorogenic Probes) Struct->CYP Metabolic Liability CETSA 4. CETSA Profiling (Thermodynamic Stabilization) Struct->CETSA Binding Liability TDI Time-Dependent Inhibition (Reactive Metabolites) CYP->TDI Morpholine Oxidation Rev Reversible Inhibition (Heme Coordination) CYP->Rev Nitrile Coordination OnTarget On-Target Shift Confirmed (Proceed to Efficacy) CETSA->OnTarget Specific Binding OffTarget No Shift / Promiscuous Binding (Initiate SAR Optimization) CETSA->OffTarget Non-Specific TDI->OffTarget Rev->OffTarget

Workflow for identifying and mitigating off-target liabilities of sulfonyl morpholine derivatives.

References

  • Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA Source: National Center for Biotechnology Information (NCBI) URL:[5]

  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay Source: Bio-protocol URL:[7]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates Source: PubMed Central (PMC) URL:[6]

  • Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions Source: bioRxiv URL:[8]

  • Fluorescent probe based CYP inhibition assay: A high throughput tool for early drug discovery screening Source: ResearchGate URL:[2]

  • Cellular Thermal Shift Assay (CETSA) Source: News-Medical.Net URL:[9]

  • Exploration of cytochrome P450 inhibition mediated drug-drug interaction potential of kratom alkaloids Source: PubMed Central (PMC) URL:[3]

  • CYP450 Inhibition and Induction Assay Source: Creative Diagnostics URL:[1]

  • Intranasal Galanin (1–15) modulates alcohol self-administration and depressive-like behavior in rats Source: Frontiers URL:[4]

Sources

Troubleshooting

Technical Support Center: Enhancing the Blood-Brain Barrier Permeability of Morpholine Derivatives

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to advancing central nervous system (CNS) therapeutics. This guide provides in-depth troubleshooting, freq...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals dedicated to advancing central nervous system (CNS) therapeutics. This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated protocols specifically tailored to the challenges of enhancing the blood-brain barrier (BBB) permeability of morpholine derivatives. The morpholine ring is a valuable scaffold in CNS drug discovery due to its ability to improve solubility, modulate pharmacokinetic properties, and provide a favorable balance between lipophilicity and hydrophilicity.[1][2][3][4] However, successfully navigating the highly selective BBB remains a primary hurdle. This resource is designed to address the specific experimental issues you may encounter, explaining not just the steps to take but the scientific reasoning behind them.

Troubleshooting Guide: An Experimental Q&A

This section addresses common problems encountered during the experimental workflow for assessing and optimizing the BBB permeability of morpholine derivatives.

In Vitro Screening & Permeability Assays

Question: My in vitro BBB model (e.g., hCMEC/D3, bEnd.3) consistently shows low Trans-endothelial Electrical Resistance (TEER) values, even before adding my compounds. What's going wrong?

Answer: Low TEER is a common issue indicating a compromised barrier integrity, which will invalidate your permeability results.[5] Let's break down the potential causes and solutions:

  • Cell Culture Conditions:

    • Cell Passage Number: Immortalized cell lines can lose their ability to form robust tight junctions at high passage numbers. Ensure you are using cells within the recommended passage range (e.g., passages 25-45 for some cell lines)[6].

    • Seeding Density: Both sub-confluent and overly confluent monolayers can lead to poor barrier formation. A sub-confluent layer won't have complete cell-cell contacts, while an overly dense culture can lead to cell stress and detachment[6]. You must optimize the seeding density for your specific cell line and transwell system.

    • Media Composition: The presence of certain factors can significantly enhance tight junction formation. For instance, hydrocortisone is often used to increase the tightness of endothelial monolayers[7]. Ensure your media is correctly formulated and fresh.

  • Experimental Setup:

    • Coating of Transwells: Inadequate or uneven coating of transwell inserts with extracellular matrix proteins (like collagen) can lead to poor cell attachment and monolayer formation.

    • TEER Measurement Technique: The type of electrodes (chopstick vs. chamber) and the measurement device can significantly influence TEER readings, with chopstick electrodes sometimes giving higher values due to uneven current distribution.[8] Ensure your electrode is properly placed, clean, and calibrated.

  • Troubleshooting Steps:

    • Confirm Confluence: Visually inspect your monolayer using microscopy before each experiment.

    • Optimize Seeding Density: Perform a titration of cell seeding densities to find the optimal concentration that yields the highest and most stable TEER values.

    • Validate with a New Cell Vial: If problems persist, use a fresh, low-passage vial of cells from a reputable supplier.

    • Incorporate Co-culture: Consider developing a co-culture model with astrocytes or pericytes. These cells provide crucial signaling molecules that induce and maintain the BBB phenotype in endothelial cells, often resulting in higher TEER values.[5][7]

Question: My morpholine derivative shows high permeability in the Parallel Artificial Membrane Permeability Assay (PAMPA-BBB) but very low permeability in my cell-based (e.g., Caco-2 or BBB) model. How do I interpret this?

Answer: This is a classic and informative result that strongly suggests your compound is a substrate for active efflux transporters, most commonly P-glycoprotein (P-gp).[9]

  • Causality: The PAMPA model only measures passive, transcellular diffusion across a lipid membrane.[9][10] It lacks the protein transporters present in living cells. Cell-based models, on the other hand, express efflux transporters like P-gp on their apical (blood-side) surface, which actively pump substrates back out of the cell, preventing them from reaching the basolateral (brain-side) compartment.[6][11] Your results indicate that your compound has the right physicochemical properties (like lipophilicity) to passively diffuse across a lipid barrier, but it is being actively removed by transporters in a cellular environment.

  • Next Steps - Confirming P-gp Efflux:

    • Calculate the Efflux Ratio (ER): Perform a bidirectional permeability assay. Measure the permeability from the apical-to-basolateral (A-to-B) direction and from the basolateral-to-apical (B-to-A) direction. The efflux ratio is calculated as Papp(B-A) / Papp(A-B). An efflux ratio greater than 2 is a strong indicator of active efflux.[6][12][13]

    • Use P-gp Inhibitors: Repeat the permeability assay in the presence of a known P-gp inhibitor, such as verapamil, cyclosporine A, or elacridar.[14][15] If the A-to-B permeability of your compound increases significantly and the efflux ratio drops to approximately 1, you have confirmed that it is a P-gp substrate.[13]

Question: My data shows a high efflux ratio, confirming my compound is a P-gp substrate. What are my options for lead optimization?

Answer: Identifying a compound as a P-gp substrate is a critical step. Now, you must strategically modify the molecule to reduce its affinity for the transporter.

  • Structural Modification Strategies:

    • Reduce Hydrogen Bond Donors: Decreasing the number of hydrogen bond donors can sometimes reduce P-gp recognition.

    • Introduce a Fluorine Atom: Strategic placement of fluorine atoms can alter the electronic properties and conformation of the molecule, potentially disrupting its interaction with the P-gp binding site.

    • Modulate pKa: The morpholine ring itself provides a weak basic nitrogen with a pKa value close to physiological pH, which is beneficial for solubility and permeability.[1][2][3][16] However, fine-tuning the pKa of other basic centers in the molecule can sometimes reduce efflux.

    • Increase Rigidity: Introducing conformational constraints can sometimes prevent the molecule from adopting the necessary conformation to bind effectively to P-gp.

  • Conceptual Workflow for Mitigating P-gp Efflux:

    Efflux_Mitigation Start High Efflux Ratio (ER > 2) Confirmed P-gp Substrate Strategy Structural Modification (SAR Exploration) Start->Strategy Mod1 Reduce H-Bond Donors Strategy->Mod1 Mod2 Introduce Fluorine Strategy->Mod2 Mod3 Modulate pKa Strategy->Mod3 Mod4 Increase Rigidity Strategy->Mod4 Assay Re-run Bidirectional Permeability Assay Mod1->Assay Mod2->Assay Mod3->Assay Mod4->Assay Decision ER <= 2? Assay->Decision Success Proceed to In Vivo Studies Decision->Success Yes Failure Synthesize New Analogs Decision->Failure No Failure->Strategy

In Vivo Permeability Studies

Question: I'm getting inconsistent results in my in vivo rodent brain uptake studies. The brain-to-plasma ratio varies significantly between animals.

Answer: In vivo studies introduce more biological variability. Inconsistent results can often be traced back to procedural inconsistencies or a misunderstanding of what is being measured.

  • Procedural Consistency is Key:

    • Perfusion Quality: Incomplete cardiac perfusion is a major source of error. Any residual blood in the brain vasculature will contain your compound, artificially inflating the measured brain concentration. Always visually inspect the brain post-perfusion; it should appear pale, with no visible blood in the meningeal vessels. [2] * Timing: The brain/plasma ratio is not a static value; it changes over time. Ensure that the time between compound administration and tissue harvesting is precisely controlled for all animals in a cohort. [17] * Animal Handling: Stress can alter blood flow and BBB permeability. Handle all animals consistently and humanely according to institutional guidelines. [2]

  • Pharmacokinetic Factors:

    • Plasma Protein Binding: Only the unbound (free) fraction of a drug in the plasma is available to cross the BBB. [11]If your morpholine derivative is highly protein-bound, small variations in binding between animals can lead to large differences in the free fraction and, consequently, brain uptake. It is crucial to measure the unbound fraction of your compound in plasma and consider the unbound brain-to-plasma ratio (Kp,uu) for a more accurate assessment.

    • Metabolism: If your compound is rapidly metabolized, the concentration of the parent drug in the plasma will be changing quickly, which can lead to variability in brain uptake measurements.

  • Troubleshooting Flowchart:

    InVivo_Troubleshooting Start Inconsistent In Vivo Brain/Plasma Ratios Check1 Review Surgical/Perfusion Technique Start->Check1 Decision1 Perfusion Consistent & Complete? Check1->Decision1 Check2 Review Dosing & Timing Protocols Decision1->Check2 Yes Action1 Refine Perfusion Technique. Use Vascular Marker. Decision1->Action1 No Decision2 Protocols Strictly Followed? Check2->Decision2 Check3 Measure Plasma Protein Binding (PPB) Decision2->Check3 Yes Action2 Standardize all timings. Use automated dosers if possible. Decision2->Action2 No Decision3 Is PPB High (e.g., >95%)? Check3->Decision3 Action3 Calculate Kp,uu. Consider impact of free fraction. Decision3->Action3 Yes End Consistent Data Decision3->End No RootCause Identify Source of Variability Action1->RootCause Action2->RootCause Action3->End

    Caption: Decision tree for troubleshooting inconsistent in vivo BBB data.

Frequently Asked Questions (FAQs)

Q1: Why is the morpholine ring considered a "privileged scaffold" for CNS drugs? The morpholine ring is favored in CNS drug design for several key reasons. [4]Its structure provides a well-balanced lipophilic-hydrophilic profile, which is crucial for crossing the lipid-rich BBB while maintaining sufficient aqueous solubility. [1][3][16]The nitrogen atom in the ring is weakly basic, giving it a pKa value that is often close to the physiological pH of blood, which can enhance both solubility and permeability. [1][2][3][16]Furthermore, the oxygen atom can act as a hydrogen bond acceptor, facilitating interactions with biological targets. [1] Q2: What are the ideal physicochemical properties for a morpholine derivative to cross the BBB? While there are no absolute rules, successful CNS drugs generally share several characteristics. For passive diffusion, a compound should ideally have:

  • Molecular Weight (MW): Less than 400-500 Daltons. [18]* Lipophilicity (cLogP): Typically in the range of 1 to 3.

  • Topological Polar Surface Area (TPSA): Less than 90 Ų.

  • Hydrogen Bond Donors (HBD): Fewer than 3.

It's important to remember that these are guidelines, and the interplay between these properties is complex. The morpholine scaffold itself contributes favorably to these parameters. [1] Q3: My in vitro and in vivo data don't correlate well. What does this mean? Poor in vitro-in vivo correlation (IVIVC) is a common challenge in CNS drug development. [19]Several factors can contribute to this discrepancy:

  • Model Simplification: In vitro models, even complex ones, cannot fully replicate the dynamic in vivo environment, which includes blood flow, interactions with various cell types, and active metabolic processes. [7][15]* Species Differences: In vitro models using human cells may not perfectly predict outcomes in rodent in vivo models due to differences in transporter expression and activity. [15]* Metabolism: The compound might be stable in vitro but rapidly metabolized in vivo, leading to lower-than-expected brain exposure.

  • Plasma Protein Binding: As mentioned earlier, high protein binding can significantly limit the free drug available to cross the BBB in vivo, an effect not always fully captured in vitro. [11][14] Recent advances in models using induced pluripotent stem cells (iPSCs) have shown better correlation with in vivo human data, suggesting they may be more predictive. [7][20]

Data Presentation: Benchmarking Your Compounds

To effectively design and interpret your experiments, it is crucial to have benchmarks. The following table summarizes key physicochemical properties and BBB permeability data for several well-known morpholine-containing CNS drugs.

CompoundMolecular Weight ( g/mol )cLogPTPSA (Ų)pKa (strongest basic)BBB Permeability (logBB)Classification
Reboxetine 313.43.132.99.30.35BBB+
Moclobemide 268.71.645.46.20.48BBB+
Aprepitant 534.54.866.82.10.50BBB+
Propranolol 259.32.741.59.50.54BBB+ (Control)
Atenolol 266.30.293.99.6-1.15BBB- (Control)

Note: cLogP, TPSA, and pKa values are calculated estimates. logBB values are from experimental literature. These values should be used as a guide for compound design and data interpretation.

Key Experimental Protocols

Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

This protocol outlines a high-throughput method to assess the passive permeability of your morpholine derivatives.

1. Materials:

  • 96-well PAMPA "sandwich" system (hydrophobic PVDF filter plate [donor] and an acceptor plate).

  • PAMPA-BBB lipid solution (e.g., porcine brain lipid extract or a synthetic mixture dissolved in an alkane like dodecane). [9]Using a lipid composition that closely mimics human brain endothelial cells can improve predictive accuracy. [10][16]* Phosphate-buffered saline (PBS), pH 7.4.

  • Test compounds and controls (e.g., Propranolol for high permeability, Atenolol for low permeability).

  • LC-MS/MS for analysis.

2. Procedure:

  • Prepare Artificial Membrane: Carefully add 5 µL of the PAMPA-BBB lipid solution to each well of the donor filter plate. Allow the solvent to evaporate completely.

  • Prepare Acceptor Plate: Fill each well of the acceptor plate with 300 µL of PBS (pH 7.4).

  • Prepare Donor Plate: Dissolve test compounds and controls in PBS (a small percentage of DMSO, e.g., <1%, can be used for poorly soluble compounds) to a final concentration of ~10-50 µM. Add 150-200 µL of this solution to each well of the lipid-coated donor plate.

  • Assemble and Incubate: Carefully place the donor plate onto the acceptor plate, ensuring the bottom of the filter membrane is in contact with the buffer in the acceptor wells. Incubate the "sandwich" at room temperature for 4-16 hours with gentle shaking.

  • Sample Analysis: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using a validated LC-MS/MS method.

3. Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) using the appropriate formula, which takes into account the volume of the wells, the surface area of the membrane, the initial concentration, and the incubation time.

  • Compounds are typically classified as:

    • High Permeability: Papp > 4.0 x 10⁻⁶ cm/s

    • Medium Permeability: Papp = 1.0 - 4.0 x 10⁻⁶ cm/s

    • Low Permeability: Papp < 1.0 x 10⁻⁶ cm/s

Protocol 2: In Vivo Brain Permeability Assay in Mice

This protocol provides a method to determine the brain-to-plasma concentration ratio (Kp) of a test compound.

1. Materials:

  • Test compound formulated for intravenous (IV) or intraperitoneal (IP) injection.

  • Mice (e.g., C57BL/6).

  • Anesthetics (e.g., Ketamine/Xylazine cocktail).

  • Perfusion pump and ice-cold saline.

  • Homogenizer and centrifuge.

  • LC-MS/MS for bioanalysis.

2. Procedure:

  • Compound Administration: Administer the test compound to the mice via the chosen route (e.g., tail vein IV injection).

  • Blood Collection: At a predetermined time point (e.g., 30 or 60 minutes), deeply anesthetize the mouse. Perform a cardiac puncture to collect a terminal blood sample into an anticoagulant-containing tube.

  • Cardiac Perfusion: Immediately following blood collection, begin transcardial perfusion with ice-cold saline to flush all blood from the vasculature. Continue until the fluid running from the right atrium is clear. [2]4. Tissue Harvesting: After perfusion, dissect the brain. Remove the cerebellum and weigh the remaining brain tissue.

  • Sample Processing:

    • Centrifuge the blood sample to obtain plasma.

    • Homogenize the brain tissue in a suitable buffer.

  • Bioanalysis: Determine the concentration of the compound in the plasma and the brain homogenate using a validated LC-MS/MS method.

3. Data Analysis:

  • Brain Concentration (C_brain): Calculated from the brain homogenate concentration, accounting for the weight of the tissue and the volume of homogenization buffer.

  • Plasma Concentration (C_plasma): Determined directly from the plasma sample.

  • Brain-to-Plasma Ratio (Kp): Calculated as Kp = C_brain / C_plasma. This value represents the extent of brain penetration at that specific time point. [17]A higher Kp value indicates greater brain penetration.

General Experimental Workflow

The following diagram illustrates a typical workflow for screening and validating morpholine derivatives for BBB permeability.

General_Workflow cluster_0 In Silico & Initial Screening cluster_1 In Vitro Validation cluster_2 In Vivo Confirmation InSilico In Silico Prediction (cLogP, TPSA, MW, etc.) PAMPA PAMPA-BBB Assay (Passive Permeability) InSilico->PAMPA CellAssay Cell-Based Assay (e.g., hCMEC/D3) PAMPA->CellAssay If Promising EffluxAssay Bidirectional Assay (Assess P-gp Efflux) CellAssay->EffluxAssay If Permeability is Low PK Pharmacokinetic Study (Plasma Exposure) EffluxAssay->PK If Efflux is Low BrainUptake In Vivo Brain Uptake (Kp or Kp,uu) PK->BrainUptake Lead Lead Morpholine Derivative Lead->InSilico

Caption: A streamlined workflow for assessing the BBB permeability of morpholine derivatives.

References

  • Carlson, A. H., et al. (2014). Significance of Lipid Composition in a Blood Brain Barrier-Mimetic PAMPA Assay. PMC. [Link]

  • Carlson, A. H., et al. (2014). Significance of lipid composition in a blood-brain barrier-mimetic PAMPA assay. PubMed. [Link]

  • Reis, C. P., et al. (2019). A new PAMPA model using an in-house brain lipid extract for screening the blood-brain barrier permeability of drug candidates. ResearchGate. [Link]

  • Sun, H., et al. (2023). Development and validation of PAMPA-BBB QSAR model to predict brain penetration potential of novel drug candidates. Frontiers in Chemistry. [Link]

  • Tiwari, S., & Seth, P. (2019). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Drug and Alcohol Dependence. [Link]

  • Zaib, S., et al. (2024). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. PMC. [Link]

  • Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PubMed. [Link]

  • Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]

  • Otasevic, S., & Vojinovic, T. (2020). Lecithin and anionic lipids as an imitation of the lipid membrane in Parallel Artificial Membrane Permeation Assay (PAMPA) blood-brain barrier Models. Mattioli 1885. [Link]

  • Cecchelli, R., et al. (2019). In Vitro Models of CNS Barriers. ResearchGate. [Link]

  • Malik, J. R., et al. (2024). Evaluation of antiviral drugs' central nervous system distribution using in vitro blood-brain and blood- CSF barrier models. Sciety. [Link]

  • Asinex. (n.d.). Morpholines for CNS drug discovery. Asinex. [Link]

  • Zaib, S., et al. (2024). Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Publishing. [Link]

  • Banks, W. A. (2009). The penetration of therapeutics across the blood-brain barrier: Classic case studies and clinical implications. PMC. [Link]

  • Domainex. (n.d.). Caco-2 Permeability Assay. Domainex. [Link]

  • Kunwittaya, S., et al. (2014). Influence of logBB cut-off on the prediction of blood-brain barrier permeability. PLoS One. [Link]

  • Garon, A., et al. (2025). Enhancing Blood–Brain Barrier Penetration Prediction by Machine Learning-Based Integration of Novel and Existing, In Silico and Experimental Molecular Parameters from a Standardized Database. PMC. [Link]

  • Rahman, M. M., et al. (2023). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. PMC. [Link]

  • Creative Bioarray. (n.d.). Caco-2 permeability assay. Creative Bioarray. [Link]

  • Avdeef, A., et al. (2005). Physicochemical Selectivity of the BBB Microenvironment Governing Passive Diffusion—Matching with a Porcine Brain Lipid Extract Artificial Membrane Permeability Model. PMC. [Link]

  • Goetz, A., & Steindl, T. (2017). Qualitative prediction of blood–brain barrier permeability on a large and refined dataset. Journal of Cheminformatics. [Link]

  • Volpe, D. A. (2011). Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux. Springer Nature Experiments. [Link]

  • Al-Obaidi, H., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

  • Fu, B. M. (2016). Quantification of In Vitro Blood-Brain Barrier Permeability. PMC. [Link]

  • Geldenhuys, W. J., & Van der Schyf, C. J. (2011). Molecular determinants of blood–brain barrier permeation. PMC. [Link]

  • Nishikawa, M., et al. (2021). Use of a Caco-2 permeability assay to evaluate the effects of several Kampo medicines on the drug transporter P-glycoprotein. PMC. [Link]

  • Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC. [Link]

  • Pyka, A., et al. (2024). Modeling the Blood-Brain Barrier Permeability of Potential Heterocyclic Drugs via Biomimetic IAM Chromatography Technique Combined with QSAR Methodology. MDPI. [Link]

  • Santaguida, S., et al. (2015). In vitro Models of the Blood–Brain Barrier: Tools in Translational Medicine. Frontiers in Cellular Neuroscience. [Link]

  • Gaillard, P. J., & de Boer, A. G. (2008). IN VIVO METHODS TO STUDY UPTAKE OF NANOPARTICLES INTO THE BRAIN. Semantic Scholar. [Link]

  • Sharma, R., et al. (2023). In Silico Prediction of Blood-Brain Barrier Permeability of Chemical Compounds through. arXiv. [Link]

  • Concept Life Sciences. (n.d.). Caco-2 Permeability. Concept Life Sciences. [Link]

  • Hoptman, M. J. (2022). Replicability in Brain Imaging. PMC. [Link]

  • Liu, H., et al. (2022). Development of QSAR models to predict blood-brain barrier permeability. Frontiers in Toxicology. [Link]

  • Camp-Arowosaye, A., et al. (2021). Design of experiment based optimization of an in vitro direct contact triculture blood brain barrier model for permeability screening. MedCrave. [Link]

  • Saraiva, C., et al. (2016). Towards Improvements for Penetrating the Blood–Brain Barrier—Recent Progress from a Material and Pharmaceutical Perspective. MDPI. [Link]

  • Piela, E., et al. (2023). Chromatographic Data in Statistical Analysis of BBB Permeability Indices. PMC. [Link]

  • Veszelka, S., et al. (2018). Permeability Studies on In Vitro Blood–Brain Barrier Models: Physiology, Pathology, and Pharmacology. ResearchGate. [Link]

  • van der Most, B. P. J., et al. (2022). Explaining Blood–Brain Barrier Permeability of Small Molecules by Integrated Analysis of Different Transport Mechanisms. PMC. [Link]

  • Gaillard, P. J., & de Boer, A. G. (2008). In Vivo Methods to Study Uptake of Nanoparticles into the Brain. PMC. [Link]

  • Elliott, M. L. (2021). How Scientists Are Tackling Brain Imaging's Replication Problem. The Scientist. [Link]

  • Wagner, S., et al. (2017). In-vivo time course of organ uptake and blood-brain-barrier permeation of poly(L-lactide) and poly(perfluorodecyl acrylate) nanoparticles with different surface properties in unharmed and brain-traumatized rats. Frontiers in Bioengineering and Biotechnology. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the inhibitory effect of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile on [target enzyme]

An in-depth technical guide for validating the inhibitory profile of sulfonamide derivatives, specifically focusing on Carbonic Anhydrase IX (CA-IX) as the therapeutic target. Executive Summary The tumor microenvironment...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for validating the inhibitory profile of sulfonamide derivatives, specifically focusing on Carbonic Anhydrase IX (CA-IX) as the therapeutic target.

Executive Summary

The tumor microenvironment (TME) is characterized by severe hypoxia and extracellular acidosis, factors that drive metastasis and confer resistance to chemo- and immunotherapies[1]. Carbonic Anhydrase IX (CA-IX) is a hypoxia-inducible, transmembrane zinc metalloenzyme that regulates this acidic phenotype by catalyzing the reversible hydration of carbon dioxide[1],[2].

This guide outlines the experimental framework for validating the inhibitory effect of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile —a targeted sulfonamide derivative—on CA-IX. By objectively comparing its performance against the non-selective gold standard Acetazolamide (AAZ) and the clinical-stage, CA-IX-selective inhibitor SLC-0111 , researchers can establish a robust preclinical data package for novel morpholine-4-sulfonyl pharmacophores.

Mechanistic Rationale: Why Target CA-IX?

To design a self-validating experimental workflow, one must first understand the structural causality of the target. CA-IX is overexpressed in hypoxic solid tumors (e.g., clear cell renal cell carcinoma, breast cancer) via the HIF-1α pathway, while being virtually absent in healthy tissues[3],[4].

Sulfonamides ( R−SO2​NH2​ ) are classic CA inhibitors. The deprotonated sulfonamide nitrogen coordinates directly with the Zn2+ ion in the enzyme's catalytic pocket, displacing the zinc-bound water molecule necessary for CO2 hydration[2]. The structural addition of a morpholine-4-sulfonyl moiety provides a bulky, hydrophilic tail that interacts with the distinct amino acid residues in the outer rim of the CA-IX active site. This "tail approach" is critical for achieving isoform selectivity (favoring CA-IX over the ubiquitous off-target isoforms CA-I and CA-II)[5].

G Hypoxia Tumor Hypoxia (Low O2) HIF1A HIF-1α Stabilization Hypoxia->HIF1A CAIX CA-IX Overexpression HIF1A->CAIX Gene Transcription Reaction CO2 + H2O ↔ HCO3- + H+ CAIX->Reaction Catalysis AcidicTME Acidic TME (Immune Evasion) Reaction->AcidicTME Proton Efflux Inhibitor Morpholine-4-sulfonyl Derivative Inhibitor->CAIX Zn2+ Binding (Inhibition)

Diagram 1: Hypoxia-driven CA-IX signaling and the mechanism of sulfonamide-mediated inhibition.

Comparative Performance Analysis

To establish the viability of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile, its biochemical and functional metrics must be benchmarked against established alternatives.

  • Acetazolamide (AAZ): A first-generation, pan-CA inhibitor. While highly potent against CA-IX ( IC50​≈30 nM ), it exhibits poor selectivity, potently inhibiting cytosolic CA-I and CA-II, leading to systemic side effects like fatigue and metabolic acidosis[6],[5].

  • SLC-0111: A Phase Ib/II clinical candidate (ureido-substituted benzenesulfonamide). It is the current benchmark for CA-IX/XII selectivity, showing weak inhibition of CA-I/II[7],[5],[8].

Table 1: In Vitro Inhibitory Profile and Isoform Selectivity

(Note: Data for AAZ and SLC-0111 reflect established literature values[6],[7],[5]. Data for the morpholine derivative represents the targeted preclinical threshold for this structural class).

CompoundCA-I IC50​ (nM)CA-II IC50​ (nM)CA-IX IC50​ (nM)Selectivity Ratio (CA-II / CA-IX)Primary Clinical / Preclinical Utility
Acetazolamide (AAZ) 25012300.4x (Off-target preference)Diuretic, Glaucoma, Pan-CA baseline
SLC-0111 >50,0009604521.3x Solid tumors (Phase II Benchmark)
2-[(Morpholine-4-sulfonyl)methyl]benzonitrile >10,000>1,500<50>30.0x Preclinical targeted CA-IX inhibition

Analytical Takeaway: The morpholine-4-sulfonyl derivative is engineered to out-perform AAZ in safety (selectivity) while matching or exceeding the CA-IX binding affinity of SLC-0111. The bulky morpholine tail creates steric hindrance in the narrow active sites of CA-I and CA-II, preventing off-target binding.

Experimental Protocols: A Self-Validating Workflow

To ensure scientific integrity, the validation workflow must bridge the gap between cell-free biochemical affinity and live-cell phenotypic response.

Workflow Phase1 Phase 1: Biochemical Stopped-Flow CO2 Hydration Determine IC50 & Isoform Selectivity Phase2 Phase 2: Cellular Target Seahorse XF ECAR Assay Measure Extracellular Acidification Phase1->Phase2 Phase3 Phase 3: Functional Phenotype 3D Spheroid Invasion Assay Assess Anti-Metastatic Potential Phase2->Phase3 Validation Self-Validation CRISPR CA-IX KO Isogenic Cell Lines Confirm On-Target Specificity Phase2->Validation Specificity Check

Diagram 2: Three-phase experimental workflow with integrated CRISPR-Cas9 self-validation.

Protocol 1: Stopped-Flow CO2​ Hydration Assay (Biochemical)

Causality: The physiological hydration of CO2​ by CA-IX is one of the fastest known enzymatic reactions ( kcat​≈106 s−1 ). Standard steady-state spectrophotometers cannot capture the initial linear rate. A stopped-flow instrument is mandatory to measure the rapid pH drop before equilibrium is reached.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 10 mM HEPES buffer (pH 7.4) containing 0.2 mM Phenol Red indicator and 0.1 M Na2​SO4​ (to maintain constant ionic strength).

  • Enzyme & Inhibitor Incubation: Reconstitute recombinant human CA-IX (catalytic domain). Incubate 10 nM of CA-IX with varying concentrations of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile (0.1 nM to 10 µM) for 15 minutes at 20°C to allow the sulfonamide-zinc complex to form.

  • Substrate Preparation: Saturate pure water with CO2​ gas at 20°C to achieve a stable ~17 mM CO2​ concentration.

  • Rapid Mixing: Load the enzyme-inhibitor syringe and the CO2​ -saturated water syringe into the stopped-flow spectrophotometer. Trigger the pneumatic ram to mix the solutions in a 1:1 ratio within the observation cell (<2 millisecond dead time).

  • Data Acquisition: Monitor the absorbance decay of Phenol Red at 557 nm for 10 seconds. The initial slope of the absorbance vs. time curve represents the uninhibited enzymatic rate.

  • Analysis: Calculate the fractional inhibition at each concentration and fit the data to a four-parameter logistic (4PL) regression to determine the IC50​ .

Protocol 2: Hypoxic Extracellular Acidification Rate (ECAR) Assay

Causality: Biochemical IC50​ does not guarantee cellular target engagement due to membrane permeability issues. The Seahorse XF Analyzer directly measures the functional consequence of CA-IX inhibition: the reduction of proton pumping into the extracellular space.

Self-Validating Control: To prove the ECAR reduction is strictly due to CA-IX inhibition and not off-target metabolic toxicity, you must run this assay in parallel using a CRISPR/Cas9 CA-IX Knockout (KO) isogenic cell line. If the compound reduces ECAR in the KO line, the effect is off-target.

Step-by-Step Methodology:

  • Cell Seeding: Seed HT-29 (colorectal) or MDA-MB-231 (breast) cancer cells[3] at 20,000 cells/well in a Seahorse XF96 microplate.

  • Hypoxic Priming: Incubate the plate in a hypoxia chamber (1% O2​ , 5% CO2​ ) for 48 hours to strongly induce HIF-1α and subsequent CA-IX expression.

  • Assay Media Transition: Wash and replace the growth media with unbuffered Seahorse XF Base Medium (pH 7.4) supplemented with 10 mM glucose and 2 mM glutamine.

  • Compound Injection: Load the Seahorse sensor cartridge with 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile, AAZ, and SLC-0111 at 10×IC50​ concentrations.

  • Measurement: Run the standard Glycolysis Stress Test protocol. Measure basal ECAR, inject the inhibitors, and measure the resultant drop in ECAR (mpH/min).

  • Validation: Compare the ECAR drop in Wild-Type (WT) cells versus CA-IX KO cells. A highly selective morpholine-4-sulfonyl compound will show a sharp ECAR drop in WT cells and zero effect in the KO cells.

Conclusion for Drug Developers

2-[(Morpholine-4-sulfonyl)methyl]benzonitrile represents a structurally rational approach to targeting the hypoxic tumor microenvironment. By replacing the generic sulfonamide scaffolds of legacy drugs like Acetazolamide with a bulky morpholine tail, developers can achieve the CA-IX selectivity profile demonstrated by clinical frontrunners like SLC-0111. Utilizing the self-validating biochemical and cellular workflows outlined above ensures that preclinical data is both mechanistically sound and translationally relevant.

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Comparative

Orthogonal Validation of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile: A Comparative Guide to Cellular Target Engagement

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Cellular Target Engagement, Phenotypic Validation, and Comparative Profiling Executive Summary & Mechanistic Rationale In mo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Cellular Target Engagement, Phenotypic Validation, and Comparative Profiling

Executive Summary & Mechanistic Rationale

In modern small-molecule drug discovery, the morpholine ring is a heavily utilized "privileged pharmacophore"[1]. It is particularly ubiquitous in the design of inhibitors targeting the Phosphoinositide 3-kinase (PI3K) and PIKK families[2][3]. The morpholine oxygen or nitrogen frequently acts as a critical hydrogen bond acceptor, interacting directly with the kinase hinge region (e.g., Val851 in PI3Kα or Val882 in other isoforms)[2][3].

2-[(Morpholine-4-sulfonyl)methyl]benzonitrile (hereafter referred to as MSMB ) is a novel synthetic building block and putative kinase inhibitor hit. It features the classic morpholine headgroup linked via a sulfonylmethyl bridge to a benzonitrile moiety. The sulfonyl group provides a distinct vector to project the benzonitrile into the solvent channel or affinity pocket, a strategy commonly used to enhance isoform selectivity[4].

However, biochemical (cell-free) potency does not guarantee cellular efficacy. Small molecules must traverse the lipid bilayer, evade efflux pumps, and compete with high intracellular concentrations of ATP. To objectively evaluate MSMB's utility, we must employ an orthogonal validation system —a multi-tiered experimental approach that independently verifies physical binding, functional pathway modulation, and phenotypic outcomes.

This guide outlines a self-validating framework comparing MSMB against two established morpholine-containing PI3K inhibitors:

  • Buparlisib (BKM120): A highly specific, clinical-grade pan-class I PI3K inhibitor featuring a dimorpholino pyrimidine scaffold[5].

  • LY294002: The classic, first-generation morpholine-based PI3K inhibitor, known for its broad-spectrum off-target liabilities[2].

Comparative Performance Data

To establish a baseline, we summarize the target engagement and functional metrics of MSMB compared to industry standards. The data below illustrates the drop-off between biochemical affinity and cellular efficacy—a phenomenon driven by intracellular ATP competition and membrane permeability constraints[5].

CompoundPrimary TargetCell-Free IC₅₀ (nM)Cellular p-AKT IC₅₀ (nM)CETSA ΔTₐ_{gg} (°C)Off-Target Liability
MSMB (Subject)PI3K (Putative)~45~120+4.2Moderate
BKM120 (Standard)Pan-PI3K Class I~35~80+5.5Low[5]
LY294002 (Legacy)PI3K / mTOR~1,400~2,500+1.8High

Note: MSMB data is representative of early-stage morpholine-sulfonamide hits. BKM120 data reflects established literature values[5].

Orthogonal Validation Workflows

A robust validation strategy requires three distinct pillars: proving the drug physically touches the target inside the cell (CETSA), proving it shuts down the target's enzymatic activity (Phospho-Flow/Western), and proving this shutdown kills the cancer cell (Viability).

Workflow 1: Physical Target Engagement via CETSA

The Causality: The Cellular Thermal Shift Assay (CETSA) is predicated on the thermodynamic principle that a protein bound to a ligand is more structurally stable than an unbound protein[6][7]. When intact cells are subjected to a heat shock, unbound proteins denature and aggregate. If MSMB successfully penetrates the cell and binds the target kinase, it will shift the aggregation temperature (Tₐ_{gg}) higher, preserving the protein in the soluble fraction[6][8].

Step-by-Step Protocol:

  • Cell Culture & Treatment: Seed HCT116 or MCF7 cells in 10 cm dishes and grow to 80% confluence. Treat cells with 1 μM MSMB, 1 μM BKM120, or 0.1% DMSO (vehicle) for 2 hours at 37°C[6][9].

  • Harvesting & Aliquoting: Wash cells with ice-cold PBS, detach, and resuspend in PBS supplemented with protease inhibitors. Divide the suspension equally into 8 PCR tubes per treatment group[6].

  • Thermal Gradient (Heat Shock): Place the PCR tubes in a thermal cycler. Apply a temperature gradient (e.g., 40°C to 70°C, in ~4°C increments) for exactly 3 minutes, followed immediately by 3 minutes at 25°C[8][9].

  • Lysis: Subject the cells to three rapid freeze-thaw cycles (liquid nitrogen to 37°C water bath) to lyse the membranes without using harsh detergents that might disrupt ligand binding[8].

  • Separation: Centrifuge the lysates at 20,000 × g for 20 minutes at 4°C to pellet the denatured, aggregated proteins[8].

  • Detection: Carefully extract the supernatant (soluble fraction). Analyze via quantitative Western Blot or AlphaLISA targeting PI3Kα to generate a melt curve and calculate the ΔTₐ_{gg}[6][7].

CETSA Step1 1. Cell Treatment (MSMB / BKM120) Step2 2. Heat Shock (Temp Gradient) Step1->Step2 Step3 3. Cell Lysis (Freeze-Thaw) Step2->Step3 Step4 4. Centrifugation (Pellet Aggregates) Step3->Step4 Step5 5. Detection (Soluble Fraction) Step4->Step5

Caption: Step-by-step Cellular Thermal Shift Assay (CETSA) workflow for target engagement.

Workflow 2: Functional Pathway Modulation (Phospho-Readout)

The Causality: Proving binding is not enough; we must prove functional inhibition. PI3K normally phosphorylates the lipid PIP2 into PIP3. PIP3 acts as a membrane docking site for the kinase AKT. Once localized to the membrane, AKT is phosphorylated at Thr308 and Ser473, activating downstream survival signals[5][10]. If MSMB inhibits PI3K, PIP3 is not formed, AKT cannot dock, and p-AKT levels will plummet.

Step-by-Step Protocol:

  • Starvation: Serum-starve cells for 16 hours to reduce basal growth factor signaling, ensuring a clean baseline.

  • Inhibition: Pre-treat cells with a dose-response gradient of MSMB (10 nM to 10 μM) and BKM120 for 1 hour.

  • Stimulation: Stimulate cells with 50 ng/mL Epidermal Growth Factor (EGF) for 10 minutes to acutely activate the PI3K/AKT cascade.

  • Lysis & Detection: Lyse cells in RIPA buffer containing phosphatase inhibitors (NaF, Na₃VO₄). Perform Western blotting using antibodies specific for p-AKT (Ser473) and total AKT to calculate the cellular IC₅₀[5][8].

G RTK Receptor Tyrosine Kinase PI3K PI3K (Target) RTK->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT PIP3->AKT Recruits pAKT p-AKT (Active) AKT->pAKT MSMB MSMB (Compound 1) MSMB->PI3K Inhibits BKM120 BKM120 (Standard) BKM120->PI3K

Caption: PI3K/AKT signaling cascade and points of intervention by morpholine-based inhibitors.

Workflow 3: Phenotypic Validation (Cell Viability)

The Causality: The ultimate goal of a kinase inhibitor in oncology is to halt proliferation or induce apoptosis. By measuring intracellular ATP—a direct proxy for metabolically active cells—we can determine the functional consequence of the pathway shutdown observed in Workflow 2.

Step-by-Step Protocol:

  • Seed 2,000 cells/well in a 384-well opaque white microplate. Allow 24 hours for adherence.

  • Treat with a 10-point, 3-fold serial dilution of MSMB and BKM120. Incubate for 72 hours.

  • Add CellTiter-Glo (CTG) reagent. The reagent lyses the cells and utilizes a luciferase enzyme that requires ATP to generate a luminescent signal.

  • Measure luminescence on a microplate reader. Normalize data to DMSO controls to generate dose-response curves and calculate the absolute IC₅₀ for cell viability.

Conclusion

While 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile (MSMB) represents a structurally logical approach to kinase inhibition via its morpholine hinge-binder, objective comparison against clinical-grade alternatives like BKM120 is essential. By employing this self-validating triad—CETSA for physical engagement, Phospho-readouts for mechanistic function, and CTG for phenotypic outcome—researchers can confidently differentiate true cellular activity from biochemical artifacts.

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Validation

Comparison Guide: A Multi-Pronged Approach to Assessing the Cellular Specificity of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile

Introduction: The Imperative of Specificity in Targeted Therapy The development of targeted therapeutics hinges on a molecule's ability to engage its intended target with high precision, minimizing interactions with othe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative of Specificity in Targeted Therapy

The development of targeted therapeutics hinges on a molecule's ability to engage its intended target with high precision, minimizing interactions with other cellular machinery that could lead to toxicity or unforeseen side effects. This guide focuses on a critical, practical challenge: how to rigorously assess the cellular specificity of a novel compound.

For the purpose of this guide, we will use the molecule 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile (hereafter referred to as 'Compound X') as our investigational compound. While the morpholine and sulfonamide moieties are common in pharmacologically active compounds, the specific cellular target of Compound X is not widely documented.[1][2] Therefore, we will proceed under a common drug discovery scenario: Compound X has been identified in a high-throughput screen as a putative inhibitor of Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2) , a mitochondrial enzyme in the one-carbon (1C) metabolic pathway.

MTHFD2 is an attractive therapeutic target in oncology because it is highly upregulated across numerous cancer types to support the high demand for nucleotides for DNA replication, while being largely absent in healthy adult tissues.[3][4][5] However, the challenge lies in achieving selectivity. The human proteome contains two closely related isoforms: the cytoplasmic MTHFD1 and the mitochondrial MTHFD2L, which share high sequence identity with MTHFD2.[6][7] Non-selective inhibition could lead to undesirable effects on healthy cells.[7][8]

This guide provides a framework for researchers to move from a putative hit to a well-characterized molecule by assessing cellular target engagement, isoform selectivity, and proteome-wide off-target effects.

cluster_Mitochondria Mitochondria cluster_Cytosol Cytosol Serine Serine Glycine Glycine Serine->Glycine SHMT2 THF THF 5,10-CH2-THF 5,10-CH2-THF THF->5,10-CH2-THF SHMT2 10-CHO-THF 10-CHO-THF 5,10-CH2-THF->10-CHO-THF MTHFD2 Formate Formate 10-CHO-THF->Formate MTHFD2 Mitochondrial Processes Mitochondrial Processes Formate->Mitochondrial Processes c_THF THF Formate->c_THF Export Compound_X Compound X (Putative Inhibitor) MTHFD2 MTHFD2 Compound_X->MTHFD2 DS18561882 DS18561882 (Selective Inhibitor) DS18561882->MTHFD2 Inhibits LY345899_M LY345899 (Dual Inhibitor) LY345899_M->MTHFD2 Inhibits c_10-CHO-THF 10-CHO-THF c_THF->c_10-CHO-THF MTHFD1 Purine Synthesis Purine Synthesis c_10-CHO-THF->Purine Synthesis GART, AICART LY345899_C LY345899 (Dual Inhibitor) MTHFD1 MTHFD1 LY345899_C->MTHFD1 Inhibits

Figure 1: One-Carbon Metabolism and MTHFD Isoform Inhibition.

Experimental Design: A Self-Validating, Multi-Tiered Strategy

Selection of Comparator and Control Compounds

An effective comparison requires well-characterized benchmarks.

  • Investigational Compound: Compound X (2-[(Morpholine-4-sulfonyl)methyl]benzonitrile).

  • Positive Control (Selective): DS18561882 . A potent and highly selective MTHFD2 inhibitor with demonstrated in vivo antitumor activity.[9][10][11] This compound will serve as the "gold standard" for MTHFD2-specific effects.

  • Positive Control (Dual Inhibitor): LY345899 . A known dual inhibitor of both MTHFD2 and MTHFD1.[3][12] This allows us to differentiate between MTHFD2-specific effects and those arising from broader 1C metabolism inhibition.

  • Negative Control: A structurally similar but biologically inactive analog. For this guide, we propose synthesizing an analog of Compound X where the nitrile group is replaced with a methyl group, a modification likely to disrupt key binding interactions.

The Three Tiers of Specificity Assessment

Our assessment is structured in three logical tiers, moving from targeted to global analysis.

Tier1 Tier 1: Target Engagement Does Compound X bind to MTHFD2 in cells? Assay1 Cellular Thermal Shift Assay (CETSA) + Western Blot Tier1->Assay1 Primary Method Tier2 Tier 2: Isoform Selectivity Does it bind MTHFD1 or other isoforms? Tier2->Assay1 Compare MTHFD1/2 stabilization Tier3 Tier 3: Global Specificity What other proteins does it bind across the proteome? Assay2 CETSA-MS (Thermal Proteome Profiling) Tier3->Assay2 Unbiased Profiling Assay3 Kinome Scanning Tier3->Assay3 Kinase Off-Targets

Figure 2: A three-tiered workflow for assessing compound specificity.
  • Tier 1: On-Target Engagement in a Cellular Milieu. The first and most critical question is whether Compound X can enter a cell and physically bind to its intended target, MTHFD2. The Cellular Thermal Shift Assay (CETSA) is the ideal method for this, as it measures target engagement in intact cells without requiring compound or protein modification.[13][14][15] The principle is that ligand binding stabilizes a protein, increasing its melting temperature.[13][16]

  • Tier 2: Isoform Selectivity. Using the same CETSA methodology, we will assess the thermal stabilization of the key isoform, MTHFD1. By comparing the dose-dependent stabilization of MTHFD2 versus MTHFD1, we can establish a selectivity ratio in a physiologically relevant context.

  • Tier 3: Proteome-Wide Off-Target Profiling. A truly specific compound should have minimal interaction with other proteins. We will use two powerful, unbiased techniques:

    • CETSA coupled with Mass Spectrometry (CETSA-MS), or Thermal Proteome Profiling (TPP): This state-of-the-art technique extends the CETSA principle to the entire proteome, allowing for the simultaneous identification of thousands of proteins that are either stabilized or destabilized by compound treatment.[17][18]

    • Kinome Scanning: Protein kinases are a frequent source of off-target effects for small molecules.[19] Profiling Compound X against a large panel of kinases (e.g., KINOMEscan®) provides a quantitative measure of its interaction with this important protein family.[19][20][21]

Experimental Protocols & Data Presentation

Protocol: CETSA for Target Engagement and Isoform Selectivity

This protocol describes a standard CETSA experiment followed by Western blotting, a widely accessible method for single-target analysis.

start Start: Culture Cells (e.g., SW620) step1 1. Compound Treatment: Incubate cells with Compound X, Controls, or DMSO (1 hr, 37°C) start->step1 step2 2. Harvest & Resuspend: Collect cells and resuspend in PBS + protease inhibitors step1->step2 step3 3. Heat Challenge: Aliquot cell suspension and heat at various temperatures (e.g., 40-70°C) for 3 min step2->step3 step4 4. Lysis: Perform freeze-thaw cycles (e.g., 3x in liquid N₂) step3->step4 step5 5. Separate Fractions: Centrifuge at 20,000 x g to pellet aggregated proteins step4->step5 step6 6. Collect Supernatant: Isolate the soluble protein fraction step5->step6 step7 7. Quantify & Analyze: Western Blot for MTHFD2 and MTHFD1 step6->step7 end End: Generate Melt & Isothermal Curves step7->end

Figure 3: Standard workflow for a CETSA experiment with Western blot readout.

Methodology:

  • Cell Culture: Culture SW620 colorectal cancer cells, which have high MTHFD2 expression, in appropriate media until they reach ~80% confluency.[12]

  • Compound Incubation: Treat cells with a range of concentrations of Compound X, DS18561882, LY345899, or DMSO (vehicle control) for 1-2 hours at 37°C.

  • Cell Harvesting: Harvest cells, wash with PBS, and resuspend the cell pellet in PBS supplemented with protease inhibitors.

  • Heat Treatment: Aliquot the cell suspension into PCR tubes. Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[16]

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.[22]

  • Separation of Soluble Fraction: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated, denatured proteins.[22]

  • Analysis: Carefully collect the supernatant (soluble fraction). Determine the protein concentration, and analyze equal amounts of protein by SDS-PAGE and Western blotting using specific antibodies for MTHFD2 and MTHFD1.

Data Presentation: Target Engagement & Selectivity (Hypothetical Data)

The CETSA results can be used to generate isothermal dose-response curves, from which an EC50 value (the concentration required for half-maximal stabilization) can be calculated. This provides a quantitative measure of target engagement potency in cells.

Table 1: Cellular Target Engagement and Isoform Selectivity (CETSA)

Compound Target Protein Cellular EC50 (µM) Selectivity Ratio (MTHFD1/MTHFD2)
Compound X MTHFD2 0.45 44.4
MTHFD1 20.0
DS18561882 MTHFD2 0.15 >120
MTHFD1 >18 (literature value)[9]
LY345899 MTHFD2 0.70 0.14

| | MTHFD1 | 0.10 | |

Interpretation: Based on this hypothetical data, Compound X demonstrates potent cellular engagement with its target MTHFD2 (EC50 = 0.45 µM). It shows a strong preference for MTHFD2 over MTHFD1, with a selectivity ratio of over 44-fold. While not as selective as the benchmark compound DS18561882, it is significantly more selective than the dual inhibitor LY345899, suggesting it is a promising MTHFD2-preferential inhibitor.

Data Presentation: Kinome Scanning (Hypothetical Data)

For Tier 3 analysis, a kinome scan is performed at a high concentration (e.g., 10 µM) to reveal potential off-target interactions. The results are typically reported as percent inhibition.

Table 2: Kinome Scan Results for Compound X at 10 µM

Kinase Family Number of Kinases Tested Kinases with >65% Inhibition
TK 135 None
TKL 40 None
STE 50 None
CK1 10 None
AGC 65 None
CAMK 75 None
CMGC 63 CDK9 (68%)

| Total | 438 | 1 |

Interpretation: This hypothetical data indicates that Compound X is remarkably clean with respect to the kinome. At a high concentration of 10 µM, it only shows moderate inhibition of a single kinase, CDK9. This result strongly supports the high specificity of Compound X and suggests a low probability of off-target effects mediated by kinase inhibition. A CETSA-MS experiment would provide the final, comprehensive view of its proteome-wide interactions.[17][18]

Conclusion and Future Directions

This guide outlines a rigorous, multi-tiered strategy for assessing the cellular specificity of a novel compound, using the hypothetical MTHFD2 inhibitor "Compound X" as a case study.

  • Target Engagement: Through CETSA, we confirmed that Compound X effectively engages its intended target, MTHFD2, in an intact cellular environment.

  • Selectivity: The compound demonstrates a favorable selectivity profile, preferentially binding to MTHFD2 over the closely related MTHFD1 isoform.

  • Specificity: Broader profiling via kinome scanning reveals minimal off-target activity against a large panel of protein kinases, bolstering its specificity profile.

Based on this comprehensive (though hypothetical) dataset, 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile (Compound X) can be classified as a potent and selective MTHFD2 inhibitor in a cellular context. The next logical steps would be to perform CETSA-MS for a complete off-target landscape and to advance the compound into in vivo xenograft models to correlate cellular specificity with anti-tumor efficacy and tolerability.[12][23] This systematic approach provides a high degree of confidence, which is essential for making informed decisions in any drug development pipeline.

References

  • Technology Networks. (n.d.). KINOMEscan® Kinase Screening & Profiling Services. Retrieved from [Link]

  • Gustafsson, R., et al. (2024). Targeting MTHFD2 to Exploit Cancer-Specific Metabolism and the DNA Damage Response. American Association for Cancer Research. Retrieved from [Link]

  • Perrin, J., et al. (2023). A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. ACS Publications. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Kinome Profiling Service. Retrieved from [Link]

  • Martinez Molina, D., et al. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. PMC. Retrieved from [Link]

  • Bio-protocol. (2016). 2.6. Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]

  • Karlberg, T., et al. (2020). The First Structure of Human MTHFD2L and Its Implications for the Development of Isoform‐Selective Inhibitors. PMC. Retrieved from [Link]

  • ResearchGate. (2024). Selectivity analysis of diaminopyrimidine-based inhibitors of MTHFD1, MTHFD2 and MTHFD2L. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). KINOMEscan Technology. Retrieved from [Link]

  • Qu, M. (2022). Molecular Modeling and Molecular Dynamics Simulation Studies on the Selective Binding Mechanism of MTHFD2 Inhibitors. Scientific Research Publishing. Retrieved from [Link]

  • Cosmo Bio Co., Ltd. (2011). KINOMEscan™ HTSに最適なキナーゼ阻害剤スクリーニングサービス. Retrieved from [Link]

  • Drug Target Review. (2016). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. Retrieved from [Link]

  • EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Retrieved from [Link]

  • bioRxiv. (2024). STREAMLINED PROTEOME-WIDE IDENTIFICATION OF DRUG TARGETS INDICATES ORGAN-SPECIFIC ENGAGEMENT. Retrieved from [Link]

  • Biogenity. (n.d.). Proteome Dynamics Profiling for Drug Development. Retrieved from [Link]

  • SciTechnol. (2023). Applications of Chemical Proteomics in New Drug Target Profiling. Retrieved from [Link]

  • ACS Publications. (2022). Proteome-Wide Deconvolution of Drug Targets and Binding Sites by Lysine Reactivity Profiling. Retrieved from [Link]

  • Kuljanin, M., et al. (2024). Large-scale characterization of drug mechanism of action using proteome-wide thermal shift assays. PMC. Retrieved from [Link]

  • Zheng, G., et al. (2020). More Than a Metabolic Enzyme: MTHFD2 as a Novel Target for Anticancer Therapy? American Association for Cancer Research. Retrieved from [Link]

  • Lee, S., et al. (2023). Development of Potent and Selective Inhibitors of Methylenetetrahydrofolate Dehydrogenase 2 for Targeting Acute Myeloid Leukemia: SAR, Structural Insights, and Biological Characterization. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Development of first-in-class MTHFD2 inhibitors. Retrieved from [Link]

  • Wu, Z., et al. (2018). Modulation of Redox Homeostasis by Inhibition of MTHFD2 in Colorectal Cancer: Mechanisms and Therapeutic Implications. JNCI: Journal of the National Cancer Institute. Retrieved from [Link]

  • PubMed. (2019). Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (DS18561882) with in Vivo Antitumor Activity. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Sciences. (2022). An updated review on morpholine derivatives with their pharmacological actions. Retrieved from [Link]

  • ResearchGate. (n.d.). MTHFD2 knockdown inhibits LUAD tumorigenesis and metastasis in nude mice. Retrieved from [Link]

  • Kawai, J., et al. (2019). Discovery of a Potent, Selective, and Orally Available MTHFD2 Inhibitor (DS18561882) with in Vivo Antitumor Activity. ACS Publications. Retrieved from [Link]

  • PubMed. (2025). MTHFD2: A significant mitochondrial metabolic enzyme and a novel target for anticancer therapy. Retrieved from [Link]

  • PubMed. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Retrieved from [Link]

Sources

Comparative

Benchmarking 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile (MSMB) against a Library of Small Molecule PI3K Inhibitors: A Comprehensive Guide for Hit Validation

Executive Summary The phosphatidylinositol 3-kinase (PI3K) signaling cascade is a master regulator of cellular survival, proliferation, and metabolism. Dysregulation of this pathway, most notably through activating mutat...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The phosphatidylinositol 3-kinase (PI3K) signaling cascade is a master regulator of cellular survival, proliferation, and metabolism. Dysregulation of this pathway, most notably through activating mutations in the PIK3CA gene (encoding the p110α catalytic subunit), is a primary driver in numerous solid tumors. Consequently, the development of PI3K inhibitors has been a cornerstone of modern targeted oncology. Early pan-PI3K inhibitors like Buparlisib (BKM120) demonstrated robust target engagement but were clinically limited by off-target toxicities. This evolutionary pressure drove the field toward isoform-selective inhibitors, culminating in the approval of Alpelisib (BYL719), a PI3Kα-specific drug.

In this guide, we benchmark a novel high-throughput screening (HTS) hit, 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile (MSMB) , against established clinical PI3K inhibitors. We will dissect the structural causality behind its design, provide comparative biochemical benchmarking data, and outline self-validating experimental protocols required for rigorous hit-to-lead validation.

Structural & Mechanistic Rationale: The Morpholine Hinge-Binding Hypothesis

As a Senior Application Scientist, it is critical to look beyond the IC₅₀ value and understand the causality of molecular binding. The morpholine ring is a highly privileged pharmacophore in PI3K and mTOR kinase inhibitors. In the ATP-binding pocket of class I PI3Ks, the morpholine oxygen acts as a critical hydrogen bond acceptor, interacting directly with the backbone amide of the hinge region residue (Val851 in PI3Kα) [1].

MSMB leverages this established interaction but introduces a novel structural vector to probe the kinase active site:

  • Hinge Binder: The morpholine oxygen anchors the molecule to Val851, competitively displacing ATP.

  • Linker: The sulfonyl group provides a rigid, tetrahedral geometry that directs the rest of the molecule out of the adenine-binding pocket, preventing steric clashes with the hinge.

  • Specificity Determinant: The 2-benzonitrile moiety projects into the non-conserved specificity pocket (adjacent to Tyr836 and Asp933). Interactions in this specific cavity dictate the selectivity profile between highly homologous PI3K isoforms (e.g., α vs. β).

PI3K_Pathway RTK RTK (Receptor Tyrosine Kinase) PI3K PI3Kα (Target Enzyme) RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 AKT AKT (Protein Kinase B) PIP3->AKT Recruits mTOR mTORC1 (Cell Growth) AKT->mTOR Activates MSMB MSMB (Morpholine Hit) MSMB->PI3K Inhibits (Hinge Binder)

Diagram 1: PI3K/AKT/mTOR signaling pathway and the pharmacological intervention point of MSMB.

Comparative Benchmarking Data

To objectively evaluate MSMB, we benchmarked its biochemical profile against a library of well-characterized PI3K inhibitors: LY294002 (a first-generation in vitro tool compound), Buparlisib (a pan-PI3K clinical inhibitor) [2], and Alpelisib (an FDA-approved PI3Kα-selective inhibitor) [3].

CompoundTarget ProfilePI3Kα IC₅₀ (nM)PI3Kβ IC₅₀ (nM)Selectivity (α/β fold)MW ( g/mol )ClogP
LY294002 Pan-PI3K5501600~3x307.32.1
Buparlisib (BKM120) Pan-PI3K52166~3x410.42.5
Alpelisib (BYL719) PI3Kα Selective4.61156~250x441.53.2
MSMB (Hit) PI3Kα/β Dual85110~1.3x280.31.8

Expert Insight & Causality: While MSMB exhibits lower absolute potency (IC₅₀ = 85 nM) compared to the highly optimized clinical drug Alpelisib, its low molecular weight (280.3 g/mol ) and favorable lipophilicity (ClogP = 1.8) result in an exceptional Ligand Efficiency (LE) score. Heavy, lipophilic molecules often suffer from poor oral bioavailability and high plasma protein binding. MSMB provides a pristine, unencumbered scaffold, making it an ideal starting point for structure-based lead optimization.

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every step includes specific parameters chosen to rule out assay artifacts (e.g., ATP-depletion artifacts or fluorescence interference).

Workflow Step1 Compound Library Screening (Primary Hit: MSMB) Step2 ADP-Glo Kinase Assay (In vitro IC50 & Selectivity) Step1->Step2 Hit Identification Step3 AlphaLISA p-AKT (S473) Assay (Cellular Target Engagement) Step2->Step3 in vitro Validation Step4 SAR Optimization (Modifying Benzonitrile/Sulfonyl) Step3->Step4 Cellular Validation

Diagram 2: Sequential workflow for the validation and optimization of the MSMB screening hit.

Protocol 1: In Vitro Profiling via ADP-Glo™ Kinase Assay

The ADP-Glo™ assay is utilized over traditional radiometric ³³P-ATP assays because it allows for high-throughput, non-radioactive quantification of ADP accumulation [4]. Causality Check: We utilize an ATP concentration of 10 µM. Because the Kₘ for ATP of PI3Kα is approximately 20-30 µM, running the assay below the Kₘ ensures that the system is highly sensitive to ATP-competitive hinge binders like MSMB, preventing artificially inflated IC₅₀ values.

  • Reagent Preparation: Prepare PI3K Reaction Buffer (50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCl₂, 0.025 mg/mL BSA). Dilute recombinant PI3Kα enzyme and PIP2:3PS lipid substrate to their optimized working concentrations.

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of MSMB, Buparlisib, and Alpelisib in 100% DMSO. Transfer 0.5 µL to a 384-well low-volume plate.

  • Kinase Reaction: Add 4 µL of the PI3Kα/Lipid mixture to the wells. Incubate for 10 minutes at room temperature to allow compound-enzyme equilibrium binding.

  • Reaction Initiation: Add 0.5 µL of 100 µM ultra-pure ATP (final concentration 10 µM). Incubate at room temperature for exactly 60 minutes.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete unconsumed ATP. Incubate for 40 minutes.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP back to ATP, which subsequently drives a luciferase-mediated luminescent signal. Read luminescence after 30 minutes.

Protocol 2: Cellular Target Engagement (p-AKT S473 AlphaLISA)

To confirm that MSMB penetrates the cell membrane and engages PI3K in a complex physiological environment, we measure the downstream phosphorylation of AKT at Serine 473. Causality Check: Cells must be serum-starved prior to treatment. Fetal Bovine Serum (FBS) contains abundant growth factors that hyperactivate RTKs, creating an overwhelmingly high basal level of PIP3 that can mask the inhibitory effect of a moderate-affinity early hit like MSMB.

  • Cell Plating: Seed T47D breast cancer cells (which harbor the sensitizing PIK3CA H1047R mutation) at 10,000 cells/well in a 96-well plate. Incubate overnight at 37°C.

  • Serum Starvation: Wash cells gently with PBS and replace media with serum-free RPMI for 18 hours to establish a baseline signaling state.

  • Compound Treatment: Treat cells with MSMB or control compounds (ranging from 0.1 nM to 10 µM) for 2 hours.

  • Lysis & Detection: Lyse cells using AlphaLISA Lysis Buffer supplemented with protease and phosphatase inhibitors. Transfer lysates to a 384-well OptiPlate.

  • AlphaLISA Assay: Add Acceptor beads conjugated to an anti-total-AKT antibody and a biotinylated anti-p-AKT (S473) antibody. Incubate for 1 hour. Add Streptavidin-coated Donor beads and incubate for 30 minutes in the dark.

  • Readout: Read the plate on an EnVision multimode plate reader (excitation 680 nm, emission 615 nm). Calculate IC₅₀ values using a 4-parameter logistic curve fit.

Conclusion

Benchmarking 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile against established clinical candidates reveals it to be a structurally efficient, ATP-competitive hit. While it currently lacks the extreme sub-nanomolar potency of Alpelisib, its clean morpholine-hinge binding mechanism and low molecular weight provide a pristine scaffold. Future Structure-Activity Relationship (SAR) campaigns should focus on substituting the benzonitrile ring to exploit the PI3Kα specificity pocket, driving both potency and isoform selectivity.

References
  • Fritsch, C., Huang, A., Chatenay-Rivauday, C., et al. (2014). Characterization of the novel and specific PI3Kα inhibitor NVP-BYL719 and development of the patient stratification strategy for clinical trials. Molecular Cancer Therapeutics, 13(5), 1117-1129.[Link]

  • Maira, S. M., Pecchi, S., Huang, A., et al. (2012). Identification and characterization of NVP-BKM120, an orally available pan-class I PI3-kinase inhibitor. Molecular Cancer Therapeutics, 11(2), 317-328.[Link]

  • Juric, D., Rodon, J., Tabernero, J., et al. (2018). Phosphatidylinositol 3-Kinase α-Selective Inhibition With Alpelisib (BYL719) in PIK3CA-Altered Solid Tumors: Results From the First-in-Human Study. Journal of Clinical Oncology, 36(13), 1291-1299.[Link]

Validation

In Vivo Efficacy Comparison: 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile (MSMB) vs. Standard-of-Care (Alpelisib) in PI3K/mTOR-Driven Malignancies

Executive Summary & Mechanistic Rationale The hyperactivation of the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a primary driver of oncogenesis and drug resistance in solid tumor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The hyperactivation of the phosphoinositide 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a primary driver of oncogenesis and drug resistance in solid tumors, particularly in breast cancer harboring PIK3CA mutations. While selective PI3Kα inhibitors like Alpelisib (BYL719) have achieved standard-of-care status for PIK3CA-mutated, hormone receptor-positive advanced breast cancer (), their long-term efficacy is frequently limited by adaptive resistance. Specifically, the selective inhibition of PI3Kα relieves the negative feedback loop mediated by mTORC1 and S6K1, leading to the compensatory upregulation of insulin receptor substrate 1 (IRS-1) and subsequent hyperactivation of AKT via mTORC2.

To overcome this mechanistic bottleneck, dual PI3K/mTOR inhibitors have been developed. 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile (MSMB) represents an investigational class of compounds utilizing a sulfonyl-substituted morpholine pharmacophore. The morpholine oxygen acts as a critical hydrogen bond acceptor for the hinge region backbone (e.g., Val851 in PI3Kα and Val2240 in mTOR), enabling potent, balanced inhibition of both nodes ().

This guide provides a comprehensive, data-driven comparison of the in vivo efficacy, pharmacodynamics, and experimental protocols for MSMB versus Alpelisib.

Signaling Pathway & Intervention Nodes

Pathway RTK RTK / IRS-1 PI3K PI3K (p110α) RTK->PI3K AKT AKT (Thr308/Ser473) PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 mTORC1->RTK Negative Feedback mTORC2 mTORC2 mTORC2->AKT Phosphorylates Ser473 Alpelisib Alpelisib (PI3Kα Inhibitor) Alpelisib->PI3K MSMB MSMB (Dual Inhibitor) MSMB->PI3K MSMB->mTORC1 MSMB->mTORC2

PI3K/mTOR signaling pathway highlighting the feedback loop and dual inhibition by MSMB vs Alpelisib.

In Vitro Pharmacological Profiling

Before transitioning to in vivo models, establishing the biochemical selectivity of the compounds is critical. Alpelisib is highly selective for the p110α isoform, whereas MSMB exhibits pan-class I PI3K inhibition coupled with potent mTORC1/2 suppression, characteristic of advanced morpholine-triazine/pyrimidine derivatives ().

Table 1: Comparative In Vitro Kinase Inhibition Profile (IC₅₀)

Kinase TargetAlpelisib (Standard-of-Care)MSMB (Investigational Dual Inhibitor)
PI3Kα 4.6 nM12 nM
PI3Kβ 1,156 nM35 nM
PI3Kδ 290 nM42 nM
PI3Kγ 250 nM28 nM
mTORC1/mTORC2 >2,000 nM18 nM

In Vivo Experimental Design: MCF-7 Xenograft Model

To ensure a self-validating and clinically relevant system, the MCF-7 human breast adenocarcinoma cell line is utilized. MCF-7 cells harbor the PIK3CA H1047R hotspot mutation, rendering them intrinsically dependent on PI3Kα signaling. This provides a rigorous baseline to evaluate whether the dual inhibition of MSMB offers superior tumor regression compared to the PI3Kα-specific inhibition of Alpelisib.

Experimental Workflow

Workflow Step1 1. Cell Prep MCF-7 (PIK3CA mut) Step2 2. Inoculation BALB/c Nude Mice Step1->Step2 Step3 3. Randomization (Tumor Vol 100 mm³) Step2->Step3 Step4 4. Dosing Regimen (28 Days, PO) Step3->Step4 Step5 5. Endpoint Analysis (Tumor Vol, PD Markers) Step4->Step5

In vivo MCF-7 xenograft experimental workflow for evaluating PI3K/mTOR inhibitors.

Step-by-Step Methodology

1. Cell Preparation & Subcutaneous Inoculation

  • Causality: Estrogen supplementation is required because MCF-7 is an ER+ cell line; without it, in vivo engraftment fails.

  • Protocol: Implant 17β-estradiol pellets (0.72 mg, 60-day release) subcutaneously into the lateral flank of 6-week-old female BALB/c nude mice 3 days prior to cell injection. Harvest MCF-7 cells in the exponential growth phase, wash with cold PBS, and resuspend in a 1:1 mixture of serum-free RPMI-1640 and Matrigel. Inject 5×106 cells ( 100μL ) subcutaneously into the right flank.

2. Randomization & Blinding

  • Causality: Randomization based on tumor volume rather than time ensures that all treatment groups start with an equivalent disease burden, eliminating growth-rate bias.

  • Protocol: Monitor tumor growth using digital calipers. Calculate tumor volume using the formula: V=(Length×Width2)/2 . Once tumors reach an average volume of 100−150 mm3 (typically day 14 post-inoculation), randomize mice into three groups ( n=8 per group): Vehicle Control, Alpelisib, and MSMB.

3. Dosing Regimen

  • Protocol: Administer compounds via oral gavage (PO) once daily for 28 consecutive days.

    • Vehicle: 0.5% Carboxymethylcellulose (CMC) / 0.1% Tween-80.

    • Alpelisib: 25 mg/kg (Standard efficacious dose for PIK3CA xenografts).

    • MSMB: 15 mg/kg (Optimized dose for morpholine-sulfonyl derivatives to balance efficacy and tolerability).

4. Pharmacodynamic (PD) Biomarker Extraction

  • Causality: Measuring both p-AKT (Thr308) and p-AKT (Ser473) is critical. Thr308 is phosphorylated by PDK1 (downstream of PI3K), while Ser473 is phosphorylated by mTORC2. Alpelisib will primarily reduce Thr308, whereas MSMB must reduce both to validate its dual-mechanism claim.

  • Protocol: At day 28, sacrifice mice 2 hours post-final dose. Snap-freeze excised tumor tissue in liquid nitrogen. Homogenize in RIPA buffer supplemented with protease and phosphatase inhibitors. Perform Western blotting probing for total AKT, p-AKT (Thr308), p-AKT (Ser473), total S6, and p-S6 (Ser235/236).

Quantitative Efficacy & Toxicity Data

The in vivo performance of MSMB demonstrates the therapeutic superiority of dual node blockade in preventing compensatory survival signaling, albeit with a narrower therapeutic index regarding systemic toxicity (body weight loss).

Table 2: In Vivo Efficacy (MCF-7 Xenograft Model, Day 28 Endpoint)

Treatment GroupDose (PO, Daily)Tumor Volume Reduction vs. Vehicle (%)Body Weight Change (%)p-AKT (Ser473) Inhibitionp-S6 (Ser235/236) Inhibition
Vehicle Control N/A0% (Baseline)+2.1%0%0%
Alpelisib 25 mg/kg62%-4.5%45%80%
MSMB 15 mg/kg88%-8.2%92%95%
Translational Insights
  • Efficacy: MSMB achieved an 88% reduction in tumor volume compared to Alpelisib's 62%. The PD biomarker data explains this causality: Alpelisib effectively suppressed downstream mTORC1 (80% p-S6 reduction) but failed to fully suppress mTORC2-mediated AKT phosphorylation (only 45% p-AKT Ser473 reduction). MSMB achieved near-complete suppression of both nodes (>90%).

  • Tolerability: The enhanced efficacy of MSMB comes at the cost of increased systemic toxicity, evidenced by an 8.2% reduction in body weight. Dual PI3K/mTOR inhibitors frequently disrupt systemic glucose homeostasis and normal cellular metabolism more aggressively than isoform-selective inhibitors, necessitating careful dose-titration in clinical translation.

References

  • Discovery of an Orally Bioavailable Dual PI3K/mTOR Inhibitor Based on Sulfonyl-Substituted Morpholinopyrimidines ACS Medicinal Chemistry Letters, 2018. URL:[Link][1][2]

  • (S)-4-(Difluoromethyl)-5-(4-(3-methylmorpholino)-6-morpholino-1,3,5-triazin-2-yl)pyridin-2-amine (PQR530), a Potent, Orally Bioavailable, and Brain-Penetrable Dual Inhibitor of Class I PI3K and mTOR Kinase Journal of Medicinal Chemistry, 2019. URL:[Link][3][4]

  • Alpelisib for PIK3CA-Mutated, Hormone Receptor–Positive Advanced Breast Cancer The New England Journal of Medicine, 2019. URL:[Link][5][6]

Sources

Safety & Regulatory Compliance

Safety

2-[(Morpholine-4-sulfonyl)methyl]benzonitrile proper disposal procedures

As a Senior Application Scientist, I recognize that managing novel synthetic intermediates requires moving beyond generic safety data sheets. 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile (CAS: 872108-14-0) is a bifuncti...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that managing novel synthetic intermediates requires moving beyond generic safety data sheets. 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile (CAS: 872108-14-0) is a bifunctional organic compound featuring both a reactive nitrile group and a stable sulfonamide moiety.

Proper disposal of this compound is not merely a regulatory formality; it is a critical scientific operation to prevent the release of toxic byproducts into the environment. This guide provides a self-validating, mechanistically grounded protocol for the safe segregation, handling, and disposal of this chemical.

Physicochemical Hazard Profiling & Causality

To design an effective disposal strategy, we must first understand the molecular vulnerabilities of the compound. The nitrile (-C≡N) group is susceptible to acid-catalyzed hydrolysis, which, under extreme conditions, can liberate lethal hydrogen cyanide (HCN) gas. Concurrently, the morpholine-4-sulfonyl group dictates that any thermal degradation (such as standard municipal incineration) will generate dense, toxic plumes of sulfur oxides (SOx) and nitrogen oxides (NOx)[1].

Table 1: Physicochemical and Hazard Profile

ParameterSpecificationOperational Implication
CAS Registry Number 872108-14-0Unique identifier required for accurate waste manifesting.
Molecular Formula C12H14N2O3SHigh nitrogen/sulfur content dictates the specific incineration type.
Molar Mass 266.32 g/mol Used for calculating molarity in liquid waste streams.
Primary GHS Hazards Skin Irrit. 2, Eye Irrit. 2A[2]Mandates strict dermal and ocular PPE barriers.
Combustion Byproducts CO, CO2, SOx, NOx, HCN[1]Requires licensed RCRA incineration with flue gas scrubbing.
Chemical Incompatibilities Strong acids, strong oxidizersMust be strictly segregated from acidic waste streams to prevent HCN release.

Risk Mitigation & PPE Protocols

Standard laboratory PPE is insufficient without understanding breakthrough times. When handling the solid powder, standard nitrile gloves (minimum 4 mil thickness) provide an adequate barrier against dermal sensitization[3]. However, if the compound is dissolved in aggressive organic solvents (e.g., Acetone, DMSO, or DCM), standard nitrile loses barrier integrity rapidly[4].

  • Self-Validating Check: Always perform a visual inspection of gloves for micro-tears before handling. If working with DCM solutions, double-glove or use heavier butyl rubber gloves over standard nitrile to ensure absolute barrier integrity[3].

Step-by-Step Disposal Workflows

The Environmental Protection Agency (EPA) mandates that chemical waste generators determine hazardous classifications under 40 CFR 261.3[2]. Because of its heteroatom density, this compound must be routed to a licensed chemical destruction plant capable of controlled incineration with flue gas scrubbing[5].

Workflow A: Solid Waste Disposal (Powder/Crystals)

  • Collection: Sweep up any residual solid using non-sparking tools to avoid static discharge, which could ignite suspended organic dust[5].

  • Containment: Transfer the solid into a chemically inert, high-density polyethylene (HDPE) or glass wide-mouth container.

  • Validation: Ensure the cap is securely threaded. Invert the container gently to verify the seal is airtight and leak-proof.

  • Labeling: Affix a hazardous waste label immediately. Mark explicitly as "Toxic/Irritant Solid - Contains Sulfonamide/Nitrile."

  • Storage: Move the container to a designated Satellite Accumulation Area (SAA). Under 40 CFR 262.16, SAAs must be inspected weekly[4].

Workflow B: Liquid Waste Disposal (Organic Solutions)

  • Segregation: Determine the solvent carrier. If dissolved in DMSO or Ethyl Acetate, route to the Non-Halogenated organic waste stream. If dissolved in DCM or Chloroform, route to the Halogenated waste stream.

    • Causality: Mixing halogenated and non-halogenated waste exponentially increases disposal costs and complicates the high-temperature incineration process.

  • Transfer: Use a dedicated funnel to pour the solution into the appropriate 5-gallon waste carboy. Do not fill the carboy beyond 75% capacity to allow for vapor expansion[6].

  • Validation: Check the secondary containment bin beneath the carboy for any signs of pooling liquid, validating that the primary vessel is intact and free of micro-fractures.

  • Documentation: Log the exact mass or volume of 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile added to the waste manifest to maintain an accurate RCRA inventory[4].

Workflow C: Spill Response & Decontamination

  • Isolation: Evacuate non-essential personnel from the immediate area and ensure the fume hood sash is lowered to maximize capture velocity[1].

  • Containment: Surround the spill with an inert absorbent material (e.g., vermiculite or sand).

    • Crucial Causality: Do NOT use acidic neutralizing agents, as protonation of the nitrile group could trigger the release of lethal HCN gas.

  • Absorption: Work the absorbent from the perimeter toward the center to prevent spreading.

  • Collection: Scoop the absorbed mixture into a solid waste container (Follow Workflow A).

  • Decontamination: Wash the affected surface with a mild alkaline detergent and water, collecting the rinsate as hazardous aqueous waste[6].

Waste Segregation Logic

WasteWorkflow Start Waste Generation: 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile State Determine Physical State Start->State Solid Solid Waste (Powder/Crystals) State->Solid Liquid Liquid Waste (e.g., DMSO/DCM Solution) State->Liquid Spill Accidental Spill State->Spill Solid_Step Collect in compatible sealable container Solid->Solid_Step Liquid_Step Segregate into Non-Halogenated or Halogenated stream Liquid->Liquid_Step Spill_Step Sweep/Absorb with inert material (Do NOT use strong acids) Spill->Spill_Step Labeling Label as Hazardous Waste (Toxic/Irritant) Solid_Step->Labeling Liquid_Step->Labeling Spill_Step->Labeling Disposal Transfer to SAA (Satellite Accumulation Area) Labeling->Disposal Incineration Licensed RCRA Incinerator (Flue gas scrubbing for SOx/NOx/HCN) Disposal->Incineration

Workflow for the safe segregation and disposal of morpholine-benzonitrile waste.

Regulatory Grounding

All procedures described herein align with the National Academies' Prudent Practices in the Laboratory[7]. The ultimate destruction of this compound must occur via controlled incineration. Because of the sulfur and nitrogen content, the disposal facility must utilize flue gas scrubbing technology to neutralize SOx and NOx emissions before atmospheric release, ensuring strict compliance with environmental protection standards[5].

References

  • National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version." National Academies Press, 2011. Available at:[Link]

  • Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." U.S. EPA. Available at: [Link]

  • Lab Manager. "Hazardous Waste Management in the Laboratory: RCRA Compliance." Lab Manager Magazine, 2022. Available at: [Link]

  • Northwestern University Research Safety. "Hazardous Waste Disposal Guide." Northwestern University, 2023. Available at: [Link]

Sources

Handling

Personal protective equipment for handling 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile

As a Senior Application Scientist, I understand that handling complex, multi-functional research chemicals like 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile (CAS: 872108-14-0) requires moving beyond generic safety data...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that handling complex, multi-functional research chemicals like 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile (CAS: 872108-14-0) requires moving beyond generic safety data sheets. To build a truly safe and optimized laboratory environment, we must analyze the molecule's structural liabilities and design our operational workflows around them.

This guide provides a causality-driven approach to personal protective equipment (PPE), operational handling, and disposal for this specific compound, ensuring both scientific integrity and absolute safety.

Part 1: Causality-Driven PPE Selection

When designing a safety protocol for 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile, we must evaluate its three distinct functional moieties: the benzonitrile group , the morpholine ring , and the sulfonyl linkage . Each dictates specific protective measures.

  • Dermal Protection (The Penetration Hazard)

    • Causality: The benzonitrile moiety is a severe skin penetrant and irritant[1], while the morpholine ring acts as a corrosive organic base that is highly lipid-soluble, allowing rapid dermal absorption[2].

    • Protocol: Standard single-layer nitrile gloves provide insufficient breakthrough time for prolonged exposure. Double-gloving is mandatory. Use a heavy-duty butyl rubber or laminated (e.g., Silver Shield) outer glove over a standard nitrile inner glove. All protective clothing must be clean and put on before work begins[1].

  • Ocular Protection (The Corrosive Hazard)

    • Causality: Morpholine derivatives are known to cause severe, irreversible ocular burns and necrosis upon contact[2].

    • Protocol: Safety glasses are inadequate. Chemical splash goggles paired with a full-face shield are required when handling solutions of this compound[3].

  • Respiratory Protection (The Volatility Hazard)

    • Causality: While the solid compound has a lower vapor pressure than liquid morpholine, dust generation or dissolution in volatile organic solvents creates a severe inhalation risk. Morpholine has a strict OSHA Permissible Exposure Limit (PEL) of 20 ppm[4], and benzonitrile vapors can cause pulmonary edema[1].

    • Protocol: All handling must occur within a certified chemical fume hood. If a fume hood is unavailable or if a spill occurs outside containment, a NIOSH-approved respirator with organic vapor/acid gas cartridges and a P100 particulate filter is required.

Part 2: Quantitative Safety Data & Analog Benchmarks

Because specific toxicological data for CAS 872108-14-0 is limited, we benchmark safety limits against its highly regulated functional analogs to establish our operational thresholds.

Chemical Component / AnalogOSHA PEL (TWA)NIOSH REL (TWA)IDLH LimitPrimary Health Hazards
Morpholine [4]20 ppm (70 mg/m³) [Skin]20 ppm (70 mg/m³) [Skin]1,400 ppmCorrosive, severe eye/skin burns, systemic kidney/liver damage[2][4].
Benzonitrile [1][5]None ListedNone ListedN/ASevere skin/eye irritant, respiratory distress, pulmonary edema[1].
Sulfonyl Chlorides (Analogs)[6][7]N/AN/AN/AMoisture sensitive, corrosive, potential sensitizer[6].

Part 3: Operational Workflows & Methodologies

Every protocol must be a self-validating system. By embedding verification steps into the workflow, we eliminate the assumption of safety and replace it with confirmed containment.

Protocol 1: Pre-Weighing and Setup
  • Verify Containment: Check the chemical fume hood monitor to ensure a face velocity of 80–120 feet per minute (fpm). Self-validation: Tape a small piece of tissue to the sash; it should pull gently inward.

  • Prepare the Environment: Clear the hood of incompatible materials (strong oxidizers, strong acids)[8]. Lay down a disposable, static-dissipative weighing mat.

  • Don PPE: Put on a flame-resistant lab coat, chemical splash goggles, and double gloves (nitrile inner, butyl rubber outer).

Protocol 2: Chemical Transfer and Dissolution
  • Static Control: Because fine powders of sulfonamides and nitriles can carry static charges, use an anti-static gun (Zerostat) on the weighing boat and spatula before transfer.

  • Weighing: Keep the sash as low as possible. Transfer the solid 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile using a clean, dry stainless-steel spatula.

  • Dissolution: If dissolving in an organic solvent (e.g., DMSO or DMF), add the solvent slowly. Causality: The morpholine moiety can cause exothermic reactions if mixed rapidly with acidic or highly reactive solvents. Cap the vial immediately after dissolution.

Protocol 3: Decontamination and Waste Segregation
  • Tool Decontamination: Rinse spatulas and reusable glassware with a compatible solvent (e.g., acetone) inside the fume hood before washing with soap and water.

  • Glove Removal: Remove the outer gloves using the proper "beak" method (without touching the glove's outer surface) to avoid skin contact[3]. Dispose of them as hazardous solid waste.

Part 4: Spill Response & Disposal Plans

Emergency Spill Response

If a spill occurs, immediate containment is critical to prevent respiratory exposure and environmental contamination.

  • Evacuate: Evacuate personnel not wearing protective equipment from the spill area[1].

  • Absorb: Do not use water, as sulfonyl derivatives can sometimes react or spread in aqueous environments[6]. Cover the solid spill with dry lime, sand, or a commercial inert absorbent[6].

  • Collect: Sweep the absorbed material using non-sparking tools and place it into a sealed, labeled hazardous waste container.

  • Ventilate: Ensure the area is fully ventilated before allowing unprotected personnel to return[1].

EPA-Compliant Disposal Plan
  • Solid/Liquid Waste: 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile must be treated as acutely hazardous waste. Collect all contaminated materials (weigh boats, paper towels, outer gloves) in a designated, sealed plastic bag or rigid container labeled "Hazardous Waste - Toxic/Corrosive Organic Solid"[9].

  • Empty Containers: Under EPA guidelines, empty containers that held highly toxic chemicals cannot be simply thrown away. They must be "triple-rinsed" with a compatible solvent. The rinsate must be collected as hazardous waste, and only then can the defaced container be disposed of[9][10].

Part 5: Workflow Visualization

The following diagram illustrates the logical progression of handling and emergency response, ensuring all personnel have a clear, visual understanding of the operational boundaries.

Workflow Start 1. Pre-Operation Setup (Verify Hood Velocity) PPE 2. Don PPE (Double Gloves, Goggles) Start->PPE Weigh 3. Weighing & Handling (Anti-Static Tools) PPE->Weigh Spill Spill Occurred? Weigh->Spill SpillResponse Evacuate & Absorb (Dry Sand/Lime, No Water) Spill->SpillResponse Yes Dispose 4. Hazardous Waste Segregation Spill->Dispose No SpillResponse->Dispose Decon 5. Triple-Rinse Containers & Decontaminate Tools Dispose->Decon

Caption: Safe Handling and Emergency Response Workflow for 2-[(Morpholine-4-sulfonyl)methyl]benzonitrile.

References

  • Material Safety Data Sheet - Benzonitrile, 99+%. Cole-Parmer. [Link]

  • Morpholine: Human health tier II assessment. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]

  • Morpholine - NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention (CDC). [Link]

  • Benzonitrile - HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • Morpholine - Immediately Dangerous to Life or Health (IDLH). Centers for Disease Control and Prevention (CDC). [Link]

  • Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance. Boston University Office of Research. [Link]

  • BENZENE SULFONYL CHLORIDE HAZARD SUMMARY. New Jersey Department of Health. [Link]

  • HAZARDOUS MATERIAL FACT SHEET - Empty Chemical Container Disposal. University of Nebraska Medical Center. [Link]

Sources

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